Thiol-PEG3-phosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O6PS/c9-15(10,11)7-5-13-3-1-12-2-4-14-6-8-16/h16H,1-8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKOBPQABCOCDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Thiol-PEG3-Phosphonic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiol-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of drug delivery, biomaterials, and nanotechnology. Its unique architecture, featuring a terminal thiol group, a flexible hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid moiety, allows for versatile conjugation and surface modification capabilities. This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for its application, and visual representations of its utility in various scientific contexts.
Core Properties of this compound
This compound is characterized by its three key functional components: a thiol group (-SH) that provides a reactive handle for attachment to noble metal surfaces or for bioconjugation, a triethylene glycol spacer that imparts hydrophilicity and biocompatibility, and a phosphonic acid group (-PO(OH)₂) that exhibits strong binding affinity to metal oxide surfaces.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various supplier data.
| Property | Value | Source |
| Chemical Name | (2-{2-[2-(2-sulfanylethoxy)ethoxy]ethoxy}ethyl)phosphonic acid | [2] |
| CAS Number | 1360716-36-4 | [2] |
| Molecular Formula | C₈H₁₉O₆PS | [2] |
| Molecular Weight | 274.27 g/mol | [2] |
| Appearance | Solid Powder | [2] |
| Purity | ≥95% - ≥98% | [1][2] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [2] |
Structural Information
| Identifier | Value | Source |
| SMILES | O=P(O)(O)CCOCCOCCOCCS | [2] |
| InChI | InChI=1S/C8H19O6PS/c9-15(10,11)7-5-13-3-1-12-2-4-14-6-8-16/h16H,1-8H2,(H2,9,10,11) | [2] |
Key Applications and Experimental Protocols
The dual functionality of this compound makes it a valuable tool in a range of applications, from the development of targeted drug delivery systems to the creation of advanced biomaterials.
Surface Modification of Metal Oxides
The phosphonic acid group has a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃), forming stable self-assembled monolayers (SAMs).[3][4] This property is particularly useful for improving the biocompatibility of medical implants and functionalizing nanoparticles for biomedical applications.[1] The binding of phosphonic acids to titanium dioxide can occur through various modes, including monodentate, bidentate, and tridentate coordination.[3][4]
This protocol describes the general procedure for modifying a titanium surface with this compound.
Materials:
-
Titanium substrate
-
This compound
-
Anhydrous ethanol (B145695)
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning: Thoroughly clean the titanium substrate by sonication in a series of solvents such as acetone, isopropanol, and deionized water to remove organic contaminants. Dry the substrate under a stream of nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
SAM Formation: Immerse the cleaned and dried titanium substrate in the this compound solution. The incubation time can vary from a few hours to overnight at room temperature to allow for the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized substrate under a gentle stream of nitrogen.
-
Characterization: The formation of the SAM can be confirmed by surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) to verify the presence of phosphorus and sulfur, and contact angle measurements to assess the change in surface hydrophilicity.
Diagram: Binding of this compound to a Metal Oxide Surface
Caption: Schematic of this compound binding to a metal oxide surface.
Functionalization of Gold Nanoparticles
The thiol group at the other end of the molecule readily forms a strong dative bond with gold surfaces, making this compound an excellent choice for functionalizing gold nanoparticles (AuNPs).[5] This functionalization enhances the stability of AuNPs in biological media and provides a phosphonic acid terminus for further conjugation or for targeting bone-related tissues.[1]
This protocol outlines the ligand exchange process for functionalizing pre-synthesized citrate-capped AuNPs with this compound.[5]
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
-
Deionized water
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water or a suitable buffer.
-
Ligand Exchange: To the citrate-capped AuNP solution, add the this compound stock solution. The molar ratio of the linker to AuNPs should be optimized but is typically in high excess.
-
Incubation: Incubate the mixture for several hours (e.g., 12-24 hours) at room temperature with gentle stirring to facilitate the ligand exchange process.
-
Purification: Purify the functionalized AuNPs from excess linker by centrifugation. The centrifugation speed and duration will depend on the size of the nanoparticles.
-
Washing: After centrifugation, carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh phosphate buffer. Repeat the centrifugation and resuspension steps at least twice to ensure the complete removal of unbound linker.
-
Final Resuspension: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage and further use.
-
Characterization: Successful functionalization can be confirmed by techniques such as UV-Vis spectroscopy (to check for shifts in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure changes in hydrodynamic diameter), and zeta potential measurements (to assess changes in surface charge).
Diagram: Functionalization of a Gold Nanoparticle
Caption: this compound attaching to a gold nanoparticle.
Application in PROTACs
This compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively bind to their respective proteins.
The synthesis of a PROTAC using this compound would involve conjugating a ligand for the target protein to one end of the linker and a ligand for an E3 ubiquitin ligase to the other. The specific synthetic route would depend on the reactive handles available on the respective ligands.
Diagram: PROTAC Mechanism of Action
Caption: Simplified workflow of PROTAC-mediated protein degradation.
Conclusion
This compound is a highly versatile heterobifunctional linker with broad applicability in biomedical research and development. Its distinct end-group functionalities, coupled with a hydrophilic PEG spacer, enable the precise engineering of surfaces and the construction of complex bioconjugates. The experimental protocols provided herein offer a starting point for researchers to harness the potential of this molecule in their own investigations. Further research into novel applications of this compound is anticipated to continue to drive innovation in drug delivery, diagnostics, and materials science.
References
An In-depth Technical Guide to Thiol-PEG3-phosphonic acid: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiol-PEG3-phosphonic acid, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, a proposed synthesis protocol, and its application in the targeted degradation of proteins.
Chemical Structure and Properties
This compound is a versatile linker molecule featuring a thiol group at one end and a phosphonic acid group at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3] The thiol group provides a reactive handle for conjugation to various molecules, often through Michael addition or disulfide bond formation, while the phosphonic acid moiety can be utilized for linking to other molecular entities. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1]
Chemical Name: (2-{2-[2-(2-sulfanylethoxy)ethoxy]ethoxy}ethyl)phosphonic acid[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1360716-36-4 | [2][4][5][6] |
| Molecular Formula | C8H19O6PS | [2][4][5][6] |
| Molecular Weight | 274.27 g/mol | [2][4][5][6] |
| Appearance | Solid Powder | [2] |
| Purity | ≥98% (typical) | [2][5] |
| SMILES | O=P(O)(O)CCOCCOCCOCCS | [2][4][5] |
| Storage | Dry, dark, and at -20°C for long-term storage | [2] |
Proposed Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, a plausible synthetic route can be proposed based on established methodologies for the functionalization of polyethylene glycol. The following is a hypothetical, yet chemically sound, experimental protocol.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available 2-(2-(2-hydroxyethoxy)ethoxy)ethanol. The first step is the introduction of a protected thiol group, followed by the conversion of the terminal hydroxyl group to a phosphonic acid.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-(2-(2-hydroxyethoxy)ethoxy)ethanol
-
Trityl chloride
-
Pyridine
-
Thioacetic acid
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (B44618) (PPh3)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (Et3N)
-
Diethyl phosphite
-
Sodium hydride (NaH)
-
Bromotrimethylsilane (B50905) (TMSBr)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of 2-(2-(2-(Tritylthio)ethoxy)ethoxy)ethanol
-
Dissolve 2-(2-(2-hydroxyethoxy)ethoxy)ethanol (1 equivalent) and trityl chloride (1.1 equivalents) in anhydrous pyridine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the trityl-protected alcohol.
-
Dissolve the protected alcohol (1 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.5 equivalents) in anhydrous THF.
-
Cool the mixture to 0°C and add DIAD (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify by silica gel chromatography (ethyl acetate/hexanes) to yield the thioacetate (B1230152) intermediate.
-
Dissolve the thioacetate in methanol (B129727) and add a solution of NaOH (2 equivalents) in water.
-
Stir at room temperature for 2 hours, then neutralize with 1 M HCl.
-
Extract with DCM, dry the organic layer over MgSO4, and concentrate to give 2-(2-(2-(tritylthio)ethoxy)ethoxy)ethanol.
Step 2: Synthesis of Diethyl (2-(2-(2-(tritylthio)ethoxy)ethoxy)ethyl)phosphonate
-
Dissolve 2-(2-(2-(tritylthio)ethoxy)ethoxy)ethanol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0°C.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir for 2 hours at 0°C.
-
Wash the reaction mixture with water and brine, dry over MgSO4, and concentrate to obtain the mesylate.
-
In a separate flask, add sodium hydride (1.5 equivalents) to anhydrous THF at 0°C, followed by the dropwise addition of diethyl phosphite (1.2 equivalents).
-
Stir the mixture for 30 minutes at 0°C, then add a solution of the mesylate in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Dry the organic layer over MgSO4, concentrate, and purify by silica gel chromatography to yield the phosphonate (B1237965) ester.
Step 3: Synthesis of this compound
-
Dissolve diethyl (2-(2-(2-(tritylthio)ethoxy)ethoxy)ethyl)phosphonate (1 equivalent) in anhydrous DCM.
-
Add bromotrimethylsilane (5 equivalents) and stir at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add a mixture of trifluoroacetic acid, water, and triethylsilane to the residue to remove the trityl protecting group.
-
Stir for 2 hours at room temperature.
-
Concentrate the mixture and co-evaporate with toluene (B28343) to remove residual acids.
-
Purify the crude product by reverse-phase chromatography to obtain this compound.
Application in PROTAC Synthesis
This compound is primarily used as a heterobifunctional linker in the synthesis of PROTACs.[4] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The synthesis of a PROTAC using this linker involves sequential or convergent coupling of a target protein ligand and an E3 ligase ligand to the two reactive ends of the linker.
General Workflow for PROTAC Synthesis
The thiol and phosphonic acid groups of the linker allow for orthogonal conjugation strategies. For instance, the thiol group can react with a maleimide-functionalized ligand, while the phosphonic acid can be coupled to a hydroxyl- or amine-containing ligand through esterification or amidation, respectively.
Caption: General workflow for PROTAC synthesis using a heterobifunctional linker.
Conclusion
This compound is a valuable chemical tool for researchers in drug discovery and chemical biology. Its defined structure and bifunctional nature enable the rational design and synthesis of PROTACs for targeted protein degradation. While a publicly available, detailed synthesis protocol is scarce, the proposed synthetic route provides a solid foundation for its preparation in a laboratory setting. The continued development and application of such linkers are expected to drive the advancement of PROTAC-based therapeutics.
References
- 1. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound, CAS 1360716-36-4 | AxisPharm [axispharm.com]
- 7. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 8. youtube.com [youtube.com]
In-Depth Technical Guide: Thiol-PEG3-Phosphonic Acid
CAS Number: 1360716-36-4
An Essential Tool for Bioconjugation and Targeted Drug Delivery
Thiol-PEG3-phosphonic acid is a heterobifunctional linker molecule integral to advancements in biomedical research and drug development. Its unique architecture, featuring a terminal thiol group, a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid moiety, provides researchers with a versatile tool for a range of applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and the functionalization of nanoparticles for targeted drug delivery. This guide offers a comprehensive overview of its properties, synthesis, and key experimental protocols.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| CAS Number | 1360716-36-4 | [1][2][3] |
| Molecular Formula | C₈H₁₉O₆PS | [1][2] |
| Molecular Weight | 274.27 g/mol | [1][2] |
| Purity | Typically ≥95% or ≥98% | [1][2][3] |
| Appearance | Solid Powder | [2] |
| Storage | Sealed in dry conditions at 2-8°C or -20°C for long-term storage. | [1][2] |
Core Applications
The distinct functional groups of this compound dictate its primary applications in the fields of targeted therapy and nanotechnology.
PROTAC Linker
This compound serves as a flexible linker in the synthesis of PROTACs.[4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7] The PEG3 linker provides the necessary spatial orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
Nanoparticle Functionalization
The thiol group of the linker readily forms a strong covalent bond with the surface of gold nanoparticles, while the phosphonic acid group can be used for further conjugation or to improve the biocompatibility of the nanoparticles.[8] This functionalization is critical for enhancing the in vivo stability and circulation time of nanoparticles and for attaching targeting ligands or therapeutic payloads for drug delivery applications.[8]
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in a research setting.
General Protocol for Protein Conjugation
This protocol outlines the steps for conjugating this compound to a protein with available primary amines (e.g., lysine (B10760008) residues) via EDC/NHS chemistry.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., Tris-HCl or hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS to the solution (a common molar ratio is 1:2:5 for Acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.[9]
-
-
Conjugation to Protein:
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.[9]
-
-
Purification:
-
Remove excess linker and byproducts using size-exclusion chromatography or dialysis to obtain the purified protein-PEG conjugate.[9]
-
Protocol for Functionalizing Gold Nanoparticles
This protocol describes the ligand exchange process to functionalize citrate-capped gold nanoparticles with this compound.
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Ultrapure water or PBS
Procedure:
-
Preparation of Linker Solution: Prepare a stock solution of this compound in ultrapure water.
-
Ligand Exchange Reaction:
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the solution to pellet the functionalized gold nanoparticles and remove excess linker.[8]
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.[8]
-
Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound linker.[8]
-
-
Storage: Store the final functionalized gold nanoparticles at 4°C.[8]
Visualizing Key Processes
Diagrams illustrating the core mechanisms and workflows involving this compound can aid in understanding its utility.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for gold nanoparticle functionalization.
References
- 1. chemscene.com [chemscene.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound, CAS 1360716-36-4 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: Thiol-PEG3-phosphonic Acid in Bioconjugation and Nanomaterial Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thiol-PEG3-phosphonic acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and nanotechnology. It details the molecule's physicochemical properties, provides experimental protocols for its application, and illustrates key workflows.
Core Compound Data
This compound is a versatile molecule featuring a thiol group for robust anchoring to surfaces like gold nanoparticles, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid group for interaction with metal ions or further conjugation.
| Property | Value | Source(s) |
| Molecular Weight | 274.27 g/mol | [1][2][3][4][5] |
| Chemical Formula | C₈H₁₉O₆PS | [1][2][3][4][5] |
| CAS Number | 1360716-36-4 | [1] |
| Chemical Name | (2-{2-[2-(2-sulfanylethoxy)ethoxy]ethoxy}ethyl)phosphonic acid | [1] |
| Purity | ≥90-98% (Varies by supplier) | [1][2][4] |
| Appearance | Solid Powder | [1] |
| Primary Application | PROTAC Linker, Nanoparticle Surface Modification | [1][5][6][7] |
Key Applications
This compound is instrumental in several advanced biomedical applications:
-
PROTACs: It serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins by utilizing the cell's ubiquitin-proteasome system.[1][5]
-
Drug Delivery: The molecule enhances the cellular uptake and efficacy of drugs.[6] By conjugating it to therapeutic agents, their solubility and circulation time in the bloodstream can be increased.[6] It is also used in developing smart drug delivery systems that respond to stimuli like pH or temperature.[6]
-
Biomaterial and Implant Coating: The phosphonic acid group can interact with calcium ions, facilitating the formation of mineralized coatings on medical implants. This enhances biocompatibility and reduces inflammatory responses.[6]
-
Live-Cell Imaging: When conjugated to nanoparticles like gold nanoparticles (AuNPs) or quantum dots (QDs), it creates stable and specific probes for real-time cellular analysis.[7] The PEG spacer minimizes non-specific binding and improves biocompatibility.[7]
Experimental Protocols
Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol outlines the ligand exchange process to functionalize citrate-capped AuNPs.
Materials:
-
Citrate-capped AuNP solution
-
This compound
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge and tubes
Procedure:
-
Prepare Stock Solution: Create a stock solution of this compound in ultrapure water. A molar excess of the thiol ligand is typically used.
-
Ligand Exchange: In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution.
-
Incubation: Gently stir or shake the mixture at room temperature for 12-24 hours to facilitate ligand exchange.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs and remove excess unbound linker. The speed and duration will depend on the nanoparticle size.
-
Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS. Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligands.[8]
-
Final Resuspension: After the final wash, resuspend the functionalized AuNPs in the desired buffer for storage at 4°C.[8]
Workflow for AuNP functionalization.
Bioconjugation via EDC/NHS Chemistry
This protocol describes the covalent attachment of a biomolecule (e.g., an antibody) to the carboxyl group of a related linker, Thiol-PEG3-acid, which follows a similar activation principle for its terminal acid group.
Materials:
-
Thiol-PEG3-acid functionalized surface or nanoparticle
-
Biomolecule (e.g., protein, peptide)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2)
-
Quenching Solution (e.g., 1 M 2-Mercaptoethanol or Cysteine)
-
Desalting columns or dialysis equipment
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the biomolecule in a degassed conjugation buffer to a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP.[9]
-
Activate the Acid Group: Immediately before use, prepare a stock solution of the Thiol-PEG3-acid linker in an anhydrous solvent like DMSO or DMF.[9] In a separate reaction, the acid groups on the functionalized surface are activated by adding EDC and NHS.
-
Conjugation Reaction: Add the desired molar excess of the activated linker solution to the biomolecule solution. The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7]
-
Quenching: Add the quenching solution to the reaction mixture to deactivate any unreacted sites.[7]
-
Purification: Purify the resulting conjugate using desalting columns or dialysis to remove excess reagents.
EDC/NHS conjugation pathway.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, CAS 1360716-36-4 | AxisPharm [axispharm.com]
- 4. chemscene.com [chemscene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Bifunctional Nature of Thiol-PEG3-Phosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiol-PEG3-phosphonic acid is a heterobifunctional linker molecule that has garnered significant interest across various scientific disciplines, including materials science, biotechnology, and pharmaceutical development. Its unique architecture, featuring a terminal thiol group, a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid moiety, provides a versatile platform for surface modification, bioconjugation, and the construction of complex molecular assemblies. This in-depth technical guide explores the fundamental properties of this compound, detailing its dual anchoring capabilities, the role of its PEG spacer, and its applications in nanoparticle functionalization and targeted protein degradation. This document provides researchers with a comprehensive understanding of this linker's utility, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in research and development.
Introduction: The Molecular Architecture and its Implications
This compound's versatility stems from its distinct molecular components:
-
Thiol Group (-SH): This functional group exhibits a strong affinity for noble metal surfaces, most notably gold, forming stable self-assembled monolayers (SAMs) through a covalent gold-sulfur bond. This interaction is fundamental to the functionalization of gold nanoparticles, sensors, and other gold-based materials.
-
Phosphonic Acid Group (-PO(OH)₂): The phosphonic acid moiety serves as a robust anchor to various metal oxide surfaces, such as titanium dioxide (TiO₂) and iron oxides (Fe₂O₃). This interaction is crucial for modifying the surfaces of implants, quantum dots, and other metal oxide-based nanomaterials to enhance biocompatibility and stability.
-
Polyethylene Glycol (PEG) Spacer (- (OCH₂CH₂)₃-): The three-unit PEG linker provides several key advantages. It imparts hydrophilicity, which can improve the aqueous solubility and biocompatibility of the resulting conjugates. The flexibility of the PEG chain can also be critical in applications such as Proteolysis Targeting Chimeras (PROTACs), where it allows for the optimal spatial orientation of linked molecules to facilitate the formation of stable ternary complexes.
This trifecta of functionalities makes this compound an invaluable tool for creating well-defined and functional bio-inorganic interfaces.
Data Presentation: A Quantitative Look at Bifunctional Interactions
The efficacy of this compound as a surface modifier is rooted in the stability and density of the self-assembled monolayers it forms. The following tables summarize key quantitative data related to the binding of its terminal functional groups to relevant substrates.
Table 1: Comparative Stability of Thiol and Phosphonic Acid Self-Assembled Monolayers (SAMs)
| Anchoring Group | Substrate | Stability in Tris-Buffered Saline (37°C) | Stability in Ambient Air |
| Thiol | Gold | Stable for up to 7 days[1][2] | Unstable, significant degradation within 1 day[1][2] |
| Phosphonic Acid | Titanium | Significant desorption within 1 day[1][2] | Stable for up to 14 days[1][2] |
Table 2: Surface Coverage Density of Thiol-PEG Linkers on Gold Nanoparticles
| Linker Molecule | Nanoparticle Size | Surface Coverage (molecules/nm²) | Reference |
| Thiol-PEG-Carboxylic Acid | Various | 4.3 - 6.3 (inversely related to linker length) | [3] |
| Thiol-PEG-Amine (3kDa) | 50 nm | 2.21 | |
| Thiol-PEG-Amine (5kDa) | 50 nm | 1.33 |
Experimental Protocols: Harnessing the Power of Bifunctionality
Detailed methodologies are crucial for the successful application of this compound. The following protocols provide step-by-step guidance for key experimental procedures.
Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol outlines the procedure for creating a well-ordered monolayer of this compound on a gold substrate, a foundational step for many biosensor and surface chemistry applications.
Materials:
-
Gold-coated substrate
-
This compound
-
200-proof ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED )
-
Clean glass or polypropylene (B1209903) containers
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.
-
Rinse thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in 200-proof ethanol.
-
-
SAM Formation:
-
Place the clean, dry gold substrate in a container with the thiol solution, ensuring the entire gold surface is submerged.
-
Backfill the container with nitrogen gas to minimize oxidation of the thiol groups.
-
Seal the container and allow it to stand for 24-48 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-specifically bound molecules.
-
Dry the substrate under a gentle stream of nitrogen.
-
Functionalization of Gold Nanoparticles (AuNPs)
This protocol details the ligand exchange process for modifying the surface of citrate-capped gold nanoparticles with this compound.
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge
Procedure:
-
Thiol Solution Preparation:
-
Prepare a stock solution of this compound in ultrapure water.
-
-
Ligand Exchange Reaction:
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linker.[4]
-
Immobilization on a Titanium Dioxide Surface
This protocol provides a general framework for anchoring this compound to a TiO₂ surface.
Materials:
-
Titanium dioxide substrate
-
This compound
-
Anhydrous solvent (e.g., ethanol or toluene)
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean the TiO₂ substrate by sonication in ethanol and then deionized water.
-
Dry the substrate thoroughly.
-
-
Phosphonic Acid Solution Preparation:
-
Prepare a dilute solution (e.g., 1 mM) of this compound in an anhydrous solvent.
-
-
Immobilization:
-
Immerse the TiO₂ substrate in the phosphonic acid solution.
-
Incubate for several hours at room temperature or elevated temperature (e.g., 60°C) to facilitate binding.
-
-
Rinsing and Annealing:
-
Rinse the substrate with the anhydrous solvent to remove unbound molecules.
-
Dry the substrate and anneal at an elevated temperature (e.g., 120°C) to promote the formation of strong covalent bonds between the phosphonic acid and the TiO₂ surface.
-
Mandatory Visualizations: Workflows and Pathways
Visual representations are essential for understanding the complex processes involving this compound.
Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.
Caption: PROTAC Mechanism of Action.
Caption: Role of the PEG3 Linker in PROTAC Efficacy.
Conclusion: A Versatile Tool for Advancing Research
This compound stands out as a powerful and versatile tool for researchers at the interface of chemistry, biology, and materials science. Its bifunctional nature allows for the strategic modification of a wide range of surfaces, enabling the development of advanced biosensors, biocompatible implants, and sophisticated nanoparticle-based systems. Furthermore, its role as a flexible linker in the rapidly evolving field of targeted protein degradation highlights its significance in modern drug discovery. By providing a comprehensive overview of its properties, quantitative data, and detailed experimental protocols, this technical guide aims to empower researchers to fully leverage the potential of this compound in their scientific endeavors.
References
Thiol Group Reactivity in Thiol-PEG3-Phosphonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, reactivity, and applications of Thiol-PEG3-phosphonic acid, a heterobifunctional linker molecule of significant interest in biomedical research and drug development. The unique combination of a reactive thiol group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid moiety for surface anchoring makes this molecule a versatile tool for bioconjugation, surface modification, and the development of targeted drug delivery systems.
Core Concepts: Understanding the Thiol Group
The thiol group (-SH) is the primary reactive center of this compound, enabling the covalent attachment of a wide range of molecules. The reactivity of the thiol group is governed by its nucleophilicity and its susceptibility to oxidation.
The sulfur atom in the thiol group is highly nucleophilic, particularly in its deprotonated thiolate form (-S⁻). This allows it to readily participate in several types of conjugation reactions. However, the thiol group is also prone to oxidation, which can lead to the formation of disulfide bonds (-S-S-). This reactivity is a double-edged sword: it can be exploited for specific applications like forming reducible linkages in drug delivery systems, but it can also be an undesirable side reaction that needs to be controlled.
Key Reactions of the Thiol Group
The versatility of the thiol group in this compound allows for several key conjugation strategies:
-
Thiol-Maleimide Michael Addition: This is one of the most common and efficient methods for thiol conjugation. The thiol group reacts with the double bond of a maleimide (B117702) to form a stable thioether linkage. This reaction is highly specific for thiols at neutral pH (6.5-7.5), minimizing off-target reactions with other functional groups like amines.[1][2][3][4][5]
-
Thiol-Ene Click Chemistry: In the presence of a radical initiator (often UV light), the thiol group can react with an alkene (an "ene") to form a thioether bond. This "click" reaction is highly efficient and can be performed under mild, biocompatible conditions.[6][7][8][9]
-
Disulfide Bond Formation: Thiols can be oxidized to form disulfide bonds. This reaction is reversible, and the resulting disulfide linkage can be cleaved by reducing agents. This property is often utilized in drug delivery systems to trigger drug release in the reducing environment of the cell cytoplasm.[10][11][12]
-
Thiol-Halide Nucleophilic Substitution (SN2): The nucleophilic thiol group can react with alkyl halides in an SN2 reaction to form a thioether bond.
Quantitative Data Summary: Factors Influencing Thiol Group Reactivity
While specific kinetic data for this compound is not extensively available in the public domain, the reactivity of the thiol group is governed by several key parameters. The following table summarizes these factors based on studies of similar thiol-PEG molecules.
| Parameter | Effect on Thiol Reactivity | Rationale |
| pH | Higher pH increases reactivity (up to a point) | The thiol group is more nucleophilic in its deprotonated thiolate form (-S⁻). The pKa of thiols is typically around 8-9, so a pH closer to this value will increase the concentration of the more reactive thiolate. However, very high pH can also lead to side reactions like hydrolysis of maleimides.[1][3] |
| Buffer Type and Concentration | Can influence reaction kinetics | Buffers can catalyze the reaction. Lowering the buffer concentration can slow down gelation kinetics in thiol-maleimide reactions.[1][2][5] It is crucial to use buffers that do not contain competing thiols. |
| Presence of Reducing Agents | Prevents unwanted disulfide bond formation | Reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) prevent the oxidation of thiols to disulfides, ensuring the availability of the free thiol for the desired conjugation reaction. |
| Oxygen Content | Oxygen can lead to thiol oxidation | Degassing buffers and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of thiols to disulfides. |
| Reactant Concentration | Higher concentrations generally lead to faster reaction rates | As with most chemical reactions, increasing the concentration of the reactants will increase the frequency of molecular collisions and thus the reaction rate. |
| Temperature | Higher temperatures generally increase reaction rates | Increased temperature provides more kinetic energy to the reacting molecules, leading to a faster reaction. However, stability of the reactants and products must be considered. |
Experimental Protocols
The following are detailed methodologies for key experiments involving thiol-PEG linkers, adapted for this compound based on available literature for similar compounds.
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the process of coating gold nanoparticles (AuNPs) with this compound. The thiol group has a strong affinity for gold surfaces, leading to the formation of a self-assembled monolayer (SAM).
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound stock solution: Dissolve this compound in ultrapure water to a final concentration of 1-10 mM.
-
Ligand Exchange Reaction: In a microcentrifuge tube, mix the citrate-stabilized gold nanoparticle solution with the this compound stock solution. A molar excess of the thiol ligand is typically used to drive the reaction to completion.
-
Incubation: Incubate the mixture at room temperature for 12-24 hours with gentle stirring or shaking to facilitate the ligand exchange process.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration of centrifugation will depend on the size of the nanoparticles.
-
Washing: Carefully remove the supernatant containing excess unbound linker and displaced citrate (B86180) ions. Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound reagents.
-
Final Resuspension: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage or further use.
Protocol 2: Conjugation of this compound to a Maleimide-Activated Protein
This protocol outlines the steps for conjugating this compound to a protein that has been functionalized with a maleimide group.
Materials:
-
Maleimide-activated protein
-
This compound
-
Degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in degassed water)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M 2-mercaptoethanol (B42355) in conjugation buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently stirring.
-
Incubation: Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal it, and incubate at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess this compound and quenching reagent from the conjugated protein using a suitable purification method, such as size-exclusion chromatography.
Visualizations
Workflow for Gold Nanoparticle Functionalization
Caption: Workflow for the functionalization of gold nanoparticles.
Logical Workflow for PROTAC Synthesis
Caption: Logical workflow for the synthesis of a PROTAC molecule.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphine-mediated one-pot thiol–ene “click” approach to polymer–protein conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radical-mediated thiol–ene ‘click’ reactions in deep eutectic solvents for bioconjugation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Phosphonic Acid Group in Thiol-PEG3-Phosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiol-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of nanotechnology, drug delivery, and bioconjugation. Its unique architecture, featuring a terminal thiol group, a flexible tri-polyethylene glycol (PEG) spacer, and a phosphonic acid moiety, offers a versatile platform for the functionalization of surfaces and the construction of complex biomolecular architectures. This technical guide provides an in-depth exploration of the core functions of the phosphonic acid group within this molecule, supported by quantitative data from analogous systems, detailed experimental protocols, and workflow visualizations to facilitate its practical application in research and development.
Core Functionality of the Phosphonic Acid Group
The phosphonic acid group (-PO(OH)₂) is a key functional component of this compound, imparting several critical properties that are leveraged in a variety of scientific applications.
-
Strong Surface Anchoring: The primary role of the phosphonic acid group is to serve as a robust anchoring moiety for the stable immobilization of the linker onto a variety of metal oxide surfaces. This includes materials of significant interest in biomaterials and electronics, such as titanium dioxide (TiO₂), iron oxides (e.g., Fe₃O₄), and zinc oxide (ZnO). The phosphonic acid forms strong, covalent-like bonds with these surfaces through the formation of P-O-metal linkages. This interaction is thermodynamically favorable and results in the formation of stable, well-organized self-assembled monolayers (SAMs).
-
High Affinity for Metal Oxides: Compared to other common surface anchoring groups like carboxylic acids, phosphonic acids exhibit a significantly higher binding affinity and form more hydrolytically stable bonds with metal oxide surfaces. This enhanced stability is crucial for applications in biological media where the functionalized surface is exposed to aqueous environments.
-
Nanoparticle Stabilization: When used to coat nanoparticles, the phosphonic acid group provides excellent colloidal stability. The strong binding prevents the aggregation of nanoparticles in suspension, which is a critical requirement for their use in biomedical applications such as drug delivery and medical imaging. The negatively charged nature of the deprotonated phosphonate (B1237965) group at physiological pH also contributes to electrostatic repulsion between particles, further enhancing their stability.
-
Biocompatibility and Hydrophilicity: The phosphonic acid headgroup, in conjunction with the PEG spacer, contributes to the overall hydrophilicity of the modified surface. This is advantageous in biological applications as it can reduce non-specific protein adsorption, a phenomenon that often leads to the rapid clearance of nanoparticles from circulation and can trigger an immune response.
Quantitative Data
While specific quantitative data for this compound is not extensively published, the following tables provide representative data from studies on analogous phosphonic acid-terminated and thiol-terminated PEG molecules on relevant surfaces. This data offers valuable insights into the expected performance characteristics.
Table 1: Representative Binding Affinity of Anchoring Groups on Titanium Dioxide (Anatase) Nanoparticles
| Anchoring Group | Adsorption Constant (K in M⁻¹) | Grafting Density (molecules/nm²) | Reference |
| Phosphonic Acid | 1.0 x 10⁵ | 4.5 | [1] |
| Carboxylic Acid | 1.2 x 10³ | 3.8 | [1] |
| Catechol | 2.5 x 10⁴ | 2.9 | [1] |
Note: Data is for analogous monofunctional molecules and serves as a comparison of binding strengths.
Table 2: Representative Grafting Density of PEG-Thiols on Gold Nanoparticles
| PEG Molecular Weight ( g/mol ) | Nanoparticle Diameter (nm) | Grafting Density (PEG/nm²) | Reference |
| 2,100 | 15 | 3.93 | [2][3] |
| 10,800 | 15 | 1.57 | [2][3] |
| 51,400 | 15 | 0.31 | [2][3] |
Note: Grafting density is influenced by the chain length of the PEG spacer due to steric hindrance.
Table 3: Physicochemical Properties of Functionalized Nanoparticles
| Nanoparticle System | Functionalizing Agent | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| ZnO Nanoparticles | Unmodified | ~250 | -11.48 | [4] |
| ZnO Nanoparticles | Perfluorinated Phosphonic Acid | Increased | More negative (e.g., -89.12) | [4] |
| Iron Oxide Nanoparticles | PEG-Dopamine | ~25 | -30 | [5][6] |
| Iron Oxide Nanoparticles | PEG-Phosphonic Acid | ~30 | -40 | [5][6] |
Note: This table provides examples of how surface functionalization with phosphonic acid-containing ligands can alter the physicochemical properties of nanoparticles.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and similar molecules.
Protocol for Surface Functionalization of Iron Oxide Nanoparticles
This protocol describes a direct, biphasic method for rendering hydrophobic iron oxide nanoparticles (IONPs) hydrophilic and stable in aqueous solutions using a phosphonic acid-terminated PEG linker.[5][7]
Materials:
-
Hydrophobic oleic acid-capped IONPs (dispersed in hexanes)
-
This compound
-
Methanol
-
Deionized water
-
Hexanes
-
Sonicator
Procedure:
-
Suspend 2-3 mg of hydrophobic IONPs in 10 mL of hexanes.
-
In a separate vial, dissolve 5 mg of this compound in a methanol/water solution (2:5 ratio, 7 mL total volume). Adjust the pH to approximately 4 with a suitable acid if necessary.
-
Combine the IONP suspension with the linker solution to create a biphasic mixture.
-
Sonicate the mixture for 1 hour. During this time, the ligand exchange will occur, and the nanoparticles will transfer to the aqueous phase.
-
After sonication, allow the phases to separate. The aqueous phase containing the now hydrophilic IONPs will appear black or dark brown.
-
Carefully collect the aqueous phase.
-
Wash the aqueous phase by extracting it with hexanes (3 x 20 mL) to remove any remaining hydrophobic starting material and oleic acid.
-
The purified aqueous suspension of this compound functionalized IONPs can be further purified by dialysis or lyophilized for storage.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Thiol Linker
This protocol outlines the general steps for conjugating a drug-linker construct, where the linker is this compound, to a monoclonal antibody (mAb) through reduced interchain disulfide bonds.[8][9][10]
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Amine-containing cytotoxic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching agent (e.g., N-acetylcysteine)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
Part A: Synthesis of the Drug-Linker Construct
-
Activate the phosphonic acid group of this compound by reacting it with a carbodiimide (e.g., DCC) and NHS in an appropriate organic solvent to form an NHS ester.
-
React the NHS-activated linker with the amine-containing cytotoxic drug. The amine group of the drug will displace the NHS group, forming a stable amide bond.
-
Purify the resulting drug-linker construct using reverse-phase HPLC.
Part B: Antibody Reduction and Conjugation
-
Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP or DTT. The reaction is typically carried out in PBS at 37°C for 1-2 hours.
-
Remove the excess reducing agent immediately by passing the reduced antibody through a desalting column equilibrated with PBS.
-
Dissolve the drug-linker construct (from Part A) in a suitable co-solvent (e.g., DMSO).
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker per available thiol group is typically used.
-
Allow the conjugation reaction to proceed at room temperature for 1-4 hours. The thiol group of the linker will react with a maleimide-activated drug or the thiol group of the antibody will react with a maleimide-activated drug-linker.
-
Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.
-
Purify the resulting ADC using size-exclusion chromatography or a desalting column to remove unconjugated drug-linker and other small molecules.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships described in this guide.
Caption: Workflow for Surface Functionalization of Iron Oxide Nanoparticles.
Caption: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Logical Relationship of this compound Components.
Conclusion
The phosphonic acid group is a critical determinant of the functionality of this compound, providing a highly effective means of anchoring this versatile linker to metal oxide surfaces and nanoparticles. Its strong binding affinity and the stability of the resulting monolayers make it a superior choice for applications requiring robust surface modification in demanding environments. When combined with the functionalities of the thiol group and the PEG spacer, the phosphonic acid moiety enables the creation of advanced materials and bioconjugates with tailored properties for a wide range of applications in drug delivery, diagnostics, and biomaterial science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this powerful molecule.
References
- 1. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [cora.ucc.ie]
- 3. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Surface functionalization of magnetic iron oxide nanoparticles for MRI applications - effect of anchoring group and ligand exchange protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Protocols | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Solubility and Stability of Thiol-PEG3-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Thiol-PEG3-phosphonic acid. As a heterobifunctional linker, this molecule is of significant interest in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document summarizes available data, presents detailed experimental protocols for characterization, and includes visualizations of key concepts to facilitate its effective application in research and development.
Core Properties of this compound
This compound possesses three key chemical features that define its utility: a terminal thiol group for covalent linkage, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a phosphonic acid moiety that can interact with surfaces or provide a negative charge.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉O₆PS | [1][3] |
| Molecular Weight | 274.27 g/mol | [1][3] |
| Appearance | Solid Powder | [1] |
| Purity | Typically ≥98% | [1][3] |
| CAS Number | 1360716-36-4 | [1][3] |
| Synonyms | (2-{2-[2-(2-sulfanylethoxy)ethoxy]ethoxy}ethyl)phosphonic acid | [1] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, its structural components provide strong indications of its solubility characteristics. The presence of the hydrophilic PEG chain and the ionizable phosphonic acid group suggests good solubility in aqueous media.[2][4][5] The solubility of phosphonic acids in water is known to increase significantly in basic media where the phosphonic acid is deprotonated.[5]
Table of Qualitative Solubility
| Solvent | Expected Solubility | Rationale and Remarks | Reference(s) |
| Water / Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG spacer and the phosphonic acid group contribute to aqueous solubility. Solubility is expected to be pH-dependent, increasing at higher pH. For conjugation reactions, using degassed buffers is recommended to prevent thiol oxidation. | [4][5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for preparing stock solutions of PEGylated molecules. For a related compound, Thiol-PEG3-acid, stock solutions of 40 mg/mL in DMSO can be prepared. | [6] |
| Dimethylformamide (DMF) | Soluble | Another suitable polar aprotic solvent for creating stock solutions. | [6] |
| Ethanol / Methanol | Likely Soluble | Short-chain PEG derivatives are generally soluble in lower alcohols. | [6] |
| Dichloromethane (DCM) | Likely Soluble | Useful for synthetic chemistry applications. | [6] |
Stability and Degradation
The primary stability concern for this compound is the oxidation of the terminal thiol group.[6] The phosphonic acid moiety, in contrast, is generally stable but can be cleaved under harsh acidic conditions.[5] The ether linkages in the PEG chain are also highly stable.
Thiol Group Stability
The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer, rendering the molecule inactive for its intended conjugation reactions.[6] The rate of this oxidation is influenced by several factors:
-
pH: The deprotonated thiolate anion (R-S⁻) is more prone to oxidation than the protonated thiol (R-SH). Therefore, the rate of oxidation increases with higher pH.[6]
-
Oxygen: The presence of molecular oxygen, especially in solution, is a key driver of thiol oxidation.[6]
-
Metal Ions: Trace metal ions can catalyze the oxidation of thiols.[6]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[7][8]
To ensure the long-term viability of this compound, proper storage and handling are crucial.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | -20°C | Minimizes the rate of chemical degradation, including thiol oxidation. | [1] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the thiol group by atmospheric oxygen. | [6] |
| Light | Protect from light | Light can contribute to degradation pathways. | [1] |
| Moisture | Store in a dry environment | Prevents hydrolysis and other moisture-mediated degradation. | [1] |
| Form | Solid form is generally more stable | For stock solutions, use anhydrous solvents and store at -20°C or -80°C. | [1] |
Degradation Pathway of the Thiol Group
The primary degradation pathway for the thiol group is its oxidation to a disulfide.
Experimental Protocols
The following are general experimental protocols that can be adapted to determine the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
This protocol is based on the isothermal equilibrium method.[9]
Materials:
-
This compound
-
Purified water and/or buffers of different pH
-
Vials with tight-fitting caps
-
Shaker or agitator at a constant temperature
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC with a suitable detector, or a colorimetric assay for the phosphonic acid group after oxidation)
Procedure:
-
Preparation of Saturated Solutions: To a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed vial, add an excess amount of this compound.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved this compound.
-
Data Reporting: Express the solubility in mg/mL or mol/L.
Protocol for Assessing Thiol Stability using Ellman's Assay
Ellman's reagent (DTNB) reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.[6]
Materials:
-
This compound
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Ellman's Reagent Solution (4 mg/mL DTNB in Reaction Buffer)
-
Cysteine or another standard thiol for generating a standard curve
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a stock solution of a standard thiol (e.g., cysteine) in the Reaction Buffer.
-
Create a series of dilutions to generate standards of known concentrations.
-
To a defined volume of each standard, add Ellman's Reagent Solution, mix, and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm and plot absorbance versus concentration.
-
-
Stability Study Setup:
-
Prepare solutions of this compound at a known concentration in the buffers and conditions to be tested (e.g., different pH values, temperatures).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.
-
-
Quantification of Free Thiols:
-
Dilute each aliquot in the Reaction Buffer to a concentration that falls within the range of the standard curve.
-
Add Ellman's Reagent Solution, mix, and incubate for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Use the standard curve to determine the concentration of free thiols at each time point.
-
Plot the concentration of free thiols versus time to determine the stability under the tested conditions.
-
Application in PROTAC Synthesis
This compound is a valuable PEG-based linker for the synthesis of PROTACs.[1][10][11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][12]
The thiol and phosphonic acid groups of this compound can be used as handles to conjugate a target protein ligand and an E3 ligase ligand.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process.
Conclusion
This compound is a versatile heterobifunctional linker with properties that make it well-suited for applications in bioconjugation and drug delivery, particularly in the development of PROTACs. While specific quantitative data on its solubility and stability are limited, its chemical structure provides a strong basis for predicting its behavior in various solvent systems and under different environmental conditions. The primary stability concern is the oxidation of the thiol group, which can be mitigated through proper handling and storage procedures. The experimental protocols provided in this guide offer a framework for researchers to characterize the solubility and stability of this compound for their specific applications, enabling the robust and reproducible use of this valuable chemical tool.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Poly(ethylene glycol) α-hydroxy ω-phosphonic acid at SPECIFIC POLYMERS [specificpolymers.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The stability of organophosphorus insecticides in fresh blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. precisepeg.com [precisepeg.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Key Applications of Thiol-PEG3-phosphonic Acid in Biotechnology
This compound is a heterobifunctional linker that has become an invaluable tool in biotechnology.[1] Its structure, which includes a terminal thiol (-SH) group, a phosphonic acid (-PO(OH)₂) group, and a three-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the versatile and controlled conjugation of different molecules.[1][2] The thiol group provides a reactive site for attachment to maleimides or noble metal surfaces, while the phosphonic acid group ensures strong binding to metal oxide surfaces.[1][3][4] The hydrophilic PEG spacer enhances solubility, improves biocompatibility, and minimizes non-specific binding of the resulting conjugates.[1][5] This guide explores the core applications, experimental protocols, and technical data related to this compound.
Core Applications
The unique architecture of this compound lends itself to a wide range of applications in biotechnology, including surface modification, bioconjugation, and the development of advanced therapeutic and diagnostic agents.
Surface Modification of Nanoparticles and Metal Oxides
The phosphonic acid moiety has a strong affinity for metal oxide surfaces, forming stable, self-assembled monolayers (SAMs).[4][6] This makes it an excellent choice for functionalizing materials used in medical implants and diagnostics. The thiol group remains available for the subsequent attachment of biomolecules.[2][7]
-
Biocompatible Coatings: It can be used to create mineralized coatings on medical implants, which enhances biocompatibility and can reduce inflammatory responses.[2][7] The phosphonic acid group can interact with calcium ions, facilitating this process.[2][7]
-
Nanoparticle Functionalization: this compound is used to modify the surface of nanoparticles, such as those made of gold or metal oxides (e.g., TiO₂, ZnO).[1][4][8] The PEG spacer provides a hydrophilic shell that prevents aggregation and reduces non-specific protein adsorption, which is critical for in vivo applications.[1][8]
-
Biosensors: By creating a stable, functionalizable layer on a sensor surface, it can be used to immobilize proteins or other biorecognition elements for diagnostic applications.
Bioconjugation and PEGylation
The orthogonal reactivity of the thiol and phosphonic acid groups allows for controlled, multi-step conjugation reactions.[1] This is particularly useful for creating complex biomolecular constructs like antibody-drug conjugates (ADCs).[9]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The phosphonic acid end can be activated to react with amines on the antibody, while the thiol end can react with a maleimide-functionalized drug.[3][9]
-
PEGylation: While this molecule has a short PEG chain, the principles of PEGylation apply. Attaching it to proteins or peptides can improve their pharmacokinetic properties.[9]
Drug Delivery and Theranostics
This compound is extensively used in the development of drug delivery systems.[2][7][10]
-
Enhanced Drug Efficacy: By conjugating it to drugs, it can act as a carrier that increases the drug's solubility and circulation time in the bloodstream, potentially enhancing cellular uptake and efficacy.[2]
-
Targeted Delivery: The terminal thiol or phosphonic acid group can be used to attach targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles, directing them to specific cells or tissues.[2][5][7]
-
Imaging Agents: The phosphonate (B1237965) group's ability to chelate metal ions allows for the development of contrast agents for imaging techniques like MRI or PET.[11]
PROTACs and Live-Cell Imaging
-
PROTACs: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12][13] PROTACs are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[12][13]
-
Live-Cell Imaging: This linker is crucial for creating stable probes for real-time cellular analysis.[5] It can be used to attach fluorescent dyes or targeting molecules to nanoparticles like quantum dots or gold nanoparticles, enabling the tracking of cellular processes.[5]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for common experimental procedures involving this compound and related molecules.
Table 1: Reaction Conditions for Bioconjugation
| Parameter | Value | Application Context | Source |
|---|---|---|---|
| Reaction pH | 6.5 - 7.5 | Optimal for selective thiol-maleimide reaction. | [1] |
| Reaction Time | 30 min - 2 hours | Dependent on reactant concentrations and temperature. | [1] |
| Linker to Protein Molar Ratio | 5:1 to 20:1 | Starting range for protein conjugation. | [9] |
| EDC to Acid Molar Ratio | 2:1 | For activation of the acid group. | [9] |
| NHS to Acid Molar Ratio | 5:1 | For activation of the acid group. |[9] |
Table 2: Parameters for Gold Nanoparticle (AuNP) Functionalization
| Parameter | Value | Application Context | Source |
|---|---|---|---|
| Linker to AuNP Molar Ratio | ~10,000:1 | For ligand exchange on citrate-capped AuNPs. | [3][5] |
| Incubation Time | 12 - 24 hours | For self-assembly and ligand exchange. | [3][8] |
| Centrifugation (20 nm AuNPs) | 12,000 x g for 20 min | For purification of functionalized AuNPs. |[5] |
Experimental Protocols
Below are detailed methodologies for key applications of this compound.
Protocol for Surface Modification of Gold Nanoparticles (AuNPs)
This protocol describes the functionalization of citrate-capped AuNPs via a ligand exchange process.[8]
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Phosphate (B84403) buffer (10 mM, pH 7.4) or ultrapure water
-
Ethanol (B145695) or water for stock solution
Procedure:
-
Preparation of Linker Solution: Prepare a 1 mM stock solution of this compound in ethanol or water.[3]
-
Functionalization: In a microcentrifuge tube, add the this compound stock solution to the AuNP solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).[3][5]
-
Incubation: Incubate the mixture for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange.[3][8]
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size (e.g., for 20 nm AuNPs, centrifuge at 12,000 x g for 20 minutes).[5]
-
Carefully remove the supernatant containing the excess, unbound linker.
-
Resuspend the nanoparticle pellet in phosphate buffer or ultrapure water.[3][8]
-
-
Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound linkers.[8]
-
Storage: After the final wash, resuspend the purified, functionalized AuNPs in the desired buffer and store at 4°C.[8]
Protocol for Two-Step Protein Conjugation
This protocol outlines the conjugation of a protein to another molecule using the heterobifunctional nature of the linker. It involves first activating the phosphonic acid group to react with the protein's amines, followed by the reaction of the thiol group.
Materials:
-
Protein of Interest (POI) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Activation Buffer (e.g., MES, pH 6.0)
-
Activation Reagents: EDC and NHS (or Sulfo-NHS)
-
Maleimide-functionalized molecule
-
Quenching and Desalting columns for purification
Procedure:
-
Preparation of Solutions:
-
Activation of Phosphonic Acid:
-
Conjugation to Protein:
-
Purification Step 1: Purify the thiol-PEG-protein conjugate using a desalting column or dialysis to remove excess linker and activation reagents.
-
Thiol-Maleimide Reaction:
-
Purification and Analysis: Purify the final conjugate using size-exclusion or affinity chromatography. Analyze the final product using SDS-PAGE and mass spectrometry.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts involving this compound.
Caption: Workflow for two-step bioconjugation using this compound.
Caption: Functionalization of a metal oxide nanoparticle surface.
Caption: Role of this compound as a linker in a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoric acid-PEG-Thiol(SH) - Ruixibiotech [ruixibiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - CD Bioparticles [cd-bioparticles.net]
- 11. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 12. xcessbio.com [xcessbio.com]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Thiol-PEG3-Phosphonic Acid as a Surface Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG3-phosphonic acid is a heterobifunctional molecule meticulously engineered for advanced surface modification applications. Its unique tripartite structure, consisting of a terminal thiol group, a flexible tri-ethylene glycol (PEG3) spacer, and a phosphonic acid headgroup, offers a versatile platform for functionalizing a wide array of materials. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, with a focus on creating stable, biocompatible, and functional surfaces for research, diagnostics, and drug delivery systems.
The thiol terminus provides a robust anchor point for covalent attachment to noble metal surfaces, such as gold, through well-established thiol-gold chemistry.[1] Concurrently, the phosphonic acid group exhibits a strong affinity for various metal oxide surfaces, including titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and iron oxides, forming stable, self-assembled monolayers (SAMs).[2] The intervening PEG3 linker imparts flexibility, hydrophilicity, and steric hindrance, which is crucial for minimizing non-specific protein adsorption and enhancing the biocompatibility of the modified surface.[3][4]
Beyond surface modification, this compound is also utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] In this context, it connects a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of pathogenic proteins.[5]
Core Properties and Specifications
This compound is a versatile molecule with well-defined chemical and physical properties that make it suitable for a range of surface modification and bioconjugation applications.
| Property | Value | Reference(s) |
| Chemical Name | (2-{2-[2-(2-sulfanylethoxy)ethoxy]ethoxy}ethyl)phosphonic acid | [7] |
| Molecular Formula | C₈H₁₉O₆PS | [7][8] |
| Molecular Weight | 274.27 g/mol | [7][8] |
| CAS Number | 1360716-36-4 | [7][8] |
| Appearance | Solid Powder | [7] |
| Purity | Typically ≥95% | [8] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage (up to 1 year) | [7] |
| Stock Solution Storage | 0 - 4°C for up to 1 month | [7] |
Mechanism of Surface Modification
The efficacy of this compound as a surface modifier stems from the distinct functionalities of its terminal groups, which allow for the formation of stable self-assembled monolayers (SAMs) on both noble metal and metal oxide surfaces.
Self-Assembled Monolayer (SAM) Formation
SAMs are highly ordered molecular assemblies that form spontaneously by the adsorption of an active surfactant onto a solid surface. The formation of a dense and stable SAM is critical for achieving uniform surface properties and preventing non-specific interactions.
Interaction with Metal Oxide Surfaces
The phosphonic acid headgroup serves as a robust anchor to various metal oxide surfaces. The binding mechanism involves the formation of strong, covalent P-O-Metal bonds. This interaction is significantly stronger than that of carboxylic acids, leading to more stable and durable coatings, particularly in aqueous environments.[2] The binding can occur in monodentate, bidentate, or tridentate fashions, depending on the surface chemistry and preparation conditions.
Diagram: Binding of this compound to a Metal Oxide Surface
Caption: Binding of this compound to a metal oxide surface.
Interaction with Noble Metal Surfaces
The terminal thiol group (-SH) has a strong affinity for noble metal surfaces like gold, silver, and platinum. This interaction leads to the formation of a stable metal-thiolate bond, which is the basis for creating well-defined SAMs on these substrates.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various scientific and biomedical applications.
Surface Passivation and Biocompatibilization
The hydrophilic PEG spacer creates a hydration layer on the modified surface, which effectively prevents the non-specific adsorption of proteins and other biomolecules.[3][4] This "stealth" property is crucial for:
-
Biomedical Implants: Reducing the foreign body response and improving the long-term performance of implants made from materials like titanium.
-
Biosensors: Minimizing background noise and enhancing the signal-to-noise ratio for more sensitive and accurate detection.
-
Nanoparticle Drug Delivery: Functionalizing nanoparticles to improve their stability in biological fluids, prolong circulation times, and reduce clearance by the reticuloendothelial system.[9]
PROTAC Linker
In the field of targeted protein degradation, this compound serves as a flexible linker in the design of PROTACs.[5][6][7] The linker's length and composition are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11]
Diagram: Ubiquitin-Proteasome Pathway for Protein Degradation
Caption: The ubiquitin-proteasome pathway for targeted protein degradation.
Quantitative Data
While specific quantitative data for this compound is not extensively published, the following tables provide representative data for similar phosphonic acids and PEGylated surfaces to illustrate expected performance characteristics.
Table 1: Binding Affinity of Phosphonic Acids on Metal Oxide Surfaces
| Phosphonic Acid | Metal Oxide Surface | Method | Binding Affinity Constant | Reference(s) |
| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.6 x 10³ M⁻¹ | [2] |
| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.2 x 10³ M⁻¹ | [2] |
| 16-Phosphonohexadecanoic acid | TiO₂ (Anatase) | TGA | K = 1.9 x 10³ M⁻¹ | [2] |
| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.1 x 10³ M⁻¹ | [2] |
| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | Langmuir constant (b) = 0.85 L/mg | [2] |
Table 2: Surface Properties of Phosphonic Acid SAMs on Titanium Dioxide
| Parameter | Value | Reference(s) |
| Grafting Density | ~4.2 - 4.8 groups/nm² | [12] |
| Water Contact Angle (hydrophobic SAM) | ~110° - 117° | [12] |
| SAM Stability in Ambient Air | Stable for up to 14 days | [3] |
| SAM Stability in Aqueous Buffer | Significant desorption within 1 day | [3] |
Table 3: Protein Adsorption on PEGylated Surfaces
| Surface Modification | Protein | Adsorption Reduction vs. Unmodified Surface | Reference(s) |
| Monodisperse PEG-AuNPs | BSA | 5 to 20-fold reduction | [13] |
| Monodisperse PEG-AuNPs | Human Serum | ~60% reduction | [13] |
| PEGylated Niobium | Fibrinogen | Lowest adsorption on highest PEG density | [14] |
Experimental Protocols
The following are representative protocols for the use of this compound in surface modification and PROTAC synthesis.
Protocol for SAM Formation on a Titanium Dioxide Surface
This protocol describes a general procedure for forming a self-assembled monolayer of this compound on a TiO₂ surface.
Materials:
-
Titanium dioxide substrate (e.g., polished titanium wafer, TiO₂-coated glass slide)
-
This compound
-
Absolute ethanol (B145695) (or other suitable solvent like isopropanol (B130326) or a non-polar solvent such as cyclopentyl methyl ether)
-
Deionized (DI) water
-
Acetone
-
Nitrogen gas source
-
Ultrasonic bath
-
Clean glass vials
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the TiO₂ substrate in acetone, ethanol, and DI water for 15 minutes each. b. Dry the substrate under a stream of nitrogen gas. c. Optional: Treat the substrate with an oxygen plasma cleaner for 5-15 minutes to generate a fresh, reactive oxide layer and remove any organic contaminants.
-
Preparation of Phosphonic Acid Solution: a. Prepare a 0.5 mM to 1 mM solution of this compound in absolute ethanol. Ensure the compound is fully dissolved, using gentle sonication if necessary.
-
SAM Formation: a. Place the cleaned and dried TiO₂ substrate in a clean glass vial. b. Immerse the substrate completely in the this compound solution. c. Seal the vial and incubate at room temperature for 12-24 hours. For some phosphonic acids, elevated temperatures (e.g., 60°C) can accelerate SAM formation.
-
Rinsing and Drying: a. Carefully remove the substrate from the solution using clean tweezers. b. Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules. c. Dry the modified substrate under a stream of nitrogen gas.
-
Optional Annealing: a. To potentially improve the stability and order of the SAM, anneal the substrate at 120°C for 1-2 hours in an inert atmosphere (e.g., nitrogen or argon).
Diagram: Experimental Workflow for SAM Formation and Characterization
Caption: Workflow for SAM formation and subsequent surface characterization.
Representative Protocol for PROTAC Synthesis
This protocol outlines a general two-step synthesis of a PROTAC using a heterobifunctional linker like this compound, where one end is functionalized for coupling. For this example, we will assume a variant of the linker with a carboxylic acid group instead of the thiol for amide coupling, and the phosphonic acid end is already attached to a ligand.
Materials:
-
E3 ligase ligand with a nucleophilic handle (e.g., amine)
-
Target protein ligand with a suitable functional group (e.g., alkyne)
-
HOOC-PEG3-phosphonic acid (as a stand-in for a functionalized this compound)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Copper(I) catalyst for click chemistry (e.g., CuSO₄ and sodium ascorbate)
-
Solvents (e.g., DMF, t-BuOH/H₂O)
-
LC-MS and preparative HPLC for monitoring and purification
Procedure:
-
First Coupling Reaction (Amide Bond Formation): a. Dissolve the E3 ligase ligand and HOOC-PEG3-phosphonic acid in DMF. b. Add HATU, HOBt, and DIPEA to the reaction mixture. c. Stir at room temperature and monitor the reaction progress by LC-MS. d. Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.
-
Second Coupling Reaction (Click Chemistry): a. This step assumes the target protein ligand has an alkyne group and the linker has been synthesized with an azide (B81097) group instead of a thiol. b. Dissolve the purified E3 ligase-linker-azide intermediate and the alkyne-functionalized target protein ligand in a t-BuOH/H₂O mixture. c. Add CuSO₄ and sodium ascorbate (B8700270) to catalyze the click reaction. d. Stir at room temperature and monitor by LC-MS. e. Purify the final PROTAC product by preparative HPLC.
Surface Characterization Techniques
To confirm the successful formation of a this compound SAM and to characterize its properties, a combination of surface-sensitive analytical techniques should be employed.
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface, confirming the presence of phosphorus and sulfur, and information on the chemical bonding states (e.g., P-O-Ti bonds).[15][16] |
| Contact Angle Goniometry | Measures the surface wettability (hydrophilicity/hydrophobicity). A significant change in contact angle post-modification indicates successful SAM formation. |
| Atomic Force Microscopy (AFM) | Visualizes the surface topography at the nanoscale, allowing for assessment of monolayer uniformity, and can be used to measure the thickness of the SAM through techniques like nano-scratching.[17][18] |
| Ellipsometry | A non-destructive optical technique used to measure the thickness and refractive index of thin films, providing an accurate determination of the SAM thickness.[19][20][21] |
Conclusion
This compound is a powerful and versatile surface modifier with significant potential in materials science, biotechnology, and drug discovery. Its well-defined trifunctional structure enables the creation of stable, biocompatible, and functional surfaces on a variety of substrates. The ability to form robust self-assembled monolayers on both metal oxides and noble metals, coupled with its utility as a flexible linker in PROTACs, makes it an invaluable tool for researchers and scientists. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for the successful application of this compound in a range of advanced applications. As research in these fields continues to advance, the demand for sophisticated surface modification agents like this compound is expected to grow.
References
- 1. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 2. PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Adsorption on Nano- and Microparticles: Dependence on Morphological and Physicochemical Properties of Particles and Effect on Particle–Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound CAS#: 1360716-36-4 [chemicalbook.com]
- 7. xcessbio.com [xcessbio.com]
- 8. chemscene.com [chemscene.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. precisepeg.com [precisepeg.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 19. ias.ac.in [ias.ac.in]
- 20. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Thiol-PEG3-Phosphonic Acid: An In-depth Technical Guide to a Versatile Heterobifunctional Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG3-phosphonic acid is a heterobifunctional crosslinker designed for advanced applications in bioconjugation, surface modification, and drug delivery. Its unique molecular architecture, featuring a terminal thiol group, a flexible triethylene glycol (PEG3) spacer, and a phosphonic acid moiety, provides a versatile platform for linking biological molecules to a variety of surfaces and nanoparticles. The thiol group offers a robust anchor point to noble metal surfaces, such as gold, while the phosphonic acid group exhibits a strong affinity for metal oxide surfaces, including iron oxide, titanium dioxide, and zirconium dioxide. The hydrophilic PEG3 spacer enhances water solubility, reduces non-specific binding, and provides a spatial bridge between the conjugated entities. This guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols for utilizing this compound in research and development.
Physicochemical Properties
The fundamental characteristics of this compound are essential for accurate stoichiometric calculations in experimental designs and for the characterization of the resulting conjugates.
| Property | Value |
| Chemical Name | (2-{2-[2-(2-sulfanylethoxy)ethoxy]ethoxy}ethyl)phosphonic acid |
| Molecular Formula | C₈H₁₉O₆PS |
| Molecular Weight | 274.27 g/mol |
| Appearance | Solid Powder |
| Purity | Typically ≥98% |
| Storage Conditions | Store in a dry, dark environment at -20°C for long-term stability. |
Data Presentation: Quantitative Insights into Functional Group Interactions
While specific binding affinity and kinetic data for the entire this compound molecule are not extensively published, the following tables summarize representative quantitative data for its key functional groups—phosphonic acid and thiol—interacting with relevant surfaces. This information provides a valuable framework for understanding the crosslinker's behavior.
Table 1: Representative Binding Affinities of Phosphonic Acids on Metal Oxide Surfaces
The phosphonic acid moiety provides a strong anchor to various metal oxide surfaces. The binding affinity can be influenced by the specific phosphonic acid derivative and the nature of the metal oxide.
| Phosphonic Acid Derivative | Metal Oxide Surface | Method | Binding Affinity Constant |
| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.6 x 10³ M⁻¹[1] |
| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.2 x 10³ M⁻¹[1] |
| Phosphonohexadecanoic acid | TiO₂ (Anatase) | TGA | K = 1.9 x 10³ M⁻¹[1] |
| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.1 x 10³ M⁻¹[1] |
| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | Langmuir constant (b) = 0.85 L/mg[1] |
| Phosphate (as a proxy) | Fe₃O₄ | Langmuir Isotherm | Langmuir constant (b) = 0.112 L/mg[1] |
Table 2: Physicochemical Effects of Surface Modification on Nanoparticles
Functionalization of nanoparticles with PEGylated ligands, such as this compound, significantly alters their surface properties, which is critical for their performance in biological systems.
| Nanoparticle System | Parameter | Before Modification | After Modification with PEG-Thiol Ligand |
| Gold Nanoparticles (AuNPs) | Hydrodynamic Diameter (nm) | ~20 | ~30-40 (increases with PEGylation) |
| Iron Oxide Nanoparticles (IONPs) | Zeta Potential (mV) | +20 to +30 | -10 to -30 (charge reversal) |
| Zinc Oxide Nanoparticles (ZnO NPs) with perfluorinated phosphonic acids | Zeta Potential (mV) in THF | -11.48 | -89.12 (significant increase in negative charge)[2] |
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the ligand exchange process to functionalize citrate-capped AuNPs with this compound.
Materials:
-
Citrate-capped AuNP solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in ultrapure water. The final concentration will depend on the desired surface coverage, but a significant molar excess of the thiol ligand is typically used.
-
Ligand Exchange Reaction: In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution.
-
Incubation: Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange process. The thiol group will displace the citrate (B86180) ions on the gold surface.
-
Purification: After incubation, purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate ions. The centrifugation speed and duration will depend on the size of the AuNPs.
-
Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS. Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
-
Final Resuspension: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.
Protocol 2: Surface Modification of Metal Oxide Nanoparticles (e.g., Iron Oxide)
This protocol outlines the general procedure for coating metal oxide nanoparticles with this compound.
Materials:
-
Metal oxide nanoparticle suspension (e.g., iron oxide nanoparticles)
-
This compound
-
Ethanol (B145695) or a suitable buffer (e.g., MES buffer, pH 6.0)
-
Ultrasonicator
-
Magnetic stirrer or vortex mixer
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse the metal oxide nanoparticles in ethanol or the chosen buffer to a desired concentration. Sonication may be required to achieve a uniform dispersion.
-
Linker Addition: Prepare a solution of this compound in the same solvent. Add the linker solution to the nanoparticle dispersion while stirring. The molar ratio of linker to nanoparticles should be optimized based on the nanoparticle size and desired surface density.
-
Binding Reaction: Allow the mixture to react for several hours (e.g., 4-24 hours) at room temperature with continuous stirring. The phosphonic acid groups will bind to the metal oxide surface.
-
Purification: Pellet the functionalized nanoparticles by centrifugation.
-
Washing: Discard the supernatant containing unbound linker and wash the nanoparticle pellet with fresh solvent. Repeat the centrifugation and washing steps three times to ensure the removal of all non-adsorbed linker molecules.
-
Final Product: Resuspend the cleaned, functionalized nanoparticles in a buffer appropriate for the intended downstream application.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and the functional principle of this compound.
Caption: Workflow for the functionalization of gold nanoparticles.
Caption: Workflow for modifying metal oxide nanoparticles.
References
A Comprehensive Technical Guide to the Safe Handling of Thiol-PEG3-phosphonic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols, handling procedures, and essential data for Thiol-PEG3-phosphonic acid. The information herein is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and effective manner.
Introduction to this compound
This compound is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. Its structure comprises a thiol group (-SH), a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid group (-PO(OH)₂). This unique combination of functional groups makes it a versatile tool for a range of applications. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, making it ideal for the functionalization of nanoparticles.[1][2] The phosphonic acid moiety can interact with metal oxides or be used for further bioconjugation. The PEG spacer enhances aqueous solubility and biocompatibility, which is crucial for biological applications.[1][3]
Common applications include its use as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, the development of drug delivery systems, and the creation of self-assembled monolayers (SAMs) on surfaces for biosensor development.[1][3][4][5]
Hazard Identification and Safety Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available from all suppliers, the hazard classification is based on data from analogous thiol-containing and phosphonic acid compounds.[6] It is imperative to handle this chemical with appropriate caution.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation. |
Source: Based on data for similar compounds.[1]
Quantitative Toxicity Data
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Recommendation | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[6] | Protects against splashes and aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, double-gloving is recommended) and a flame-resistant lab coat.[6] | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[6] | Minimizes the inhalation of any potential vapors or aerosols. |
Safe Handling and Storage
Adherence to strict operational protocols is essential for minimizing exposure and maintaining the stability of the compound.
Handling:
-
Always handle this compound within a certified chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling.[1]
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.[6]
-
For sensitive applications, consider handling under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[6][7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Protect from light and moisture.[7]
-
Store under an inert gas atmosphere to prevent oxidation of the thiol group.[7]
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1] |
Spill and Disposal Procedures
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a designated, sealed, and clearly labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[6]
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[6]
-
All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[6]
-
For quenching residual thiols, a bleach solution (sodium hypochlorite) can be used to oxidize them to less odorous sulfonic acids. This should be done in a fume hood.[10]
Experimental Protocols and Workflows
The following section provides a detailed methodology for a common application of this compound: the functionalization of gold nanoparticles (AuNPs).
Protocol: Functionalization of Gold Nanoparticles with this compound
This protocol describes the process of modifying the surface of citrate-capped gold nanoparticles with this compound via a ligand exchange reaction.[2]
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Preparation of Thiol Solution: Prepare a stock solution of this compound in ultrapure water. A typical concentration is 1-10 mM.
-
Ligand Exchange Reaction: In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution. A significant molar excess of the thiol ligand is typically used.
-
Incubation: Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange process.[2]
-
Purification: After incubation, purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate (B86180) ions. The centrifugation speed and time will depend on the size of the AuNPs.
-
Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS. Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.[2]
-
Final Resuspension: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.[2]
Visualized Workflows and Logical Relationships
Diagrams created with Graphviz (DOT language)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. research.columbia.edu [research.columbia.edu]
In-Depth Technical Guide to Thiol-PEG3-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiol-PEG3-phosphonic acid, a heterobifunctional linker critical in bioconjugation, surface modification, and the development of targeted therapeutics. This document details commercial sources, physicochemical properties, and key experimental applications, offering a valuable resource for professionals in the field.
Introduction
This compound (HS-(CH2)2-(O(CH2)2)2-O-(CH2)2-PO(OH)2) is a versatile molecule featuring a terminal thiol group and a phosphonic acid moiety, connected by a flexible and hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group provides a reactive handle for conjugation to various substrates, including maleimides and the surfaces of noble metals like gold. The phosphonic acid group offers a strong binding anchor to metal oxide surfaces and can be utilized in the development of drug delivery systems. Its PEG linker enhances solubility and can improve the pharmacokinetic properties of conjugated molecules.
Commercial Suppliers and Physicochemical Properties
A variety of commercial suppliers offer this compound and its derivatives. The table below summarizes key quantitative data from several of these suppliers, providing a comparative overview for procurement and experimental planning.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Form |
| AxisPharm | This compound | 1360716-36-4 | 274.27 | ≥95% | Solid |
| CD Bioparticles | This compound | 1360716-36-4 | 274.3 | >90% | Solid |
| MedChemExpress | This compound | 1360716-36-4 | 274.27 | >98% | Solid |
| Xcess Biosciences | This compound | 1360716-36-4 | 274.27 | ≥98% | Solid Powder |
| ChemScene | This compound | 1360716-36-4 | 274.27 | ≥98% | Solid |
| BroadPharm | Thiol-PEG3-acid | 1347750-82-6 | 238.3 | >95% | Solid |
| Creative Biolabs | This compound | 1360716-36-4 | Not Specified | Not Specified | Not Specified |
Note: Data is subject to change and should be confirmed with the respective supplier. BroadPharm's product is the carboxylic acid derivative, which is structurally similar and has related applications.
Key Applications and Experimental Protocols
This compound is predominantly utilized in two key areas: as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the functionalization of surfaces, particularly nanoparticles and metal oxides.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand.
Signaling Pathway: PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, where the linker facilitates the formation of a ternary complex, leading to target protein degradation.
Surface Functionalization of Gold Nanoparticles
The thiol group of this compound readily forms a self-assembled monolayer (SAM) on gold surfaces, while the phosphonic acid terminus can be used for further conjugation or to modulate surface properties.
Experimental Workflow: Gold Nanoparticle Functionalization
Caption: A typical workflow for the functionalization of gold nanoparticles with this compound.
Detailed Protocol for Gold Nanoparticle Functionalization:
-
Preparation of this compound Solution:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
-
Functionalization of Gold Nanoparticles (AuNPs):
-
To a solution of citrate-stabilized AuNPs (e.g., 10 nM), add the this compound solution to a final concentration of 0.1 mM.
-
Incubate the mixture for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing excess linker.
-
Resuspend the nanoparticle pellet in a fresh solvent (e.g., ethanol or water).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound linker.
-
-
Characterization:
-
Confirm successful functionalization using techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and zeta potential measurements to assess changes in surface charge.
-
Stability and Storage
Proper storage of this compound is crucial to maintain its reactivity. The thiol group is susceptible to oxidation, which can be accelerated by exposure to air, moisture, and certain metal ions.
-
Storage Conditions: Store the solid compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: When preparing solutions, use deoxygenated solvents to minimize oxidation. Solutions should be freshly prepared for best results.
Conclusion
This compound is a valuable and versatile tool for researchers in drug development and materials science. Its dual functionality allows for the creation of sophisticated bioconjugates and the tailored modification of surfaces. This guide provides a foundational understanding of its properties, suppliers, and applications to aid in the design and execution of innovative research.
Purity Specifications for Research-Grade Thiol-PEG3-phosphonic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the purity specifications for research-grade Thiol-PEG3-phosphonic acid, tailored for researchers, scientists, and drug development professionals. This document outlines typical quality control parameters, detailed methodologies for key analytical experiments, and visual representations of its application in relevant experimental workflows.
Physicochemical Properties and Purity Specifications
This compound is a heterobifunctional linker molecule widely utilized in bioconjugation and surface modification applications. Its structure features a thiol group for attachment to noble metal surfaces or for reaction with maleimides, a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid group for binding to metal oxides or for further chemical modification. The quality and purity of this reagent are critical for the reproducibility and success of these applications.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1360716-36-4 |
| Molecular Formula | C₈H₁₉O₆PS |
| Molecular Weight | 274.27 g/mol |
| Appearance | White to off-white solid or powder[1] |
| Solubility | Soluble in water and most polar organic solvents |
| Storage | Typically stored at -20°C in a dry, dark environment[1] |
Table 2: Typical Purity Specifications for Research-Grade this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥95% or ≥98%[1][2][3][4] | HPLC, NMR |
| Identity | Conforms to the expected structure | ¹H NMR, ³¹P NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
Analytical Methodologies for Quality Control
The determination of purity for this compound involves a combination of chromatographic and spectroscopic techniques. While specific protocols are often proprietary to the manufacturer, the following sections detail generalized experimental procedures based on established methods for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and assessing the purity of this compound. Both ¹H NMR and ³¹P NMR are employed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄).
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum on a 300 MHz or higher field spectrometer.
-
Expected chemical shifts (δ, ppm) are approximately:
-
2.5-2.9 (multiplets, -CH₂-SH and -CH₂-P)
-
3.5-3.8 (multiplets, PEG chain -O-CH₂-CH₂-O-)
-
-
The absence of significant unidentifiable peaks indicates high purity.
-
-
³¹P NMR Analysis:
-
Acquire a proton-decoupled phosphorus NMR spectrum.
-
The phosphonic acid group is expected to show a single resonance. The chemical shift of phosphonic acids can vary depending on the solvent and pH but is typically in a distinct region of the spectrum.[1][5]
-
The presence of a single peak confirms the presence of the phosphonate (B1237965) group and the absence of phosphorus-containing impurities.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for determining the purity of PEG-containing compounds. Due to the lack of a strong UV chromophore in this compound, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used.
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and an ELSD or CAD.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an additive like trifluoroacetic acid (TFA).
-
Gradient Elution: A typical gradient might start with a high concentration of the aqueous phase and ramp up to a high concentration of the organic phase to elute the compound.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).
-
Analysis: Infuse the sample solution into the ESI source.
-
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M-H]⁻ or [M+H]⁺) of this compound (expected m/z for [M-H]⁻ ≈ 273.05).
Common Impurities
While manufacturers strive to provide high-purity material, some process-related impurities may be present. For PEG-containing molecules, potential contaminants can include:
-
Ethylene oxide and 1,4-dioxane: These are potential byproducts from the synthesis of the PEG chain.[6][7][8][9]
-
Disulfide-linked dimer: Oxidation of the thiol group can lead to the formation of a dimer.
-
Incomplete synthesis products: Residual starting materials or intermediates from the synthetic route.
Applications and Experimental Workflows
The dual functionality of this compound makes it a versatile tool in several research areas. The following diagrams illustrate its application in two key experimental workflows.
PROTAC Synthesis Workflow
This compound can serve as a component of a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][3][10][11][12][13][14][15]
Caption: Workflow for the synthesis of a PROTAC molecule.
Surface Functionalization of a Metal Oxide
The phosphonic acid moiety of this compound has a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), forming stable self-assembled monolayers (SAMs).[16][17][18][19][20][21] The terminal thiol group can then be used for the subsequent immobilization of biomolecules or nanoparticles.
Caption: Workflow for surface functionalization and bioconjugation.
References
- 1. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN101493446A - Method for measuring free polyethyleneglycol content in sample or products - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 7. A Guide to Polyethylene Glycol (PEG) - Green Seal [greenseal.org]
- 8. azom.com [azom.com]
- 9. madesafe.org [madesafe.org]
- 10. agilent.com [agilent.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Novel PROTAC has a two-front improvement [blogs.bcm.edu]
- 13. xcessbio.com [xcessbio.com]
- 14. benchchem.com [benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 17. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Surface Modification of Nanoparticles with Thiol-PEG3-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, diagnostics, and bio-imaging. Functionalization with heterobifunctional linkers like Thiol-PEG3-phosphonic acid offers a versatile strategy to enhance the stability, biocompatibility, and targeting specificity of nanoparticles. This molecule incorporates three key functional elements: a thiol group (-SH) for strong anchoring to noble metal surfaces such as gold, a polyethylene (B3416737) glycol (PEG) spacer to improve hydrophilicity and reduce non-specific protein binding, and a terminal phosphonic acid group (-PO(OH)2) for conjugation to various biomolecules or for interaction with metal oxide surfaces.[1]
These application notes provide a detailed protocol for the surface modification of gold nanoparticles (AuNPs) with this compound, along with methods for characterizing the functionalized nanoparticles.
Data Presentation
Successful surface modification with this compound leads to predictable changes in the physicochemical properties of the nanoparticles. The following tables summarize expected quantitative data for gold nanoparticles before and after functionalization.
Table 1: Expected Physicochemical Properties of Gold Nanoparticles Before and After Surface Modification
| Parameter | Citrate-Capped AuNPs (Unmodified) | This compound Functionalized AuNPs |
| Core Diameter (TEM) | 10 - 100 nm (synthesis dependent) | 10 - 100 nm (unchanged) |
| Hydrodynamic Diameter (DLS) | 15 - 110 nm | 25 - 130 nm (significant increase) |
| Zeta Potential | -30 to -50 mV | -10 to -30 mV (shift towards less negative) |
| Surface Plasmon Resonance (λmax) | 520 - 580 nm | 522 - 585 nm (slight red-shift of 2-5 nm) |
| Surface Coverage (ligands/nm²) | N/A | 1 - 5 |
Table 2: General Guidelines for Purification of Functionalized Gold Nanoparticles by Centrifugation
| Nanoparticle Core Diameter | Centrifugation Speed (RCF, g) | Centrifugation Time (min) |
| 10 - 20 nm | 16,000 - 20,000 | 20 - 30 |
| 20 - 50 nm | 8,000 - 12,000 | 15 - 20 |
| 50 - 100 nm | 3,000 - 6,000 | 10 - 15 |
Experimental Protocols
This section details the protocols for the synthesis of citrate-capped gold nanoparticles and their subsequent surface modification with this compound.
Part 1: Synthesis of Citrate-Capped Gold Nanoparticles
This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[2]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
-
Stirring hotplate
-
Magnetic stir bar
Procedure:
-
In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.[2]
-
Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[2]
-
Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[2]
-
Continue boiling and stirring for an additional 10-15 minutes.[2]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the synthesized citrate-capped AuNPs at 4°C until further use.
Part 2: Surface Modification with this compound
This protocol describes the ligand exchange reaction to replace the citrate capping agent with this compound.
Materials:
-
Citrate-capped AuNP solution (from Part 1)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of this compound in ultrapure water. A typical concentration is 1-10 mM.
-
In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution. A molar excess of the thiol ligand is generally recommended to ensure complete surface coverage.
-
Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange process.[2]
-
After incubation, purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate ions. Refer to Table 2 for general centrifugation guidelines based on nanoparticle size.[2]
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.[2]
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.[2]
-
After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the synthesis and surface modification of gold nanoparticles.
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
References
Step-by-Step Guide to Functionalizing Metal Oxide Surfaces with Thiol-PEG3-Phosphonic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Functionalization of metal oxide surfaces is a critical step in various applications, including biosensors, drug delivery systems, and medical implants. This document provides a detailed guide for the surface modification of metal oxides (e.g., Titanium Dioxide (TiO₂), Indium Tin Oxide (ITO)) using Thiol-PEG3-phosphonic acid. This bifunctional linker molecule offers a robust phosphonic acid anchor for strong covalent attachment to the metal oxide surface and a terminal thiol group for subsequent conjugation of biomolecules, nanoparticles, or drugs. The polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and reduces non-specific binding.
Principle of Functionalization
The functionalization process relies on the formation of a self-assembled monolayer (SAM) of this compound on the metal oxide surface. The phosphonic acid headgroup reacts with the hydroxyl groups present on the metal oxide, forming strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. This process can result in monodentate, bidentate, or tridentate linkages, leading to a stable and densely packed monolayer.[1][2] The PEG chain extends from the surface, and the terminal thiol group is available for further chemical modifications.
Experimental Protocols
This section outlines the step-by-step procedures for preparing the metal oxide surface, forming the this compound monolayer, and characterizing the functionalized surface.
Materials and Reagents
-
Metal oxide substrates (e.g., TiO₂-coated slides, ITO-coated glass)
-
This compound
-
Solvents: Ethanol (B145695), Isopropanol, Tetrahydrofuran (THF), ultrapure water
-
Acids and Bases for cleaning (e.g., Acetone, Isopropanol, Sodium Hydroxide, Hydrochloric Acid)
-
Inert gas (e.g., Nitrogen or Argon)
Protocol 1: Metal Oxide Surface Preparation
A pristine and hydrophilic surface is crucial for the formation of a high-quality SAM. The following is a general cleaning procedure.
-
Sonication: Sequentially sonicate the metal oxide substrates in acetone, isopropanol, and ultrapure water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen) or in an oven at 110°C for 30 minutes.
-
Plasma/Piranha Cleaning (Optional but Recommended): For a more rigorous cleaning and to increase the density of surface hydroxyl groups, treat the substrates with oxygen plasma for 5-10 minutes or immerse them in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes.
-
Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
-
Final Rinse and Dry: Thoroughly rinse the substrates with ultrapure water and dry them under an inert gas stream. The cleaned surface should be hydrophilic (a drop of water should spread out).
Protocol 2: this compound SAM Formation
This protocol is based on the solution deposition method.
-
Prepare the Ligand Solution: Prepare a 1-5 mM solution of this compound in a suitable solvent such as ethanol, isopropanol, or a mixture of ethanol and water. The optimal solvent may depend on the specific metal oxide.
-
Immersion: Immerse the cleaned and dried metal oxide substrates into the ligand solution in a sealed container. To minimize oxidation of the thiol group, it is recommended to purge the container with an inert gas before sealing.
-
Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature. Gentle agitation can be beneficial.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the fresh solvent to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrates under a stream of inert gas.
-
Annealing (Optional): For some metal oxides like TiO₂, a post-deposition annealing step (e.g., 120°C for 1-2 hours) can enhance the covalent bonding and stability of the monolayer.
Characterization of the Functionalized Surface
The success of the surface functionalization can be verified using various surface-sensitive techniques.
| Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| Contact Angle Goniometry | Water contact angle | A significant change in the water contact angle compared to the clean, hydrophilic surface. The final contact angle will depend on the packing density of the monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of Phosphorus (P 2p peak), Sulfur (S 2p peak), and Carbon (C 1s peak) signals. Analysis of the P 2p and O 1s spectra can confirm the formation of M-O-P bonds. |
| Ellipsometry | Layer thickness | A uniform layer with a thickness consistent with the length of the this compound molecule (typically in the range of 2-5 nm). |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | A smooth and uniform surface, indicating the formation of a complete monolayer. |
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected results based on literature for similar phosphonic acid and PEG-thiol systems. These should be used as a starting point for optimization.
Table 1: SAM Formation Parameters
| Parameter | Typical Range | Notes |
| Ligand Concentration | 0.1 - 10 mM | Higher concentrations can lead to faster monolayer formation but may also result in multilayer deposition. |
| Solvent | Ethanol, Isopropanol, THF, Water/Ethanol mixtures | The choice of solvent can influence the solubility of the ligand and the quality of the SAM. |
| Immersion Time | 4 - 48 hours | Longer immersion times generally lead to more ordered and densely packed monolayers. |
| Temperature | Room Temperature (20-25°C) | Elevated temperatures can accelerate the process but may also lead to disordered layers. |
| Post-Deposition Annealing | 100 - 150°C for 1-2 hours | Can improve the stability of the monolayer on certain metal oxides. |
Table 2: Expected Surface Characterization Data
| Characterization Technique | Parameter | Typical Value/Observation |
| Water Contact Angle | Change in angle (Δθ) | 10° - 40° increase from the clean hydrophilic surface. |
| XPS | P 2p Binding Energy | ~133-134 eV, indicative of phosphonate (B1237965) binding to the metal oxide. |
| S 2p Binding Energy | ~163-164 eV, corresponding to a free thiol group. | |
| Ellipsometry | Layer Thickness | 2 - 5 nm |
| AFM | RMS Roughness | < 1 nm for a well-formed monolayer on a smooth substrate. |
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for metal oxide surface functionalization.
Caption: Binding mechanism of this compound to a metal oxide surface.
References
Application Notes: Thiol-PEG3-phosphonic acid as a Versatile Linker for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[5][6]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide flexibility, which is crucial for optimizing the geometry of the ternary complex.[3][7][8] Thiol-PEG3-phosphonic acid is a bifunctional linker that offers distinct advantages for PROTAC synthesis. Its terminal thiol (-SH) group provides a reactive handle for conjugation to a POI ligand, while the phosphonic acid (-PO(OH)2) group can be utilized for attachment to an E3 ligase ligand. This application note provides a detailed protocol and rationale for the use of this compound in the synthesis of novel PROTACs.
Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[9] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically repeat the cycle.[10][11]
Caption: PROTAC-mediated protein degradation pathway.
Advantages of this compound Linker
The unique bifunctional nature of the this compound linker offers several advantages in PROTAC design:
-
Orthogonal Reactivity: The thiol and phosphonic acid groups exhibit different chemical reactivities, allowing for a controlled, stepwise conjugation of the POI and E3 ligase ligands, which can minimize the formation of undesired homodimers.
-
Enhanced Solubility: The hydrophilic PEG spacer improves the aqueous solubility of the resulting PROTAC, a common challenge for these often large and hydrophobic molecules.[12]
-
Flexibility: The PEG chain provides rotational freedom, which can be critical for achieving a productive ternary complex conformation.[13]
-
Specific Conjugation Strategies: The thiol group can be selectively reacted with electrophilic functionalities like maleimides or haloacetamides, which can be incorporated into the POI ligand. The phosphonic acid group offers a handle for coupling to the E3 ligase ligand, potentially through activation or by reacting with a suitable functional group on the ligand.
Experimental Protocols
This section provides a representative two-step protocol for the synthesis of a PROTAC using a this compound linker. This protocol involves the initial conjugation of the linker to a maleimide-functionalized POI ligand, followed by coupling to an amine-containing E3 ligase ligand.
Materials and Reagents
-
This compound
-
Maleimide-functionalized Protein of Interest (POI) ligand
-
Amine-functionalized E3 Ligase ligand (e.g., derivatives of pomalidomide, VHL ligands)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) for phosphonic acid activation
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reaction monitoring: Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purification: Flash column chromatography, High-Performance Liquid Chromatography (HPLC)
Step 1: Synthesis of the POI Ligand-Linker Intermediate
This step involves the reaction of the thiol group of the linker with a maleimide-functionalized POI ligand.
Caption: Workflow for POI Ligand-Linker Conjugation.
Protocol:
-
Dissolve the maleimide-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI ligand-linker intermediate.
-
Characterize the purified intermediate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Step 2: Synthesis of the Final PROTAC
This step involves the activation of the phosphonic acid group of the intermediate and subsequent coupling with an amine-containing E3 ligase ligand.
Caption: Workflow for Final PROTAC Synthesis.
Protocol:
-
Dissolve the POI ligand-linker intermediate (1.0 equivalent) in a mixture of anhydrous DCM and DMF.
-
Cool the solution to 0°C and add DCC (1.2 equivalents) and NHS (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours to form the activated NHS ester of the phosphonic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF.
-
Add the activated POI ligand-linker solution to the E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Confirm purity using analytical HPLC.
Characterization and Evaluation
The synthesized PROTAC should be thoroughly characterized to ensure its identity, purity, and activity.
| Analytical Technique | Purpose | Expected Outcome |
| NMR Spectroscopy | Structural elucidation of intermediates and final PROTAC. | Confirmation of the expected chemical structure and successful conjugation. |
| Mass Spectrometry | Determination of molecular weight of intermediates and final PROTAC. | Observed mass should match the calculated mass of the desired products.[14] |
| HPLC | Assessment of purity of the final PROTAC. | A single major peak indicating high purity (>95%). |
| Western Blot | Quantification of target protein degradation in cells. | Dose-dependent reduction in the target protein levels.[13] |
Quantitative Data for PROTACs with PEG Linkers
The following table provides examples of PROTACs that utilize PEG linkers and their reported degradation performance. This data illustrates the successful application of PEG linkers in inducing the degradation of various target proteins.
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC₅₀ | Dₘₐₓ | Reference |
| MZ1 | BRD4 | VHL | 4-unit PEG | ~25 nM | >90% | [Ciulli et al., 2015][13] |
| ARV-825 | BET proteins | CRBN | 3-unit PEG | <1 nM | >95% | [Lu et al., 2015][13] |
| dBET1 | BET proteins | CRBN | 4-unit PEG | 4.3 nM | >98% | [Winter et al., 2015][13] |
| A1874 | BRD9 | VHL | 5-unit PEG | 6.5 nM | ~95% | [Remillard et al., 2017][13] |
| PROTAC 1 | ERα | CRBN | 4-unit PEG | 1.5 nM | >95% | [Flanagan et al., 2019][5] |
| PROTAC 2 | SMARCA2 | VHL | 3-unit PEG | 300 nM | 65% | [Farnaby et al., 2019][5] |
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[3]
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, offering a modular and efficient approach to conjugate diverse POI and E3 ligase ligands. The protocols outlined in these application notes provide a general framework for the synthesis and characterization of PROTACs using this versatile linker. Optimization of reaction conditions and linker length will likely be necessary for each specific target and E3 ligase combination to achieve optimal degradation efficacy. The continued exploration of novel linkers like this compound will be instrumental in advancing the field of targeted protein degradation and developing the next generation of therapeutics.
References
- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharma.co.uk [biopharma.co.uk]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Conjugation of Thiol-PEG3-Phosphonic Acid to Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering a versatile platform for a myriad of biomedical applications, including drug delivery, diagnostics, and bio-imaging. Their utility is significantly enhanced through surface functionalization, which improves stability, biocompatibility, and targeting specificity. This application note provides a detailed protocol for the conjugation of Thiol-PEG3-phosphonic acid to citrate-capped gold nanoparticles via a ligand exchange process.
The this compound ligand offers distinct advantages. The thiol group forms a strong, stable covalent bond with the gold surface, ensuring robust conjugation. The polyethylene (B3416737) glycol (PEG) linker is a hydrophilic polymer that sterically stabilizes the nanoparticles, reducing non-specific protein adsorption and aggregation in biological media, thereby prolonging circulation time in vivo. The terminal phosphonic acid group provides a stable, negatively charged surface over a wide pH range and serves as an excellent anchor for further bioconjugation with targeting moieties or therapeutic agents. Compared to carboxylic acids, phosphonic acids can offer enhanced binding to metal oxide surfaces and improved stability.
This document outlines the synthesis of citrate-capped AuNPs, the subsequent ligand exchange reaction with this compound, and the characterization methods to confirm successful conjugation.
Data Presentation
The successful conjugation of this compound to gold nanoparticles results in significant changes to their physicochemical properties. The following table summarizes typical quantitative data obtained before and after functionalization.
| Parameter | Citrate-Capped AuNPs | This compound Functionalized AuNPs |
| Core Diameter (TEM) | 15 ± 2 nm | 15 ± 2 nm |
| Hydrodynamic Diameter (DLS) | 20 ± 3 nm | 35 ± 5 nm |
| Zeta Potential | -30 to -50 mV | -10 to -25 mV |
| Surface Plasmon Resonance (λmax) | ~520 nm | ~522-525 nm (slight red-shift) |
| Ligand Surface Density | N/A | 2-5 molecules/nm² |
Experimental Protocols
Part 1: Synthesis of Citrate-Capped Gold Nanoparticles
This protocol is based on the well-established Turkevich method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[1]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1 mM)
-
Trisodium (B8492382) citrate (B86180) dihydrate solution (1% w/v)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be rigorously cleaned.
Procedure:
-
In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.
-
Rapidly inject 5 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the synthesized citrate-capped AuNPs at 4°C.
Part 2: Conjugation of this compound to Gold Nanoparticles
This protocol describes the ligand exchange reaction to replace the citrate capping agent with this compound.[1]
Materials:
-
Citrate-capped AuNP solution (from Part 1)
-
This compound
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of this compound in ultrapure water (e.g., 1 mg/mL).
-
In a microcentrifuge tube, add the citrate-capped AuNP solution.
-
Add a molar excess of the this compound stock solution to the AuNP solution. The exact molar ratio should be optimized for the specific application but a starting point is a 10,000-fold molar excess of the PEG ligand relative to the nanoparticle concentration.
-
Incubate the mixture at room temperature with gentle shaking for 12-24 hours to facilitate the ligand exchange.[1]
-
After incubation, purify the functionalized AuNPs by centrifugation to remove excess unbound ligand and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs. For 15 nm AuNPs, a typical condition is 12,000 x g for 20 minutes.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.[1]
-
After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.
Part 3: Characterization of Functionalized Gold Nanoparticles
Successful functionalization is confirmed by assessing the changes in the physicochemical properties of the nanoparticles.
Transmission Electron Microscopy (TEM):
-
Purpose: To determine the core size and morphology of the AuNPs.
-
Procedure: A small drop of the nanoparticle solution is placed on a TEM grid and allowed to dry. The grid is then imaged using a transmission electron microscope.
-
Expected Result: The core size of the AuNPs should remain unchanged after ligand exchange.
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter of the nanoparticles in solution.
-
Procedure: The nanoparticle suspension is diluted in an appropriate buffer and measured using a DLS instrument.
-
Expected Result: An increase in the hydrodynamic diameter is expected after conjugation due to the presence of the PEG layer.
Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the nanoparticles.
-
Procedure: The zeta potential of the nanoparticle suspension is measured using an appropriate instrument.
-
Expected Result: A change in the zeta potential is expected, typically becoming less negative after the replacement of the citrate ions with the phosphonic acid-terminated PEG.
UV-Visible Spectroscopy:
-
Purpose: To monitor the surface plasmon resonance (SPR) peak of the AuNPs.
-
Procedure: The absorbance spectrum of the nanoparticle solution is recorded.
-
Expected Result: A slight red-shift in the SPR peak is indicative of a change in the local refractive index at the nanoparticle surface due to ligand exchange.
Visualizations
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Caption: Molecular components of the functionalized gold nanoparticle.
References
Application Note: Methodology for Attaching Thiol-PEG3-Phosphonic Acid to Titanium Dioxide Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction Titanium dioxide (TiO₂) is a widely used material in biomedical applications, sensors, and photocatalysis due to its stability, biocompatibility, and unique electronic properties.[1][2] Surface functionalization is crucial for tailoring its interface for specific applications, such as immobilizing biomolecules or improving biocompatibility. Phosphonic acids are highly effective anchor groups for forming stable, self-assembled monolayers (SAMs) on various metal oxide surfaces, including TiO₂.[1][3][4] They form robust covalent bonds (Ti-O-P) and can create well-ordered layers.[2][5]
This document provides a detailed protocol for attaching a heterobifunctional linker, Thiol-PEG3-phosphonic acid, to TiO₂ surfaces. This molecule incorporates:
-
A phosphonic acid group for strong, stable anchoring to the TiO₂ surface.
-
A short polyethylene (B3416737) glycol (PEG3 ) spacer to reduce non-specific protein adsorption and improve biocompatibility.[6][7]
-
A terminal thiol group that serves as a versatile reactive site for the subsequent covalent attachment of biomolecules, nanoparticles, or other functional moieties.[6][8]
Experimental Protocols
This section details the step-by-step methodology for the surface modification of titanium dioxide.
Substrate Preparation and Cleaning
Proper cleaning of the TiO₂ substrate is critical to ensure a high density of surface hydroxyl (-OH) groups, which are the reaction sites for the phosphonic acid.
-
Materials:
-
Titanium dioxide substrate (e.g., sputtered film, nanoparticle powder, or bulk material)
-
Acetone (reagent grade)
-
Ethanol (B145695) (absolute)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
-
Protocol:
-
Place the TiO₂ substrate in a clean beaker.
-
Sequentially sonicate the substrate in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.
-
Rinse the substrate thoroughly with DI water after the final sonication step.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Optional but Recommended: To maximize surface hydroxylation, treat the cleaned substrate with an oxygen plasma or a UV-Ozone cleaner for 5-10 minutes immediately before functionalization.[5] This step helps to remove any remaining carbonaceous impurities and generates reactive -OH groups.[5]
-
Preparation of this compound Solution
-
Materials:
-
This compound
-
Solvent (e.g., absolute ethanol or a toluene)[9]
-
-
Protocol:
-
Prepare a solution of this compound with a concentration ranging from 0.2 mg/mL to 1 mM.[9][10] The optimal concentration may vary depending on the specific application and substrate.
-
Dissolve the phosphonic acid in the chosen solvent. Sonication may be used briefly to aid dissolution. For aminophosphonates, ethanol has been shown to be an effective solvent.[9]
-
Self-Assembled Monolayer (SAM) Formation
This procedure describes the immersion method for creating the SAM.
-
Protocol:
-
Place the freshly cleaned and dried TiO₂ substrate into the prepared phosphonic acid solution in a sealed, clean container.
-
Allow the self-assembly process to proceed for 12-24 hours at a controlled temperature.[9] While room temperature is often sufficient, some protocols use elevated temperatures (e.g., 60°C) to facilitate the reaction.[9][10]
-
After the immersion period, remove the substrate from the solution.
-
Rinse the functionalized substrate thoroughly with the fresh solvent (e.g., ethanol) to remove any physisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Optional Annealing: For enhanced stability, a post-deposition thermal annealing step can be performed. Heating the substrate at 120°C for up to 24 hours in an inert atmosphere (e.g., N₂) can improve the ordering and covalent bonding of the monolayer.[5]
-
Surface Characterization
Verification of successful surface modification is essential. The following techniques are commonly employed:
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. Successful attachment is indicated by the appearance of P 2p and S 2p peaks and the detection of Ti-O-P bond formation.
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: Used to identify the vibrational modes of the attached molecules. A successful reaction is often confirmed by shifts in the P=O stretching frequencies upon binding to the TiO₂ surface.[6][11]
-
Water Contact Angle (WCA) Measurement: Measures the surface wettability. A change in the contact angle after modification indicates the presence of the organic monolayer. The final wettability will depend on the terminal group; a thiol-terminated surface may exhibit different properties than the pristine hydroxylated TiO₂.
-
Thermogravimetric Analysis (TGA): For nanoparticle powders, TGA can be used to quantify the amount of organic material grafted onto the surface, which allows for the calculation of grafting density.[6][11][12]
-
Atomic Force Microscopy (AFM): Assesses the surface morphology and roughness, ensuring the monolayer has not caused significant aggregation or surface damage.
Quantitative Data Summary
The table below summarizes typical quantitative data reported for phosphonic acid-based SAMs on titanium dioxide surfaces. These values provide a benchmark for expected outcomes.
| Parameter | Typical Value Range | Characterization Method | Reference |
| Grafting Density | 4.2 - 4.8 groups/nm² | TGA, Chemical Analysis | [13] |
| Water Contact Angle (Hydrophilic PA) | 18° - 69° | Goniometry | [14] |
| Thermal Stability | Stable up to ~300°C | TPD-MS | [10] |
| Binding Mode | Monodentate, Bidentate, Tridentate | NMR, FTIR, DFT | [1][15] |
Visualized Workflows
Chemical Attachment Pathway
The following diagram illustrates the chemical reaction where the phosphonic acid headgroup of the linker molecule binds to the hydroxylated surface of titanium dioxide.
Caption: Covalent attachment via condensation reaction.
Experimental Workflow
This flowchart outlines the complete experimental procedure from substrate preparation to final characterization.
Caption: Step-by-step protocol for surface functionalization.
References
- 1. Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of TiO2 nanoparticle surface functionalization on protein adsorption, cellular uptake and cytotoxicity: the attachment of PEG comb polymers using catalytic chain transfer and thiol–ene chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Critical Issues on the Surface Functionalization of Plasmonic Au-Ag/TiO2 Thin Films with Thiolated Oligonucleotide-Based Biorecognition Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. research.monash.edu [research.monash.edu]
- 12. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Drug Delivery System Development using Thiol-PEG3-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thiol-PEG3-phosphonic acid in the development of advanced drug delivery systems. This heterobifunctional linker, featuring a terminal thiol group and a phosphonic acid moiety connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for nanoparticle functionalization, targeted delivery, and enhanced therapeutic efficacy.
Introduction to this compound in Drug Delivery
This compound is a valuable tool in nanomedicine for several key reasons:
-
Thiol Group (-SH): Enables strong, covalent attachment to the surface of noble metal nanoparticles (e.g., gold) or conjugation to thiol-reactive moieties like maleimides, which can be incorporated into liposomes or polymers.
-
PEG Spacer: The hydrophilic polyethylene glycol chain enhances the biocompatibility of the resulting nanoparticles, reduces non-specific protein adsorption (the "stealth" effect), and can improve circulation time in vivo.[1]
-
Phosphonic Acid Group (-PO3H2): This group imparts a negative surface charge to the nanoparticles, contributing to colloidal stability.[2] Crucially, it has a high affinity for calcium ions and hydroxyapatite, making it an excellent targeting ligand for bone-related diseases and disorders.[3][4][5][6]
This linker is particularly suited for developing drug delivery systems for anticancer agents, where targeted delivery and controlled release are paramount.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize representative quantitative data for nanoparticles functionalized with this compound and loaded with the model anticancer drug, Doxorubicin (DOX). These values are compiled from typical results seen in the literature for similar PEGylated nanoparticle systems and serve as a benchmark for formulation development.
Table 1: Physicochemical Characterization of DOX-Loaded Nanoparticles
| Parameter | Gold Nanoparticles (AuNPs) | Liposomes | Polymeric Nanoparticles (PLGA) |
| Core Size (nm) | 20 ± 2 | 100 ± 5 | 130 ± 10 |
| Hydrodynamic Diameter (nm) | 50 ± 4 | 125 ± 7 | 175 ± 12 |
| Polydispersity Index (PDI) | < 0.2 | < 0.15 | < 0.2 |
| Zeta Potential (mV) | -35 ± 5 | -30 ± 6 | -28 ± 5 |
| Drug Loading Content (%) | N/A (Surface Conjugated) | 8 ± 2 | 5 ± 1.5 |
| Encapsulation Efficiency (%) | N/A (Surface Conjugated) | > 90 | ~70 |
Table 2: In Vitro Drug Release Profile of Doxorubicin
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 10 ± 2 | 25 ± 3 |
| 6 | 25 ± 3 | 50 ± 5 |
| 12 | 35 ± 4 | 70 ± 6 |
| 24 | 50 ± 5 | 85 ± 7 |
| 48 | 60 ± 6 | > 95 |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of pre-synthesized citrate-capped AuNPs with this compound.
Materials:
-
Citrate-capped AuNP solution (20 nm)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Preparation of Linker Solution: Prepare a 1 mM stock solution of this compound in ultrapure water.
-
Ligand Exchange Reaction: In a microcentrifuge tube, add the this compound stock solution to the citrate-capped AuNP solution to achieve a final molar ratio of approximately 10,000:1 (linker to AuNP).
-
Incubation: Gently mix the solution and incubate at room temperature for at least 4 hours (or overnight at 4°C) with gentle stirring or rotation to facilitate the ligand exchange process.
-
Purification: a. Centrifuge the solution to pellet the functionalized AuNPs. The required speed and duration will depend on the nanoparticle size (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes). b. Carefully remove the supernatant containing excess linker and displaced citrate. c. Resuspend the nanoparticle pellet in PBS (pH 7.4). d. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.
-
Final Formulation: After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for characterization and storage at 4°C.
Protocol 2: Formulation of Thiol-Reactive Liposomes
This protocol outlines the preparation of liposomes incorporating a maleimide-functionalized lipid, which will then be conjugated with this compound.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide)
-
Doxorubicin hydrochloride
-
This compound
-
Chloroform, Methanol
-
HEPES buffered saline (HBS), pH 7.4
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Lipid Film Hydration: a. Dissolve DSPC, cholesterol, and DSPE-PEG-Maleimide (e.g., in a 55:40:5 molar ratio) in a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with a solution of Doxorubicin in HBS. This process forms multilamellar vesicles (MLVs).
-
Liposome (B1194612) Extrusion: a. Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency. b. Extrude the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to form unilamellar vesicles (LUVs) of a uniform size.
-
Purification of Drug-Loaded Liposomes: Remove unencapsulated Doxorubicin by passing the liposome suspension through a size-exclusion chromatography column, eluting with HBS.
-
Conjugation with this compound: a. Prepare a 10 mM solution of this compound in HBS. b. Add the linker solution to the purified liposome suspension at a 10-fold molar excess relative to the DSPE-PEG-Maleimide content. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C under gentle stirring.
-
Final Purification: Remove excess, unreacted linker by dialysis or size-exclusion chromatography. Store the final formulation at 4°C.
Protocol 3: Synthesis of Polymeric Nanoparticles (PNPs)
This protocol describes the preparation of PLGA-based nanoparticles functionalized with this compound using a nanoprecipitation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
PLGA-PEG-Maleimide copolymer
-
Doxorubicin
-
This compound
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve PLGA, PLGA-PEG-Maleimide, and Doxorubicin in acetone.
-
Nanoprecipitation: a. Add the organic phase dropwise into the aqueous PVA solution under moderate magnetic stirring. b. The acetone will diffuse into the water, causing the polymer to precipitate and form nanoparticles. c. Continue stirring for 4-6 hours at room temperature to allow for complete evaporation of the acetone.
-
Purification: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles. b. Discard the supernatant containing unencapsulated drug and residual PVA. c. Resuspend the pellet in deionized water and repeat the washing step twice.
-
Conjugation with this compound: a. Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS, pH 7.4). b. Add a solution of this compound in a 10-fold molar excess to the maleimide (B117702) groups on the nanoparticle surface. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Final Purification and Storage: Purify the final conjugated nanoparticles by centrifugation as described in step 3. Resuspend in a suitable buffer and store at 4°C or lyophilize for long-term storage.
Visualization of Workflows and Mechanisms
Experimental Workflow
The general workflow for preparing and characterizing drug-loaded nanoparticles functionalized with this compound is depicted below.
References
- 1. Copper-catalyzed α-amination of phosphonates and phosphine oxides: a direct approach to α-amino phosphonic acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thiol-PEG3-phosphonic acid in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Thiol-PEG3-phosphonic acid is a heterobifunctional linker molecule designed for the surface modification of various substrates used in biosensor development. Its unique structure, comprising a terminal thiol group, a flexible tri-ethylene glycol (PEG3) spacer, and a terminal phosphonic acid group, offers a versatile platform for creating highly specific and sensitive biosensors with reduced non-specific binding.
The thiol (-SH) group provides a robust and straightforward method for immobilizing the linker onto noble metal surfaces, most commonly gold (Au), through the formation of a stable self-assembled monolayer (SAM).[1] This gold-sulfur bond is a well-established and reliable technique for creating a foundational layer for subsequent biomolecular immobilization.
The PEG3 spacer serves a dual purpose. Firstly, it introduces a hydrophilic layer on the sensor surface, which is crucial for minimizing the non-specific adsorption of proteins and other biomolecules from complex biological samples. This "anti-fouling" property significantly enhances the signal-to-noise ratio of the biosensor.[1] Secondly, the PEG spacer provides a physical separation between the sensor surface and the immobilized bioreceptor, which can improve the accessibility of the bioreceptor for its target analyte.
The phosphonic acid (-PO(OH)₂) group is a key functional element for both surface anchoring and bioconjugation. While the thiol group is ideal for gold surfaces, the phosphonic acid group can form stable bonds with various metal oxide surfaces, such as indium tin oxide (ITO), titanium dioxide (TiO₂), and silicon oxide (SiO₂).[2][3][4] This expands the range of substrate materials that can be functionalized. Furthermore, the phosphonic acid moiety can be utilized for the direct or indirect immobilization of bioreceptors. For instance, it can interact with specific metal ions which in turn can chelate with phosphorylated biomolecules, or it can be activated for covalent coupling to amine groups on proteins or other biomolecules.[5]
Key Applications:
-
Electrochemical Biosensors: Modification of gold or ITO electrodes for the detection of a wide range of analytes, from small molecules to large proteins and nucleic acids.[2][6]
-
Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM): Creation of well-defined, anti-fouling surfaces for real-time monitoring of biomolecular interactions.[1][6]
-
Implantable and In-vivo Sensors: The biocompatibility imparted by the PEG linker and the stable surface attachment make this molecule suitable for developing sensors for in-vivo applications.[7]
-
Drug Discovery and Development: Used in the creation of high-throughput screening platforms and in drug delivery systems.[7]
Data Presentation
The effectiveness of surface modification is often evaluated by electrochemical impedance spectroscopy (EIS). The following table presents hypothetical data illustrating the expected changes in charge transfer resistance (Rct) at each step of biosensor fabrication on a gold electrode. An increase in Rct indicates the successful addition of a new layer on the electrode surface, which impedes the flow of charge.
| Modification Step | Description | Expected Rct (Ω) | Interpretation |
| 1. Bare Gold Electrode | Unmodified, clean gold surface. | 150 | Baseline charge transfer resistance. |
| 2. SAM Formation | Self-assembled monolayer of this compound. | 800 | The insulating monolayer blocks the electrode surface, increasing Rct. |
| 3. Bioreceptor Immobilization | Covalent attachment of a probe molecule (e.g., an antibody). | 2500 | The presence of the larger biomolecule further impedes charge transfer. |
| 4. Analyte Binding | Binding of the target analyte to the immobilized bioreceptor. | 4500 | The formation of the bioreceptor-analyte complex increases the insulating layer thickness, leading to a significant rise in Rct. |
Experimental Protocols
Protocol 1: Fabrication of an Electrochemical Biosensor on a Gold Surface
This protocol describes the step-by-step procedure for modifying a gold electrode with this compound for the subsequent immobilization of a bioreceptor.
Materials:
-
Gold-coated substrates (e.g., gold electrodes)
-
This compound
-
Absolute Ethanol (B145695) (reagent grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
Electrochemical workstation for characterization (optional)
Procedure:
-
Cleaning of Gold Substrate:
-
Standard Clean: Thoroughly rinse the gold substrates with absolute ethanol and DI water. Dry under a gentle stream of high-purity nitrogen gas.
-
Aggressive Clean (for heavily contaminated surfaces):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the gold substrates in freshly prepared piranha solution for 1-2 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Rinse with absolute ethanol and dry under a stream of nitrogen gas.
-
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.74 mg of this compound (MW: 274.27 g/mol ) in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Formation of the Self-Assembled Monolayer (SAM):
-
Immerse the clean, dry gold substrates into the this compound solution in a clean glass vial.
-
Ensure the entire gold surface is submerged.
-
Seal the vial and incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[1]
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.[1] The modified substrates are now ready for bioreceptor immobilization.
-
Protocol 2: Immobilization of a Bioreceptor via Amine Coupling (Hypothetical)
This protocol outlines a general procedure for immobilizing a protein (e.g., an antibody) onto the phosphonic acid-terminated SAM. This often requires activation of the phosphonic acid group, though specific protocols may vary. A common approach for carboxyl groups (similar to phosphonic acids in this context) is EDC/NHS chemistry.
Materials:
-
This compound modified gold substrate (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Bioreceptor solution (e.g., 100 µg/mL antibody in 10 mM sodium acetate, pH 5.0)
-
Blocking Buffer (e.g., 1 M ethanolamine-HCl, pH 8.5)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)
Procedure:
-
Activation of Phosphonic Acid Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immerse the modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature.
-
Rinse the substrate with DI water and then with the bioreceptor immobilization buffer.
-
-
Immobilization of Bioreceptor:
-
Immediately immerse the activated substrate in the bioreceptor solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking of Unreacted Sites:
-
Remove the substrate from the bioreceptor solution and rinse with PBST.
-
Immerse the substrate in Blocking Buffer for 15-30 minutes to deactivate any remaining active sites.
-
-
Final Rinsing:
-
Rinse the substrate thoroughly with PBST and then with DI water.
-
The biosensor is now functionalized and ready for analyte detection.
-
Visualizations
Caption: Workflow for fabricating a biosensor using this compound.
Caption: Signaling pathway of the electrochemical biosensor.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the Monolayer Scope for Nucleic Acid-Based Electrochemical Sensors Beyond Thiols on Gold: Alkylphosphonic Acids on ITO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An organophosphonate strategy for functionalizing silicon photonic biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosensors with Metal Ion–Phosphate Chelation Interaction for Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thiolated-PEG linker molecule for biosensor development on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
Application Notes and Protocols for Self-Assembled Monolayers of Thiol-PEG3-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the creation and characterization of self-assembled monolayers (SAMs) using Thiol-PEG3-phosphonic acid. This bifunctional molecule is of significant interest in biointerfacial science, drug delivery, and biosensor development due to its phosphonic acid group, which forms robust bonds with various metal oxide surfaces, and a terminal thiol group that is available for the subsequent covalent attachment of biomolecules or nanoparticles.
Applications
This compound SAMs offer a versatile platform for surface functionalization in a range of applications:
-
Biosensor Fabrication: The phosphonic acid group enables stable anchoring to conductive or insulating metal oxide surfaces (e.g., Indium Tin Oxide (ITO), Titanium Dioxide (TiO₂)), while the thiol group serves as a covalent attachment point for biorecognition elements such as antibodies, enzymes, or nucleic acids. The Polyethylene Glycol (PEG) spacer minimizes non-specific binding of other molecules to the surface, enhancing the sensor's signal-to-noise ratio.
-
Drug Delivery Systems: Nanoparticles functionalized with this compound can be targeted to specific tissues or cells. The phosphonic acid can bind to the nanoparticle's metal oxide shell, and the thiol group can be used to conjugate targeting ligands or drug molecules. The PEG chain improves the biocompatibility and circulation time of the nanoparticles in vivo.
-
Biomaterial Engineering: Implants and other biomaterials with metal oxide surfaces can be coated with this compound SAMs to improve their biocompatibility and to present specific bioactive signals to surrounding tissues. For instance, the thiol group can be used to immobilize peptides that promote cell adhesion and growth.
-
PROTAC Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of SAMs formed with molecules structurally and functionally similar to this compound on common metal oxide substrates. This data is provided as a reference due to the limited availability of published data for this specific molecule.
Table 1: Surface Wettability Analysis
| Substrate | Molecule | Solvent | Concentration (mM) | Incubation Time (h) | Water Contact Angle (°) |
| Titanium Dioxide (TiO₂) | 10-mercaptodecanyl phosphonic acid | Ethanol (B145695) | 1 | 24 | ~70-80 |
| Indium Tin Oxide (ITO) | Alkylphosphonic Acids | Tetrahydrofuran | 0.025 | 48 | ~90-105 |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Substrate | Molecule | C 1s (%) | O 1s (%) | P 2p (%) | S 2p (%) | Substrate Signal (%) |
| Titanium Dioxide (TiO₂) | 10-mercaptodecanyl phosphonic acid | 60-70 | 15-25 | 5-10 | 1-3 | Ti 2p: 5-10 |
| Indium Tin Oxide (ITO) | Alkylphosphonic Acids | 50-60 | 20-30 | 8-12 | - | In 3d, Sn 3d: 10-15 |
Table 3: Ellipsometry Data
| Substrate | Molecule | SAM Thickness (nm) |
| Titanium Dioxide (TiO₂) | 10-mercaptodecanyl phosphonic acid | 1.5 - 2.0 |
| Indium Tin Oxide (ITO) | Alkylphosphonic Acids | 1.0 - 2.5 |
Experimental Protocols
Protocol for SAM Formation on Titanium Dioxide (TiO₂) Substrates
This protocol is adapted from methods used for structurally similar mercapto-alkyl phosphonic acids.
Materials:
-
This compound
-
Titanium dioxide (TiO₂) substrates (e.g., sputtered Ti on silicon wafers, TiO₂-coated glass slides)
-
Absolute Ethanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
Procedure:
-
Substrate Cleaning: a. Sonicate the TiO₂ substrates in a sequence of acetone, isopropanol, and DI water for 15 minutes each. b. Dry the substrates under a stream of high-purity nitrogen gas. c. For a more rigorous cleaning, immerse the substrates in Piranha solution for 15-30 minutes. d. Rinse the substrates thoroughly with copious amounts of DI water and then dry with nitrogen gas.
-
SAM Formation: a. Prepare a 1 mM solution of this compound in absolute ethanol. b. Immerse the cleaned and dried TiO₂ substrates in the solution. c. Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing and Drying: a. Remove the substrates from the solution and rinse thoroughly with fresh absolute ethanol to remove any physisorbed molecules. b. Dry the functionalized substrates under a stream of nitrogen gas. c. Store the SAM-coated substrates in a desiccator or under an inert atmosphere until further use.
Protocol for SAM Characterization
a) Contact Angle Goniometry:
-
Place a droplet of DI water (typically 1-5 µL) on the surface of the SAM-coated substrate.
-
Use a goniometer to measure the static contact angle between the water droplet and the surface.
-
Perform measurements at multiple locations on the surface to ensure uniformity. A successful SAM formation should result in a uniform and reproducible contact angle.
b) X-ray Photoelectron Spectroscopy (XPS):
-
Mount the SAM-coated substrate on the XPS sample holder.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for C 1s, O 1s, P 2p, S 2p, and the substrate elements (e.g., Ti 2p).
-
Analyze the elemental composition and the chemical states of the elements to confirm the presence and integrity of the SAM.
Visualizations
Experimental Workflow for Biosensor Fabrication
Caption: Workflow for fabricating a biosensor using a this compound SAM.
Signaling Pathway for a Generic Sandwich Immunoassay
Caption: A generic signaling pathway for a sandwich immunoassay on a functionalized surface.
Application Notes and Protocols: Thiol-PEG3-phosphonic Acid for Enhanced Biocompatibility of Medical Implants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term success of medical implants is intrinsically linked to their biocompatibility and the host's biological response at the implant-tissue interface. Unmodified implant surfaces, particularly those made of metals like titanium, can trigger a cascade of events beginning with non-specific protein adsorption. This initial interaction governs subsequent cellular responses, which can include inflammation, fibrous capsule formation (the foreign body response), and bacterial adhesion, potentially leading to implant failure. Surface modification is a key strategy to modulate these interactions and improve clinical outcomes.
Thiol-PEG3-phosphonic acid is a heterobifunctional molecule designed for the surface functionalization of metal oxide surfaces. It combines three key chemical features:
-
A phosphonic acid group that serves as a robust anchor to metal oxide surfaces such as titanium dioxide (TiO₂), forming a stable self-assembled monolayer (SAM).
-
A short polyethylene glycol (PEG) chain (PEG3) that creates a hydrophilic, bio-inert layer. This layer sterically hinders the adsorption of proteins, thereby reducing the foreign body response and preventing bacterial fouling.
-
A terminal thiol group that provides a reactive site for the covalent attachment of bioactive molecules, such as cell-adhesive peptides (e.g., RGD) or antimicrobial agents, for further tailored bio-functionalization.
These application notes provide detailed protocols for the surface modification of titanium implants with this compound and for the subsequent in vitro evaluation of the modified surface's biocompatibility.
Data Presentation
The following tables summarize representative quantitative data from studies on PEG-modified and phosphonate-anchored surfaces, illustrating the expected improvements in biocompatibility.
Table 1: Reduction in Non-Specific Protein Adsorption
| Surface Treatment | Total Protein Adsorbed (ng/cm²) | Percent Reduction vs. Uncoated |
| Uncoated Titanium | 250 ± 25 | - |
| This compound | 50 ± 10 | 80% |
Note: Data are representative and compiled from studies on various PEGylated surfaces. Actual values may vary based on experimental conditions.
Table 2: Enhancement of Osteoblast Adhesion on RGD-Functionalized Surfaces
| Surface Treatment | Adherent Osteoblasts (cells/mm²) after 4h | Percent Increase vs. Uncoated |
| Uncoated Titanium | 800 ± 150 | - |
| This compound | 650 ± 120 | -18.75% |
| This compound + RGD | 2000 ± 250 | +150% |
Note: This table illustrates the utility of the terminal thiol group for further functionalization. The RGD peptide is coupled to the thiol group to promote specific cell adhesion. The non-functionalized PEG surface shows reduced cell adhesion due to its bio-inert nature.
Experimental Protocols
Protocol 1: Formation of a Self-Assembled Monolayer (SAM) of this compound on a Titanium Surface
This protocol details the steps for coating a titanium substrate with this compound.
Materials:
-
Titanium substrates (e.g., discs, coupons, or implants)
-
This compound
-
Anhydrous ethanol (B145695)
-
Isopropyl alcohol
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas source
-
Sonicator
-
Glass beakers and petri dishes
Procedure:
-
Substrate Cleaning: a. Place the titanium substrates in a glass beaker and sonicate in acetone for 15 minutes. b. Decant the acetone and sonicate in isopropyl alcohol for 15 minutes. c. Rinse thoroughly with DI water and dry under a stream of nitrogen gas. d. Piranha Etching (optional, for rigorous cleaning): In a fume hood, immerse the dried substrates in freshly prepared Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE). e. Carefully remove the substrates and rinse extensively with DI water. f. Dry the substrates under a stream of nitrogen gas.
-
SAM Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 2.74 mg of this compound (MW: 274.27 g/mol ) in 10 mL of anhydrous ethanol. b. Briefly sonicate the solution to ensure complete dissolution.
-
SAM Formation: a. Place the cleaned, dry titanium substrates in a clean glass container. b. Completely immerse the substrates in the 1 mM this compound solution. c. Seal the container to prevent evaporation and contamination. d. Incubate at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: a. Remove the substrates from the solution. b. Rinse thoroughly with anhydrous ethanol to remove any non-covalently bound molecules. c. Dry the functionalized substrates under a gentle stream of nitrogen gas. d. Store in a clean, dry container until further use.
Protocol 2: Quantification of Protein Adsorption using a Micro BCA™ Protein Assay
This protocol quantifies the reduction in non-specific protein adsorption on the modified surface.
Materials:
-
Uncoated and this compound-coated titanium substrates
-
Bovine Serum Albumin (BSA) solution (1 mg/mL in Phosphate Buffered Saline - PBS)
-
PBS
-
2% Sodium Dodecyl Sulfate (SDS) solution
-
Micro BCA™ Protein Assay Kit
Procedure:
-
Protein Incubation: a. Place the uncoated (control) and coated substrates in a 24-well plate. b. Add 1 mL of the 1 mg/mL BSA solution to each well, ensuring the substrates are fully submerged. c. Incubate at 37°C for 90 minutes.
-
Rinsing: a. Gently aspirate the BSA solution. b. Wash each substrate three times with 1 mL of PBS to remove loosely bound protein.
-
Protein Elution: a. Transfer each substrate to a new well containing 500 µL of 2% SDS solution. b. Incubate at 60°C for 1 hour with gentle agitation to elute the adsorbed proteins.
-
Quantification: a. Use the supernatant from the elution step for the Micro BCA™ assay. b. Follow the manufacturer's instructions to prepare the working reagent and standards. c. Add the supernatant and standards to a 96-well plate, followed by the working reagent. d. Incubate as per the manufacturer's protocol and read the absorbance at 562 nm using a plate reader. e. Calculate the protein concentration based on the standard curve and determine the total protein adsorbed per unit area of the substrate.
Protocol 3: In Vitro Cell Adhesion Assay
This protocol assesses the attachment and spreading of cells (e.g., osteoblasts) on the modified surfaces.
Materials:
-
Uncoated and coated titanium substrates
-
Osteoblast cell line (e.g., MC3T3-E1)
-
Cell culture medium (e.g., Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Phalloidin-FITC (for actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: a. Sterilize the substrates by soaking in 70% ethanol and exposing to UV light. b. Place the sterile substrates in a 24-well plate. c. Seed osteoblasts onto each substrate at a density of 1 x 10⁴ cells/cm². d. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 4 hours.
-
Fixing and Staining: a. Gently wash the substrates twice with PBS to remove non-adherent cells. b. Fix the adherent cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes. e. Wash three times with PBS. f. Stain the actin cytoskeleton with Phalloidin-FITC (1:1000 in PBS) for 1 hour in the dark. g. Wash three times with PBS. h. Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 10 minutes in the dark. i. Wash three times with PBS.
-
Imaging and Analysis: a. Mount the substrates on a glass slide with a drop of mounting medium. b. Image the cells using a fluorescence microscope. c. Quantify the number of adherent cells per unit area from the DAPI images. d. Analyze cell morphology and spreading from the phalloidin (B8060827) images using image analysis software (e.g., ImageJ).
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Mechanism of improved biocompatibility.
Caption: Logical relationship of molecular components.
Application Notes and Protocols for Utilizing Thiol-PEG3-Phosphonic Acid in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG3-phosphonic acid is a heterobifunctional linker molecule integral to advanced targeted drug delivery systems. Its unique structure, featuring a terminal thiol group, a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid moiety, enables the versatile conjugation and targeted delivery of therapeutic agents. The thiol group allows for stable covalent attachment to nanoparticles or drug molecules, while the PEG spacer enhances solubility, stability, and circulation time in biological systems.[1] Crucially, the phosphonic acid group serves as a potent targeting ligand for bone tissue, leveraging its high affinity for calcium ions present in hydroxyapatite, the primary mineral component of bone.[1] This molecule is also utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery research, complete with detailed experimental protocols, data presentation, and visualizations of key processes and pathways.
Key Applications
-
Bone-Targeted Drug Delivery: The phosphonic acid group acts as a bone-homing moiety, enabling the targeted delivery of therapeutics for bone cancers, osteoporosis, and other skeletal diseases.[1]
-
Nanoparticle Functionalization: The thiol group facilitates the stable anchoring of the linker to the surface of metallic nanoparticles (e.g., gold, iron oxide), creating a hydrophilic shell that improves biocompatibility and provides a platform for further functionalization.
-
PROTAC Synthesis: Serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex for targeted protein degradation.[2]
Data Presentation: Characterization and Performance Metrics
Quantitative data is essential for the evaluation of drug delivery systems. The following tables provide representative data for nanoparticles functionalized with this compound and for drug conjugates. Note: The following data is illustrative and may vary depending on the specific nanoparticle, drug, and experimental conditions.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Parameter | Before Functionalization (Bare Nanoparticles) | After Functionalization (with this compound) | Method of Analysis |
| Hydrodynamic Diameter (nm) | 15 ± 2 | 25 ± 3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -35 ± 5 | -20 ± 4 | Zeta Potential Analysis |
| Surface Plasmon Resonance (nm) | 520 | 525 | UV-Vis Spectroscopy (for Gold Nanoparticles) |
| Drug Loading Content (%) | N/A | 5-15 (model drug dependent) | UV-Vis Spectroscopy, HPLC |
| Drug Loading Efficiency (%) | N/A | 60-85 (model drug dependent) | UV-Vis Spectroscopy, HPLC |
Table 2: In Vitro Drug Release Profile (Bone-Targeted Nanoparticles)
| Time (hours) | Cumulative Drug Release (%) at pH 7.4 | Cumulative Drug Release (%) at pH 5.5 (Simulated Tumor Microenvironment) | Method of Analysis |
| 1 | 5 ± 1 | 15 ± 2 | Dialysis Method with HPLC/UV-Vis |
| 6 | 12 ± 2 | 40 ± 4 | Dialysis Method with HPLC/UV-Vis |
| 12 | 20 ± 3 | 65 ± 5 | Dialysis Method with HPLC/UV-Vis |
| 24 | 35 ± 4 | 85 ± 6 | Dialysis Method with HPLC/UV-Vis |
| 48 | 50 ± 5 | 95 ± 5 | Dialysis Method with HPLC/UV-Vis |
Table 3: Representative In Vivo Efficacy Data (Animal Model of Bone Metastasis)
| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) at Day 30 | Method of Analysis |
| Control (Saline) | 0 | 0 | Caliper Measurement, Survival Monitoring |
| Free Drug | 30 ± 8 | 20 | Caliper Measurement, Survival Monitoring |
| Non-Targeted Nanoparticles | 50 ± 10 | 50 | Caliper Measurement, Survival Monitoring |
| This compound Targeted Nanoparticles | 85 ± 7 | 90 | Caliper Measurement, Survival Monitoring |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the ligand exchange method to functionalize citrate-stabilized AuNPs.
Materials:
-
Citrate-stabilized AuNPs (10-20 nm)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Preparation of Linker Solution: Prepare a 1 mM stock solution of this compound in ultrapure water.
-
Ligand Exchange Reaction:
-
In a microcentrifuge tube, add the citrate-stabilized AuNP solution.
-
Add the this compound stock solution to the AuNPs at a molar ratio of 10,000:1 (linker:AuNP).
-
Incubate the mixture for 12-24 hours at room temperature with gentle shaking.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 16,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant containing excess linker.
-
Resuspend the pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.
-
-
Storage: Resuspend the final pellet in the desired buffer and store at 4°C.
Protocol 2: Drug Conjugation to this compound Functionalized Nanoparticles
This protocol outlines the conjugation of a drug with a primary amine to the phosphonic acid group of the functionalized nanoparticles via EDC/NHS chemistry.
Materials:
-
This compound functionalized nanoparticles
-
Drug with a primary amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (pH 6.0)
-
PBS (pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Size-exclusion chromatography column
Procedure:
-
Activation of Phosphonic Acid Groups:
-
Resuspend the functionalized nanoparticles in MES buffer (pH 6.0).
-
Add EDC and NHS to the nanoparticle suspension. A molar excess of 100-fold of EDC and NHS over the available phosphonic acid groups is recommended as a starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form a reactive NHS ester.
-
-
Drug Conjugation:
-
Dissolve the amine-containing drug in PBS (pH 7.4).
-
Add the drug solution to the activated nanoparticle suspension. A 10-fold molar excess of the drug over the NHS ester is suggested.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.
-
Purification: Purify the drug-conjugated nanoparticles using size-exclusion chromatography to remove unreacted drug and coupling reagents.
Protocol 3: Quantification of Drug Loading
This protocol describes the quantification of a conjugated drug using UV-Vis spectroscopy.
Procedure:
-
Standard Curve Generation: Prepare a series of known concentrations of the free drug in a suitable solvent and measure their absorbance at the drug's maximum absorbance wavelength (λmax) to generate a standard curve.
-
Measurement of Conjugated Drug:
-
Lyse a known amount of the purified drug-conjugated nanoparticles to release the drug. This can be achieved by changing the pH or using a solvent that disrupts the nanoparticle structure.
-
Measure the absorbance of the released drug solution at its λmax.
-
-
Calculation:
-
Determine the concentration of the drug from the standard curve.
-
Drug Loading Content (%) = (Mass of loaded drug / Mass of nanoparticles) x 100
-
Drug Loading Efficiency (%) = (Mass of loaded drug / Initial mass of drug used) x 100
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Nanoparticle Functionalization and Drug Conjugation
Caption: Nanoparticle functionalization and drug conjugation workflow.
Mechanism of Action: Bone Targeting and Cellular Uptake
Caption: Bone targeting and cellular uptake mechanism.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated targeted protein degradation pathway.
Conclusion
This compound is a powerful and versatile tool in the field of targeted drug delivery. Its unique trifunctional nature allows for robust nanoparticle functionalization, enhanced pharmacokinetic properties, and specific targeting of bone tissue or cellular protein degradation pathways. The protocols and data presented herein provide a framework for researchers to design and evaluate novel drug delivery systems with improved efficacy and reduced off-target effects. Further optimization of drug loading, release kinetics, and in vivo performance will continue to advance the therapeutic potential of this promising linker molecule.
References
Application Notes and Protocols for Characterizing Surfaces Modified with Thiol-PEG3-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential techniques for characterizing surfaces modified with Thiol-PEG3-phosphonic acid. This bifunctional molecule is crucial for the development of advanced biosensors, drug delivery systems, and medical implants. The following protocols and data will enable researchers to effectively functionalize substrates and validate the resulting surface modifications.
Overview of Surface Modification
This compound is a versatile linker molecule designed for the functionalization of a variety of substrates. The thiol group (-SH) facilitates strong covalent attachment to noble metal surfaces like gold, while the phosphonic acid group (-PO(OH)₂) forms robust bonds with metal oxides such as titanium oxide, indium tin oxide, and zinc oxide. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which is critical for reducing non-specific protein adsorption and improving biocompatibility.
Key Characterization Techniques
A multi-technique approach is essential for a thorough characterization of surfaces modified with this compound. This section details the principles and provides typical quantitative data for the most relevant analytical methods.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nm of a surface. It is invaluable for confirming the successful immobilization of the this compound linker.
Table 1: Representative XPS Data for a this compound Monolayer on a Gold Surface
| Element | Binding Energy (eV) | Atomic Concentration (%) | Interpretation |
| Au 4f | 84.0 | 40-60 | Gold substrate signal, attenuated by the monolayer. |
| C 1s | 285.0 (C-C, C-H), 286.5 (C-O) | 20-30 | Presence of the PEG chain. |
| O 1s | 532.8 (C-O), 531.5 (P=O) | 10-20 | PEG ether linkages and phosphonic acid group. |
| S 2p | 162.1 | 1-5 | Thiol group covalently bonded to the gold surface. |
| P 2p | 133.5 | 1-5 | Phosphonic acid group. |
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing a rapid assessment of surface wettability. A successful modification with the hydrophilic this compound will result in a significant decrease in the water contact angle.
Table 2: Typical Water Contact Angle Data
| Surface | Water Contact Angle (°) |
| Unmodified Gold | 70° - 90° |
| Gold + this compound | 20° - 40° |
| Unmodified Titanium Oxide | 50° - 70° |
| Titanium Oxide + this compound | 15° - 35° |
Atomic Force Microscopy (AFM)
AFM provides high-resolution, three-dimensional images of a surface, allowing for the characterization of surface topography and roughness. The formation of a self-assembled monolayer (SAM) is expected to alter the surface morphology.
Table 3: Representative AFM Roughness Data
| Surface | Root Mean Square (RMS) Roughness (nm) |
| Unmodified Gold (template-stripped) | < 0.5 |
| Gold + this compound SAM | 0.5 - 1.0 |
| Unmodified Titanium Oxide | 1.0 - 2.0 |
| Titanium Oxide + this compound SAM | 1.2 - 2.5 |
Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness of thin films, making it ideal for determining the thickness of the this compound monolayer.
Table 4: Expected Ellipsometric Thickness of a this compound Monolayer
| Parameter | Value |
| Assumed Refractive Index | 1.45 - 1.50 |
| Expected Thickness | 1.5 - 2.5 nm |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR, particularly in Attenuated Total Reflectance (ATR) mode, is used to identify the functional groups present on a surface. It can confirm the presence of the PEG and phosphonic acid moieties of the linker molecule.
Table 5: Key FTIR Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1100 | C-O-C stretch (PEG) |
| 900 - 1200 | P-O and P=O stretches (Phosphonic acid) |
| 2850 - 2950 | C-H stretches (Alkyl chain) |
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties at a sensor surface. It is highly effective for monitoring the self-assembly process of the monolayer and subsequent binding events.[1][2][3][4]
Table 6: Representative QCM-D Data for Monolayer Formation
| Parameter | Expected Change | Interpretation |
| Frequency (Δf) | Decrease | Mass adsorption onto the sensor surface. |
| Dissipation (ΔD) | Increase | Formation of a viscoelastic layer. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Surface Modification with this compound
Materials:
-
Substrate (e.g., gold-coated silicon wafer, titanium-coated slide)
-
This compound
-
Absolute Ethanol (B145695) (or other suitable solvent)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate surface. For gold, a common method is treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Alternatively, UV-ozone cleaning or extensive rinsing with ethanol and DI water can be employed. For titanium oxide, sonication in ethanol and DI water is typically sufficient.
-
Thiol Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.
-
Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned and dried substrate in the thiol solution in a sealed container for 18-24 hours at room temperature.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove non-specifically bound molecules.
-
Drying: Dry the modified substrate under a gentle stream of nitrogen gas.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
Instrumentation:
-
XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.
Procedure:
-
Sample Mounting: Mount the modified substrate on the sample holder using a compatible adhesive or clips.
-
Introduction to Vacuum: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Survey Scan: Acquire a survey spectrum (typically 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (Au 4f, C 1s, O 1s, S 2p, P 2p).
-
Data Analysis: Use appropriate software to perform peak fitting and quantification to determine the elemental composition and chemical states.
Protocol 3: Contact Angle Measurement
Instrumentation:
-
Contact angle goniometer with a high-resolution camera and droplet dispensing system.
Procedure:
-
Sample Placement: Place the modified substrate on the sample stage.
-
Droplet Deposition: Gently dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Image Acquisition: Capture a high-quality image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the instrument's software to measure the contact angle on both sides of the droplet.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value.
Protocol 4: Atomic Force Microscopy (AFM) Imaging
Instrumentation:
-
Atomic Force Microscope.
-
Appropriate AFM probes (e.g., silicon nitride tips).
Procedure:
-
Probe Installation: Mount a suitable AFM probe in the instrument.
-
Sample Mounting: Secure the modified substrate on the AFM stage.
-
Initial Approach: Engage the AFM tip with the sample surface.
-
Image Acquisition: Scan the desired area of the surface in a suitable imaging mode (e.g., tapping mode) to obtain topographic images.
-
Data Analysis: Use the AFM software to analyze the images and calculate surface roughness parameters such as the root mean square (RMS) roughness.
Protocol 5: Spectroscopic Ellipsometry Measurement
Instrumentation:
-
Spectroscopic ellipsometer.
Procedure:
-
Reference Measurement: First, measure the optical properties (Ψ and Δ) of the bare substrate.
-
Sample Measurement: Place the modified substrate on the sample stage and measure Ψ and Δ over a range of wavelengths and angles of incidence.
-
Modeling: Use the instrument's software to build a model of the surface (substrate/monolayer/air).
-
Thickness Determination: Fit the experimental data to the model to determine the thickness of the this compound monolayer, assuming a refractive index for the organic layer (typically around 1.45).
Protocol 6: FTIR-ATR Spectroscopy
Instrumentation:
-
FTIR spectrometer with an ATR accessory (e.g., with a germanium or zinc selenide (B1212193) crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Contact: Press the modified substrate firmly against the ATR crystal to ensure good contact.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-600 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the this compound.
Protocol 7: QCM-D Analysis
Instrumentation:
-
QCM-D instrument with gold-coated quartz crystal sensors.
Procedure:
-
Sensor Cleaning: Clean the gold-coated sensor according to the manufacturer's instructions.
-
Baseline Establishment: Mount the sensor in the flow module and establish a stable baseline by flowing a suitable buffer (e.g., ethanol) over the surface.
-
Monolayer Formation: Introduce the this compound solution into the flow module and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time until a stable monolayer is formed.
-
Rinsing: Rinse with fresh buffer to remove any unbound molecules.
-
Further Analysis: The functionalized surface is now ready for subsequent binding studies (e.g., protein immobilization), which can also be monitored in real-time.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
References
Application Notes and Protocols for Protein Immobilization Using Thiol-PEG3-Phosphonic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of proteins onto solid surfaces is a cornerstone of modern biotechnology, enabling advancements in biosensors, drug discovery, and diagnostics. The Thiol-PEG3-phosphonic acid linker is a heterobifunctional molecule designed for the stable and oriented conjugation of proteins to various metal oxide surfaces. This linker possesses a phosphonic acid group that forms a robust, self-assembled monolayer (SAM) on surfaces such as titanium oxide, aluminum oxide, and silicon oxide.[1][2] The terminal thiol group provides a reactive handle for the covalent attachment of proteins, typically through maleimide-thiol chemistry. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the surface, reduces non-specific protein adsorption, and provides spatial separation between the surface and the immobilized protein, which can help maintain the protein's native conformation and activity.
These application notes provide two primary strategies for immobilizing proteins using this compound linkers:
-
Strategy 1: Linker-to-Surface-First Immobilization. The linker is first self-assembled onto the desired surface, followed by the attachment of the protein.
-
Strategy 2: Linker-to-Protein-First Immobilization. The linker is first conjugated to the protein in solution, and the resulting protein-linker conjugate is then immobilized onto the surface.
Core Principles
The immobilization process leverages two key chemical interactions:
-
Phosphonic Acid Adsorption: Phosphonic acids have a strong affinity for metal oxide surfaces, forming stable, ordered self-assembled monolayers (SAMs). This interaction is more hydrolytically stable under physiological conditions compared to silane-based SAMs.[1]
-
Thiol-Maleimide Conjugation: The thiol group on the PEG linker reacts specifically with a maleimide (B117702) group, which can be introduced onto the protein of interest. This reaction is highly efficient and proceeds under mild conditions, forming a stable thioether bond.
Data Presentation
The following tables summarize key quantitative data relevant to the protein immobilization process.
Table 1: Stability of Phosphonate (B1237965) Monolayers
| Surface | Monolayer | Conditions | Stability Assessment | Reference |
| HfO₂ | Perfluorinated Phosphonic Acid (PFPA) | Phosphate Buffered Saline (PBS), room temp. | Highly stable | [2][3] |
| Al₂O₃ | PFPA | Water, room temp. | Stable | [2][3] |
| SiO₂ | Octadecyltrichlorosilane (OTS) | PBS, room temp. | Less stable than phosphonate SAMs on HfO₂ | [2][3] |
| Titanium | Alkylphosphonic Acid | Buffer | Significantly enhanced stability with Zr⁴⁺ pretreatment | [4] |
Table 2: Efficiency of Maleimide-Thiol Conjugation
| System | Maleimide:Thiol Molar Ratio | Reaction Time | Conjugation Efficiency | Reference |
| cRGDfK peptide to PLGA NPs | 2:1 | 30 min | 84 ± 4% | [5][6][7] |
| 11A4 nanobody to PLGA NPs | 5:1 | 2 hours | 58 ± 12% | [5] |
Table 3: Surface Coverage of Immobilized Proteins
| Surface | Immobilized Molecule | Surface Coverage | Technique | Reference |
| SiO₂/Si | α-quarterthiophene-2-phosphonate | ~0.66 nmol/cm² | Gravimetric Analysis | [8] |
| SiO₂/Si | Octadecylphosphonate | ~0.90 nmol/cm² | Gravimetric Analysis | [8] |
| Glass | Antibodies | 74-220 ng/cm² | N/A | [9] |
Experimental Protocols
Strategy 1: Linker-to-Surface-First Immobilization
This strategy involves the initial formation of a this compound self-assembled monolayer on the substrate, followed by the conjugation of a maleimide-activated protein.
-
This compound
-
Substrate (e.g., titanium, silicon wafer)
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Maleimide-PEGn-NHS ester crosslinker
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching agent (e.g., cysteine, β-mercaptoethanol)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Part 1: Surface Functionalization
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a pristine surface for SAM formation. For titanium or silicon surfaces, sonicate in a series of solvents such as acetone, ethanol, and deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
SAM Formation: Prepare a 1 mM solution of this compound in an anhydrous solvent. Immerse the cleaned substrate in the linker solution and incubate for 12-24 hours at room temperature. This allows for the formation of a well-ordered self-assembled monolayer.
-
Rinsing: After incubation, remove the substrate from the linker solution and rinse thoroughly with the anhydrous solvent to remove any non-specifically bound linker molecules. Dry the functionalized substrate under a stream of nitrogen.
Part 2: Protein Activation and Immobilization
-
Protein-Maleimide Activation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL. Add a 10-20 fold molar excess of a Maleimide-PEGn-NHS ester crosslinker. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification of Activated Protein: Remove the excess crosslinker and byproducts using a desalting column or dialysis, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 6.5-7.5).
-
Protein Immobilization: Immerse the thiol-functionalized substrate in the purified maleimide-activated protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching and Blocking: After immobilization, rinse the substrate with the conjugation buffer. To block any unreacted thiol groups and prevent non-specific binding, incubate the substrate in a blocking buffer (e.g., 1% BSA in PBS) containing a quenching agent (e.g., 10 mM cysteine) for 30-60 minutes.
-
Final Wash: Wash the substrate extensively with a washing buffer (e.g., PBS with 0.05% Tween-20) to remove any non-covalently bound protein. The protein-immobilized surface is now ready for use.
Strategy 2: Linker-to-Protein-First Immobilization
This approach involves first conjugating the this compound linker to the protein, followed by the immobilization of the protein-linker conjugate onto the surface. This strategy is less common for this specific linker due to the challenge of selectively activating the phosphonic acid group in the presence of a protein. A more feasible, though indirect, approach would be to utilize a linker with a carboxyl group instead of a phosphonic acid for the initial protein conjugation, followed by surface immobilization. However, for the purpose of this protocol, we will outline a theoretical procedure for the direct use of the this compound linker, assuming a method for selective activation of the phosphonic acid is available.
Note: The direct activation of phosphonic acids with EDC/NHS for reaction with protein amines is not as well-established as the activation of carboxylic acids. The following protocol is based on the principles of EDC/NHS chemistry and may require significant optimization.
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-5)
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Substrate (e.g., titanium, silicon wafer)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Part 1: Protein-Linker Conjugation
-
Linker Activation: In a microcentrifuge tube, dissolve this compound in the activation buffer. Add EDC and NHS (a common starting molar ratio is 1:2:5 for Acid:EDC:NHS). Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
Conjugation to Protein: Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized but can be started in the range of 10:1 to 50:1. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: Stop the conjugation reaction by adding a quenching solution (e.g., hydroxylamine (B1172632) to a final concentration of 10-50 mM). Purify the protein-linker conjugate using size-exclusion chromatography or dialysis to remove excess linker and reaction byproducts.
Part 2: Immobilization of Protein-Linker Conjugate
-
Substrate Cleaning: Clean the substrate as described in Strategy 1.
-
Immobilization: Immerse the cleaned substrate in the purified protein-linker conjugate solution. Incubate for 12-24 hours at room temperature to allow the phosphonic acid groups to bind to the surface.
-
Blocking and Washing: After incubation, rinse the substrate with a suitable buffer. Block any non-specific binding sites by incubating with a blocking buffer for 30-60 minutes. Finally, wash the substrate extensively with a washing buffer. The protein-immobilized surface is now ready for use.
Characterization of Immobilized Proteins
Several techniques can be employed to characterize the successful immobilization and functionality of the proteins:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the phosphonate monolayer and the immobilized protein on the surface.
-
Contact Angle Goniometry: To assess the changes in surface hydrophilicity/hydrophobicity after each modification step.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and confirm the presence of a uniform protein layer.
-
Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM): To quantify the amount of immobilized protein and study its binding kinetics with interaction partners in real-time.
-
Enzyme-Linked Immunosorbent Assay (ELISA) or other functional assays: To determine the biological activity of the immobilized protein.
Conclusion
The this compound linker offers a versatile and robust platform for the immobilization of proteins on metal oxide surfaces. The choice between the "linker-to-surface-first" and "linker-to-protein-first" strategies will depend on the specific protein, the substrate, and the desired application. Careful optimization of reaction conditions and thorough characterization are crucial for achieving a high density of active, specifically oriented immobilized proteins for advanced biotechnological applications.
References
- 1. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [laro.lanl.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Bonding self-assembled, compact organophosphonate monolayers to the native oxide surface of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody immobilization using heterobifunctional crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-PEG3-Phosphonic Acid in Diagnostic Imaging Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG3-phosphonic acid is a heterobifunctional linker that has become an invaluable tool in the development of advanced diagnostic imaging agents. Its unique chemical architecture, featuring a thiol group for robust anchoring to metallic surfaces, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid group for targeting bone structures or providing a versatile conjugation handle, enables the creation of highly specific and stable imaging probes.[1] This molecule is instrumental in a variety of applications, from live-cell imaging and tracking of single molecules to the development of targeted agents for positron emission tomography (PET), single-photon emission computed tomography (SPECT), and magnetic resonance imaging (MRI).[2]
The thiol group provides a strong and stable linkage to the surface of noble metal nanoparticles, such as gold nanoparticles (AuNPs), and semiconductor nanocrystals, like quantum dots (QDs). The short, three-unit PEG spacer (PEG3) imparts water solubility, reduces non-specific binding of the imaging agent to biological components, and enhances its biocompatibility and circulation time in vivo.[1][3] The terminal phosphonic acid group has a high affinity for calcium phosphate (B84403), making it an excellent targeting moiety for bone and other calcified tissues.[4] Alternatively, the phosphonic acid can be used as a conjugation point for attaching other biomolecules.
These application notes provide a comprehensive overview of the use of this compound in the development of diagnostic imaging agents, complete with detailed experimental protocols and a summary of relevant quantitative data.
Key Applications and Advantages
-
Targeted Bone Imaging : The phosphonic acid moiety exhibits high affinity for hydroxyapatite, the primary mineral component of bone. This allows for the targeted delivery of imaging agents to the skeletal system for applications in oncology (detecting bone metastases), orthopedics, and monitoring bone metabolism.[4][5]
-
Nanoparticle Functionalization : The thiol group allows for the stable conjugation of imaging agents to the surface of gold nanoparticles, quantum dots, and other nanomaterials. This is crucial for creating multimodal imaging probes and theranostic agents.
-
Improved Pharmacokinetics : The PEG spacer enhances the hydrophilicity and biocompatibility of the imaging agent, leading to longer circulation times and reduced uptake by the reticuloendothelial system (RES).[3]
-
Versatile Bioconjugation : While the phosphonic acid is a primary targeting group, the molecule's design allows for the attachment of other targeting ligands, such as antibodies or peptides, to create highly specific probes for a variety of biological targets.
Quantitative Data Summary
The following tables summarize key quantitative parameters for diagnostic imaging agents developed using phosphonic acid-containing linkers. Direct data for this compound is limited in publicly available literature; therefore, data for closely related phosphonate-functionalized agents are included to provide a comparative context.
Table 1: Bone Targeting Efficiency of Phosphonate-Containing Radiotracers
| Radiotracer | Target | Animal Model | Femur Uptake (SUV) | Reference |
| [⁶⁸Ga]DOTA-ZOL | Bone | Healthy Wistar Rat | 5.4 ± 0.6 | [4] |
| [¹⁸F]NaF | Bone | Healthy Wistar Rat | 4.8 ± 0.2 | [4] |
| [⁶⁸Ga]DOTA-PAM | Bone | Healthy Wistar Rat | 4.5 ± 0.2 | [4] |
| [⁶⁸Ga]BPAPD | Bone | Healthy Wistar Rat | 3.2 ± 0.3 | [4] |
SUV (Standardized Uptake Value) is a semi-quantitative measure of radiotracer uptake in tissue.
Table 2: Pharmacokinetic and Relaxivity Data for Nanoparticle-Based Imaging Agents
| Imaging Agent | Core Material | Linker Type | Circulation Half-life (t₁/₂) | r₁ Relaxivity (mM⁻¹s⁻¹) | r₂/r₁ Ratio | Reference |
| PEG(5)-BP-USPIOs | Iron Oxide | Bisphosphonate-PEG | 2.97 hours | 9.5 | 2.97 | [3] |
| Gd-DOTA | - | - | - | 3.9 ± 0.2 (at 1.5T) | - | [6] |
| Gd-DO3A-butrol | - | - | - | 4.6 ± 0.2 (at 1.5T) | - | [6] |
r₁ and r₂ relaxivities are measures of the efficiency of an MRI contrast agent to shorten the T1 and T2 relaxation times of water protons, respectively. A lower r₂/r₁ ratio is desirable for T1-weighted imaging.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and application of diagnostic imaging agents using this compound.
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the surface modification of pre-synthesized gold nanoparticles (AuNPs) with this compound to create a stable, bone-targeting nanoparticle platform.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) of desired size
-
This compound
-
Milli-Q water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Prepare this compound solution: Dissolve this compound in Milli-Q water to a final concentration of 1 mM.
-
Incubate with AuNPs: In a microcentrifuge tube, add the this compound solution to the AuNP suspension at a molar ratio of approximately 10,000:1 (linker to AuNP).
-
Incubation: Gently mix the solution and incubate at room temperature for at least 4 hours (or overnight at 4°C) with gentle stirring or rotation to facilitate ligand exchange.
-
Purification: a. Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs). b. Carefully remove the supernatant containing excess unbound linker. c. Resuspend the pellet in fresh Milli-Q water. d. Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
-
Final Resuspension: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.
Protocol 2: Conjugation of a Targeting Antibody to this compound Functionalized Nanoparticles
This protocol details the covalent attachment of a targeting antibody to the phosphonic acid group of the functionalized nanoparticles using EDC/NHS chemistry.
Materials:
-
This compound functionalized nanoparticles (from Protocol 1)
-
Targeting antibody in an amine-free buffer (e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Bovine Serum Albumin (BSA)
-
Microcentrifuge tubes
Procedure:
-
Activate Phosphonic Acid Groups: a. Resuspend the this compound functionalized nanoparticles in Activation Buffer. b. Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. c. Add EDC and NHS to the nanoparticle suspension. A typical starting molar excess is 100-fold of EDC and 50-fold of NHS relative to the nanoparticle concentration. d. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the phosphonic acid groups.
-
Remove Excess EDC/NHS: a. Centrifuge the activated nanoparticles to pellet them and discard the supernatant. b. Resuspend the pellet in Coupling Buffer. This step is crucial to prevent unwanted cross-linking of the antibody.
-
Antibody Conjugation: a. Add the antibody to the activated nanoparticle suspension. The optimal antibody-to-nanoparticle ratio should be determined empirically, but a starting point is a 2-5 fold molar excess of antibody. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Quench Unreacted Sites: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 15-30 minutes to quench any unreacted NHS-esters.
-
Blocking: Add BSA to a final concentration of 1% (w/v) and incubate for 30 minutes to block any remaining non-specific binding sites on the nanoparticle surface.
-
Purification: a. Centrifuge the solution to pellet the antibody-conjugated nanoparticles. b. Carefully remove the supernatant and wash the pellet with Coupling Buffer containing 0.1% BSA. c. Repeat the wash step twice.
-
Final Resuspension and Storage: Resuspend the final antibody-conjugated nanoparticles in a suitable buffer for storage, typically at 4°C for short-term use or -20°C for long-term storage.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the development of diagnostic imaging agents using this compound.
Caption: Workflow for synthesizing a bone-targeting nanoparticle probe.
Caption: Workflow for creating an antibody-targeted imaging agent.
Caption: Logical relationships of the this compound linker.
References
- 1. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 2. Targeting Strategies for Multifunctional Nanoparticles in Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of phosphate bone-scanning agents in normal subjects and patients with malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Thiol-PEG3-phosphonic Acid for Enhanced Nanoparticle Stability in Biological Media
For: Researchers, scientists, and drug development professionals.
Abstract
The translation of nanoparticle-based technologies from benchtop to clinical applications is often hindered by their poor colloidal stability in complex biological environments. Unmodified nanoparticles are susceptible to aggregation and opsonization, leading to rapid clearance by the mononuclear phagocyte system (MPS).[1][2] Surface functionalization with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) is a proven strategy to overcome these limitations.[1][3] Thiol-PEG3-phosphonic acid is a heterobifunctional ligand designed to impart superior stability and biocompatibility to a range of nanoparticles, including gold (AuNPs), quantum dots (QDs), and iron oxide nanoparticles (IONPs). This molecule features a thiol group for robust anchoring to metallic surfaces, a flexible PEG linker to provide a "stealth" layer, and a phosphonic acid group for enhanced hydrophilicity and strong binding to metal oxide surfaces.[4][5] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound to stabilize nanoparticles for biological applications.
Key Advantages
-
Enhanced Colloidal Stability: The PEG chain creates a hydrated steric barrier that prevents aggregation in high ionic strength solutions and protein-rich media.[1][3]
-
Reduced Opsonization: The hydrophilic PEG layer minimizes non-specific protein adsorption, thereby reducing uptake by the MPS and prolonging systemic circulation time.[1][2]
-
Strong Surface Anchoring: The thiol group forms a stable covalent bond with gold and quantum dot surfaces, while the phosphonic acid group provides a strong, multidentate anchor to metal oxide surfaces like iron oxide.[5][6][7][8]
-
Improved Biocompatibility: PEG is a well-established, non-toxic, and non-immunogenic polymer widely used in FDA-approved therapeutics.[1]
-
Versatility: This ligand is suitable for a variety of nanoparticle materials used in drug delivery, bioimaging, and diagnostics.[9][10]
Quantitative Data Summary
The following tables present representative data on the physicochemical properties of nanoparticles before and after functionalization with this compound. Data is compiled from typical results reported in the literature.
Table 1: Comparison of Hydrodynamic Diameter and Polydispersity
| Nanoparticle Type | Core Size (TEM) | Hydrodynamic Diameter (DLS) - Before | Hydrodynamic Diameter (DLS) - After | Polydispersity Index (PDI) - After |
| Gold Nanoparticles (AuNP) | 15 nm | ~18 nm | ~25 nm | < 0.2 |
| Quantum Dots (CdSe/ZnS) | 8 nm | ~11 nm | ~19 nm | < 0.15 |
| Iron Oxide (Fe₃O₄) | 20 nm | ~26 nm | ~38 nm | < 0.25 |
Table 2: Comparison of Surface Charge (Zeta Potential)
| Nanoparticle Type | Zeta Potential - Before (mV) | Zeta Potential - After (mV) |
| Citrate-Stabilized AuNP | -15 ± 5 mV | -38 ± 5 mV |
| Amine-Functionalized QD | +25 ± 5 mV | -32 ± 5 mV |
| Bare Iron Oxide NP | +10 ± 8 mV (at neutral pH) | -40 ± 6 mV |
Table 3: Colloidal Stability in Biological Media (24h Incubation at 37°C)
| Nanoparticle Formulation | Medium | % Change in Hydrodynamic Diameter | Observations |
| Citrate-AuNP | PBS (1x) | > 200% | Significant Aggregation |
| Thiol-PEG3-PA-AuNP | PBS (1x) | < 5% | Remains Monodisperse |
| Citrate-AuNP | DMEM + 10% FBS | > 500% | Rapid Aggregation & Precipitation |
| Thiol-PEG3-PA-AuNP | DMEM + 10% FBS | < 10% | Excellent Stability |
| Thiol-PEG3-PA-Fe₃O₄ NP | Human Serum | < 8% | High Stability, Minimal Protein Corona |
Visualized Workflows and Mechanisms
Caption: Workflow for nanoparticle stabilization and validation.
Caption: Functional contributions of the this compound ligand.
Experimental Protocols
Protocol for Functionalizing Gold Nanoparticles (AuNPs)
This protocol details the ligand exchange procedure to replace citrate (B86180) ions on AuNP surfaces with this compound.[6]
Materials:
-
Citrate-stabilized AuNPs (10-20 nm) in aqueous solution.
-
This compound.
-
High-purity water (18.2 MΩ·cm).
-
Phosphate-buffered saline (PBS), 1x, pH 7.4.
-
Microcentrifuge tubes.
-
Benchtop microcentrifuge.
Procedure:
-
Ligand Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in high-purity water.
-
Ligand Exchange: a. In a microcentrifuge tube, add the this compound stock solution to the citrate-stabilized AuNP solution. A molar excess of 10,000:1 (ligand:AuNP) is recommended for efficient surface coating. b. Vortex the mixture gently for 30 seconds. c. Incubate at room temperature for 12-24 hours with gentle shaking to ensure complete ligand exchange.[6]
-
Purification: a. Centrifuge the functionalized AuNPs to form a soft pellet. For 15 nm AuNPs, a typical condition is 12,000 x g for 20 minutes. b. Carefully decant and discard the supernatant containing excess ligand and displaced citrate. c. Resuspend the nanoparticle pellet in 1 mL of 1x PBS by gentle vortexing or bath sonication. d. Repeat the centrifugation and resuspension steps (3a-3c) at least two more times to ensure complete removal of unbound ligands.[6]
-
Final Formulation & Storage: a. After the final wash, resuspend the purified AuNPs in the desired sterile buffer (e.g., PBS) for your application. b. Characterize the final product using DLS and Zeta Potential analysis (see Protocol 5.3). c. Store the stabilized nanoparticle solution at 4°C.
Protocol for Functionalizing Iron Oxide Nanoparticles (IONPs)
This protocol describes the functionalization of hydrophobic IONPs dispersed in an organic solvent.
Materials:
-
Hydrophobic IONPs (e.g., oleic acid-capped) in chloroform (B151607) or dichloromethane.
-
This compound.
-
Dichloromethane (DCM) and Methanol (MeOH).
-
High-purity water or PBS.
-
Centrifuge.
Procedure:
-
Ligand Solution Preparation: Dissolve this compound in a 7:3 (v/v) mixture of DCM:MeOH.
-
Ligand Exchange & Phase Transfer: a. Sonicate the IONP dispersion for 10 minutes to ensure it is well-dispersed. b. Add the ligand solution to the IONP dispersion and sonicate the mixture for 1 hour. c. Allow the reaction to proceed overnight at room temperature with stirring. The strong binding of the phosphonic acid group will displace the original hydrophobic ligands.[5][11]
-
Purification & Phase Transfer: a. Add high-purity water or PBS to the reaction mixture and vortex vigorously. The functionalized, now hydrophilic, IONPs will transfer to the aqueous phase. b. Allow the phases to separate and carefully collect the upper aqueous phase containing the IONPs. c. Wash the aqueous phase with DCM two more times to remove residual organic solvent and unbound ligand. d. Purify the aqueous dispersion of IONPs by centrifugation (e.g., 20,000 x g for 30 min) and resuspend in fresh buffer. Repeat twice.
-
Final Formulation & Storage: a. Resuspend the final IONP pellet in the desired aqueous buffer. b. Characterize the final product (see Protocol 5.3). c. Store at 4°C.
Protocol for Nanoparticle Characterization
1. Hydrodynamic Size and Polydispersity (DLS):
- Dilute a sample of the nanoparticle suspension in the same buffer it is stored in.
- Perform DLS measurements to determine the average hydrodynamic diameter and the polydispersity index (PDI).
- Expected Result: A monomodal size distribution with a PDI < 0.3. The hydrodynamic diameter will be larger than the core size measured by TEM due to the PEG layer and hydration shell.[2][12]
2. Surface Charge (Zeta Potential):
- Dilute a sample of the nanoparticle suspension in a low ionic strength buffer (e.g., 1 mM KCl).
- Measure the zeta potential.
- Expected Result: A strongly negative zeta potential (typically < -30 mV) due to the deprotonated phosphonic acid groups, indicating good colloidal stability via electrostatic repulsion.
3. Stability in Biological Media:
- Resuspend the functionalized nanoparticles in a relevant biological medium (e.g., cell culture medium + 10% Fetal Bovine Serum).
- Incubate at 37°C.
- Measure the hydrodynamic diameter via DLS at several time points (e.g., 0, 1, 4, 12, 24 hours).
- Expected Result: Minimal change (<10-15%) in hydrodynamic diameter over 24 hours confirms stability against salt- and protein-induced aggregation.[13]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Aggregation During Functionalization | Insufficient ligand-to-nanoparticle ratio. | Increase the molar excess of the this compound ligand. |
| Incomplete ligand exchange. | Increase the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C). | |
| Low Yield After Purification | Centrifugation speed/time is too aggressive, causing irreversible aggregation. | Optimize centrifugation parameters. Start with lower speeds and gradually increase. |
| Nanoparticles are too small to pellet effectively. | Consider alternative purification methods like dialysis or tangential flow filtration for very small nanoparticles. | |
| High PDI / Multimodal Size Distribution | Incomplete removal of excess ligand or presence of aggregates. | Perform additional washing/centrifugation steps. Briefly sonicate the sample before DLS measurement. |
| Instability in the measurement buffer. | Ensure the buffer used for characterization is appropriate and filtered. |
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 5. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. Polyethylene glycol-based bidentate ligands to enhance quantum dot and gold nanoparticle stability in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting nanoparticle aggregation after surface modification with Thiol-PEG3-phosphonic acid
Welcome to the technical support center for troubleshooting nanoparticle aggregation after surface modification with Thiol-PEG3-phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during nanoparticle functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of nanoparticle aggregation?
A1: Several visual cues can point to nanoparticle aggregation:
-
Color Change: A noticeable change in the color of the nanoparticle suspension. For instance, gold nanoparticles may shift from red to blue or purple upon aggregation.[1]
-
Increased Turbidity: A previously clear suspension may become cloudy or opaque.[1]
-
Precipitation: The formation of visible clumps or sediment at the bottom of the container is a clear sign of significant aggregation.[1]
Q2: What are the primary causes of nanoparticle aggregation during surface modification?
A2: Nanoparticle aggregation is often a result of the attractive van der Waals forces between particles overcoming the repulsive forces that maintain their stability in a solution.[2][3] Key factors that can lead to aggregation during surface modification include:
-
Inappropriate Solvent Conditions: The stability of nanoparticles is highly dependent on the solvent. A poor solvent can cause the stabilizing ligands to collapse, leading to aggregation.[4] It is crucial to ensure nanoparticles are stable in the chosen solvent before adding any modification reagents.
-
Incorrect pH: The pH of the solution plays a critical role as it affects the surface charge of nanoparticles and the reactivity of functional groups.[1][4] If the pH is near the isoelectric point of the nanoparticles, the electrostatic repulsion will be minimal, promoting aggregation.[1]
-
High Reagent Concentration: An excessive concentration of ligands or crosslinkers can lead to uncontrolled reactions, the formation of multiple layers, and bridging between particles, all of which can induce aggregation.[1]
-
Ineffective Stabilization: The choice and density of the stabilizing molecules (ligands) are crucial. If the steric or electrostatic stabilization is inadequate, it will not be sufficient to counteract the attractive forces between nanoparticles.[1]
Q3: How does this compound help prevent aggregation?
A3: this compound provides a dual-functionality approach to nanoparticle stabilization:
-
Thiol Group: The thiol (-SH) group forms a strong, stable bond with the surface of various nanoparticles, such as gold.[5]
-
PEG Chain: The polyethylene (B3416737) glycol (PEG) chain provides steric hindrance.[2][6] This creates a physical barrier that prevents nanoparticles from getting too close to each other and aggregating.[4] PEGylation also increases the hydrophilicity of the nanoparticles, improving their solubility and stability in aqueous buffers.[2]
-
Phosphonic Acid Group: The phosphonic acid (-PO(OH)₂) group serves as a robust anchor for metal oxide nanoparticles.[7][8]
This combination of a strong anchoring group and a steric stabilizer makes this compound an effective ligand for preventing aggregation.
Q4: Can the pH of the solution affect the binding of the phosphonic acid group?
A4: Yes, pH is a critical factor for the binding of phosphonic acids to metal oxide surfaces. The binding affinity is pH-dependent.[9][10] For phosphonic acids, the bound ligand fraction can decrease significantly as the pH increases, particularly around the second dissociation constant (pKa2) of the phosphonic acid.[9] This is because deprotonation of the phosphonic acid can lead to repulsion between adjacent ligands and increase the ligand's solubility in water, both of which can lead to desorption from the nanoparticle surface and subsequent aggregation.[9]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to nanoparticle aggregation during surface modification with this compound.
Problem 1: Nanoparticles aggregate immediately upon addition of this compound.
This is a common issue that can often be resolved by optimizing the reaction conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Explanation |
| High Local Concentration of Ligand | Add the this compound solution dropwise to a vigorously stirring nanoparticle suspension. Use a dilute solution of the ligand.[4][11] | Rapid addition can create localized areas of high ligand concentration, leading to uncontrolled crosslinking between nanoparticles. |
| Inappropriate Solvent | Ensure that the nanoparticles are stable in the chosen reaction solvent before adding the this compound. If necessary, perform a solvent exchange to a more suitable medium.[4] | A poor solvent can cause the initial stabilizing ligands to detach or collapse, leaving the nanoparticle surface exposed and prone to aggregation. |
| Incorrect pH | Monitor and adjust the pH of the nanoparticle suspension before and during the reaction. The optimal pH will depend on the specific nanoparticle system but should be a pH where the phosphonic acid can effectively bind.[4] For some systems, a two-step pH adjustment may be necessary.[4] | The pH affects both the surface charge of the nanoparticles and the ionization state of the phosphonic acid group, both of which are critical for stable binding.[9] |
| High Salt Concentration | Use buffers with low salt concentrations, especially during the initial stages of ligand exchange.[4] | High ionic strength can screen the surface charges on nanoparticles, reducing electrostatic repulsion and promoting aggregation.[3] |
Problem 2: Nanoparticles appear stable initially but aggregate during purification/washing steps.
Aggregation during purification often points to issues with the washing procedure or incomplete surface coverage.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Explanation |
| High Centrifugal Forces | Use the lowest speed and shortest duration necessary to pellet the nanoparticles during washing steps.[4] | Excessive centrifugal forces can overcome the repulsive forces between functionalized nanoparticles, leading to irreversible aggregation. |
| Incomplete Ligand Exchange | Increase the incubation time (e.g., 12-24 hours) to ensure complete ligand exchange.[5] Use a molar excess of the this compound.[5] | If the original stabilizing ligands are not fully replaced, the nanoparticle surface may not be adequately protected, leading to aggregation during washing when excess free ligand is removed. |
| Drying of Nanoparticles | Avoid drying the functionalized nanoparticles into a hard powder. It is best to store them as a suspension in an appropriate buffer.[4] | Redispersing a dried powder can be very difficult and often results in significant aggregation. |
Problem 3: Functionalized nanoparticles aggregate over time in storage.
Long-term stability is crucial for the application of functionalized nanoparticles.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Storage Buffer | Store the nanoparticles in a buffer with an appropriate pH and low ionic strength. The optimal storage conditions will be system-dependent and may require some empirical testing. | Changes in pH or high salt concentrations in the storage buffer can disrupt the stabilizing layer over time. |
| Insufficient PEG Density | Optimize the concentration of this compound used during the functionalization step to achieve a higher surface grafting density.[12] | A dense PEG layer provides better steric protection and is more effective at preventing aggregation over the long term.[6][12] |
| Degradation of Ligand | Store the functionalized nanoparticles at 4°C to minimize potential degradation of the PEG-ligand.[5] | Although generally stable, the ligand may degrade over extended periods, especially under harsh conditions. |
Experimental Protocols
General Protocol for Surface Modification of Gold Nanoparticles (AuNPs) with Thiol-PEG3-acid
This protocol outlines a ligand exchange reaction to replace citrate (B86180) capping agents with Thiol-PEG3-acid.[5]
Materials:
-
Citrate-capped AuNP solution
-
Thiol-PEG3-acid (HS-(CH₂)₂-(OCH₂CH₂)₃-COOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of Thiol-PEG3-acid in ultrapure water. A molar excess of the thiol ligand is typically used.
-
In a microcentrifuge tube, mix the citrate-capped AuNP solution with the Thiol-PEG3-acid stock solution.
-
Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange.[5]
-
After incubation, purify the functionalized AuNPs by centrifugation to remove excess Thiol-PEG3-acid and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.[5]
-
After the final wash, resuspend the Thiol-PEG3-acid functionalized AuNPs in the desired buffer for storage at 4°C.[5]
General Centrifugation Guidelines for Purification of AuNPs
| Nanoparticle Diameter | Centrifugation Speed (rcf) | Time (min) |
| 10 nm | 16,000 x g | 30 |
| 20 nm | 12,000 x g | 20 |
| 50 nm | 6,000 x g | 15 |
| 100 nm | 3,000 x g | 10 |
Note: These are general guidelines and may need to be optimized for your specific nanoparticles and centrifuge.
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiol-PEG3-Phosphonic Acid Conjugation
Welcome to the technical support center for Thiol-PEG3-phosphonic acid conjugation. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and comprehensive protocols to help researchers, scientists, and drug development professionals achieve optimal results in their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: this compound is a heterobifunctional linker, meaning it has two different reactive ends: a thiol (-SH) group and a phosphonic acid (-PO(OH)₂) group, separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Conjugation strategies depend on which end of the linker you are reacting with your molecule of interest.
-
Thiol-End Conjugation: The most common reaction involves the thiol group reacting with a maleimide-functionalized molecule via a Michael addition.[2] This forms a stable thioether bond and is highly selective for thiols, especially within a specific pH range.[2][3]
-
Phosphonic Acid-End Conjugation: The phosphonic acid group can be used for coupling, often to amine-containing molecules, although this typically requires activation. It can also be used to bind to metal oxide surfaces or interact with calcium ions.[4][5]
Q2: What is the optimal pH for reacting the thiol group with a maleimide (B117702)?
A2: The optimal pH range for the thiol-maleimide reaction is 6.5 to 7.5 .[2][6] Within this range, the reaction is highly chemoselective for thiols.[7] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][6]
-
Below pH 6.5: The reaction rate slows significantly because the thiol group is protonated and less nucleophilic.[8]
-
Above pH 7.5: The maleimide group becomes susceptible to hydrolysis, which renders it unreactive.[2] Additionally, side reactions with amines (e.g., lysine (B10760008) residues) become more competitive.[6][8]
Q3: How should I prepare and store the this compound linker?
A3: Proper handling and storage are critical to maintain the reactivity of the linker.
-
Storage: Store the linker desiccated at -20°C.
-
Stock Solutions: For the thiol-maleimide reaction, it is recommended to prepare stock solutions of the maleimide-containing reactant fresh in an anhydrous, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use to prevent hydrolysis.[7][8] The this compound linker itself can also be dissolved in DMSO or DMF.[1] Equilibrate vials to room temperature before opening to prevent moisture condensation.[9][10]
Q4: Why is it necessary to use degassed buffers for the conjugation reaction?
A4: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-).[11] These disulfide bridges are unreactive with maleimides, leading to low or no conjugation.[11] Using buffers that have been degassed (by vacuum or by bubbling with an inert gas like argon or nitrogen) removes dissolved oxygen and minimizes this oxidative side reaction.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation process.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Oxidation of Free Thiols | Ensure all buffers are thoroughly degassed and, if possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Hydrolysis of Maleimide Group | Maintain the reaction pH strictly between 6.5 and 7.5.[8] Prepare the maleimide stock solution fresh in anhydrous DMSO or DMF immediately before the experiment.[7][8] |
| Incomplete Reduction of Disulfide Bonds (in proteins/peptides) | If your target molecule has disulfide bonds, they must be reduced to free thiols. Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). You may need to increase the TCEP concentration or incubation time.[1][11] |
| Incorrect Molar Ratio | Optimize the molar ratio of the reactants. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point to drive the reaction to completion.[1][8] |
Problem 2: Conjugate is Unstable or Shows Increasing Heterogeneity Over Time
| Possible Cause | Troubleshooting Steps & Recommendations |
| Retro-Michael Reaction (Deconjugation) | The thioether bond formed can be reversible, especially in the presence of other thiols (e.g., in plasma), leading to deconjugation or payload exchange.[7][8] This is a known instability of the thiosuccinimide linkage.[8] |
| Hydrolysis of the Succinimide (B58015) Ring | Post-conjugation, the succinimide ring can be opened by hydrolysis, which is accelerated at pH > 7.5.[6][8] While this can introduce structural heterogeneity (two isomers), it forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[6][8] This can be used as a strategy to stabilize the conjugate.[8] |
| Improper Storage | Store the final purified conjugate under appropriate conditions, typically at -20°C or -80°C in a buffer with a pH between 6.5 and 7.0 to minimize both deconjugation and hydrolysis.[1][8] |
Data Presentation: Recommended Reaction Conditions
The tables below summarize the key quantitative parameters for successful conjugation.
Table 1: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Range | Rationale & Key Considerations | Citations |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity and selectivity; minimizes maleimide hydrolysis and reaction with amines. | [1][2][6][7] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is typically rapid at room temperature. Lower temperatures can be used for sensitive molecules or to slow the reaction. | [1] |
| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Reaction is often complete within 2 hours at room temperature. Progress can be monitored to determine the optimal time. | [1] |
| Buffer Type | PBS, HEPES, MOPS | These buffers effectively maintain pH. Avoid buffers containing extraneous thiols (e.g., DTT) or primary amines (e.g., Tris) in the final reaction. | [1][11] |
| Molar Excess | 10- to 20-fold excess of maleimide reagent | Drives the reaction towards completion, especially if the thiol concentration is low. | [1][8] |
Table 2: Phosphonic Acid Activation (Amine Coupling) Parameters
Note: Protocols for phosphonic acid activation are less common than for carboxylic acids. The following are general guidelines based on activating acid functionalities for amine coupling.
| Parameter | Recommended Range | Rationale & Key Considerations | Citations |
| Activation Buffer pH | 5.5 - 6.5 (e.g., MES Buffer) | Optimal pH for EDC/NHS activation of acid groups. | [12] |
| Conjugation Buffer pH | 7.2 - 8.0 (e.g., PBS Buffer) | Facilitates the reaction of activated esters with primary amines. | [12] |
| Activation Time | 15 - 30 minutes | Sufficient time to form the reactive intermediate. | [12] |
| Conjugation Time | 2 hours (RT) to Overnight (4°C) | Allows for the completion of the conjugation reaction. | [12] |
| Reagent Molar Ratio | 1:2:5 (Acid:EDC:NHS) | A common starting point for efficient activation. | [12] |
Experimental Protocols & Visualizations
Protocol 1: Conjugation of a Maleimide-Activated Molecule to this compound
This protocol provides a general guideline for reacting a molecule containing a maleimide group with the thiol end of the linker.
Materials:
-
This compound
-
Maleimide-activated molecule (e.g., protein, peptide, dye)
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2, degassed.[1]
-
Anhydrous DMSO or DMF
-
Quenching Solution (Optional): 1 M 2-Mercaptoethanol (B42355) or Cysteine
-
Purification equipment (e.g., Size-Exclusion Chromatography columns)
Procedure:
-
Prepare Reactants: Immediately before use, dissolve the maleimide-activated molecule and the this compound in a minimal amount of anhydrous DMSO or DMF to create stock solutions (e.g., 10 mM).[1]
-
Buffer Exchange: Ensure your target molecule (if applicable, e.g., a protein) is in the degassed Conjugation Buffer.
-
Initiate Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the solution of the maleimide-activated molecule.[1] Add the linker solution dropwise while gently stirring.
-
Incubation: Flush the reaction vessel with an inert gas (e.g., argon), seal it, and incubate at room temperature for 2 hours or at 4°C overnight.[1]
-
Quenching (Optional): To stop the reaction and consume any unreacted maleimide groups, a quenching agent like 2-mercaptoethanol or cysteine can be added.
-
Purification: Remove excess linker and byproducts using an appropriate method such as Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or dialysis.[12][]
-
Characterization & Storage: Characterize the purified conjugate using methods like SDS-PAGE or mass spectrometry. Store the final product at -20°C or -80°C.[1]
Visualizing Reaction Challenges
Understanding potential side reactions is key to troubleshooting. The primary competing pathways in thiol-maleimide conjugation are the desired Michael addition, maleimide hydrolysis, and the reversible retro-Michael reaction.
Troubleshooting Logic for Low Conjugation Yield
When faced with poor results, a systematic approach to identifying the cause is essential. The following decision tree illustrates a logical workflow for troubleshooting low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com [confluore.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
How to improve the binding efficiency of Thiol-PEG3-phosphonic acid to metal oxides
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the binding efficiency of Thiol-PEG3-phosphonic acid to metal oxide surfaces.
Frequently Asked Questions (FAQs)
Q1: How does the phosphonic acid group bind to metal oxide surfaces?
A1: The phosphonic acid headgroup anchors the molecule to the metal oxide surface through a condensation reaction with surface hydroxyl groups (-OH).[1] This process involves the deprotonation of the phosphonic acid and the formation of stable, covalent metal-oxygen-phosphorus (M-O-P) bonds.[2][3][4] The binding can occur in several modes, including monodentate, bidentate, and tridentate, where one, two, or all three oxygen atoms of the phosphonic acid group interact with the surface.[5][6] The thermodynamically preferred binding mode can depend on the specific metal oxide, its surface structure, and the amount of residual water.[7]
Q2: What are the most critical factors influencing the formation of a high-quality monolayer?
A2: The successful formation of a dense, stable self-assembled monolayer (SAM) is primarily influenced by three factors:
-
Substrate Preparation: The cleanliness and hydroxylation of the metal oxide surface are paramount. Contaminants will inhibit binding, and a sufficient density of surface hydroxyl groups is necessary for the reaction.
-
Solvent Choice: The solvent plays a critical role in the self-assembly process.[8][9] Solvents with low dielectric constants that do not coordinate strongly with the metal oxide surface generally yield more stable and densely packed monolayers.[8][10]
-
Reaction Conditions: Parameters such as immersion time, solution concentration, temperature, and ambient moisture must be carefully controlled to ensure reproducibility and high-quality film formation.[11]
Q3: Which solvents are recommended for the self-assembly process?
A3: For forming well-defined phosphonic acid SAMs, non-polar or weakly polar solvents are often preferred.[9] Solvents like toluene (B28343), tetrahydrofuran (B95107) (THF), ethanol (B145695), and 2-propanol have been shown to be effective.[1][9][10] Highly polar solvents, especially those that can coordinate with the surface like methanol (B129727) or pyridine, may disrupt SAM formation or lead to the creation of undesirable byproducts.[8][9]
Q4: Can post-deposition treatment improve monolayer stability?
A4: Yes, a post-deposition annealing step can significantly enhance the stability and ordering of the phosphonic acid monolayer.[12] This thermal treatment helps to promote the formation of stable covalent bonds with the surface and can improve the packing density of the alkyl chains.
Troubleshooting Guide
This section addresses common problems encountered during the surface modification process.
Problem 1: Low or No Binding of this compound
| Possible Cause | Recommended Solution |
| Inadequate Surface Preparation | The surface may have organic contaminants or an insufficient layer of hydroxyl groups. Implement a rigorous cleaning and activation protocol. For many metal oxides like TiO₂, a common procedure involves sonication in solvents (e.g., acetone, ethanol) followed by treatment with an air or oxygen plasma or a piranha solution to clean and hydroxylate the surface.[11] |
| Incorrect Solvent Choice | The solvent may be inhibiting the binding reaction. High dielectric constant solvents can interfere with SAM formation.[8] Switch to a solvent with a lower dielectric constant, such as toluene or THF.[9] Using anhydrous solvents is also recommended to prevent excess water from interfering with the monolayer formation. |
| Suboptimal pH of the Solution | The pH affects both the surface charge of the metal oxide and the protonation state of the phosphonic acid. For some oxides like alumina, phosphate (B84403) adsorption is maximal at a specific pH (e.g., pH 4.0).[13] Consider adjusting the pH of your deposition solution to optimize electrostatic interactions. |
| Degraded Linker Molecule | The this compound may have degraded. Ensure the compound is stored under the recommended conditions (typically cool, dry, and dark). Confirm the purity of the molecule before use. |
Problem 2: Poor Monolayer Quality (e.g., low density, high disorder)
| Possible Cause | Recommended Solution |
| Presence of Physisorbed Molecules | Multilayers of loosely bound molecules may be present. After removing the substrate from the deposition solution, rinse it thoroughly with fresh, clean solvent to remove any physisorbed molecules.[1] Sonication in the rinse solvent can also help remove non-covalently bound material.[14] |
| Suboptimal Deposition Time or Temperature | The self-assembly process may not have reached equilibrium. Increase the immersion time to allow for better ordering and surface coverage.[11] Gently heating the deposition solution (e.g., to 75°C) can increase the rate of adsorption and lead to purer films.[11] |
| Excess Water in the System | Water can interfere with the formation of a well-ordered monolayer. While some water is necessary for surface hydroxylation, excess water in the solvent can lead to disordered films. Use anhydrous solvents for the deposition step. |
Problem 3: Inconsistent and Irreproducible Results
| Possible Cause | Recommended Solution |
| Variable Surface Pre-treatment | Minor variations in the cleaning and activation steps can lead to significant differences in the final monolayer. Standardize every step of your surface preparation protocol, including sonication times, plasma settings, and chemical exposure durations. |
| Atmospheric Contamination | The freshly cleaned, high-energy metal oxide surface is highly susceptible to contamination from the ambient environment. Perform the deposition step immediately after surface preparation in a controlled environment (e.g., a glovebox or under an inert gas atmosphere). |
| Inconsistent Rinsing Procedure | The post-deposition rinsing step is crucial for removing excess material. Standardize the volume of rinsing solvent, the duration of the rinse, and the use of agitation or sonication. |
Data Summary
Table 1: Effect of Solvent Choice on Monolayer Quality
The choice of solvent significantly impacts the formation of phosphonic acid SAMs. Lower dielectric constant solvents generally result in higher quality films.
| Solvent | Dielectric Constant (εr) | Observed Effect on Monolayer Quality | Reference |
| Toluene | 2.4 | Forms well-defined SAMs with tridentate coordination on ZnO without detrimental byproducts. | [9] |
| Tetrahydrofuran (THF) | 7.6 | Generally good for SAM formation, leading to stable monolayers. | [8] |
| Ethanol | 24.5 | Commonly used and effective for many metal oxides, including aluminum and titanium. | [1][15] |
| Methanol | 32.6 | Can lead to the formation of undesired byproducts (e.g., layered zinc compounds on ZnO surfaces). | [9] |
| Pyridine | 12.4 | May negatively influence bond formation between the phosphonic acid and ITO. | [8] |
Table 2: Binding Characteristics on Different Metal Oxides
Phosphonic acids form stable monolayers on a wide variety of metal oxides, though the strength of interaction and conformational order can vary.
| Metal Oxide | Relative Binding Strength / Monolayer Order | Binding Mode Observations | Reference |
| Zirconium Oxide (ZrO₂) | Very Strong | High degree of conformational order. | [16] |
| Titanium Dioxide (TiO₂) | Strong | Binding mode can be mixed (bidentate/monodentate) and coverage-dependent. | [16][17] |
| Aluminum Oxide (Al₂O₃) | Strong | Phosphonic acids bind strongly to aluminum oxide surfaces. | [7][18] |
| Indium Tin Oxide (ITO) | Strong | Predominantly bidentate binding has been observed. | [19] |
| Zinc Oxide (ZnO) | Strong (in proper solvent) | Can form well-defined tridentate SAMs, but is susceptible to surface dissociation in polar solvents. | [9] |
Experimental Protocols
Protocol 1: General Surface Preparation of Metal Oxide Substrates
-
Initial Cleaning: Sequentially sonicate the metal oxide substrate in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
Surface Activation (Hydroxylation): Activate the surface to generate hydroxyl groups. The preferred method depends on the substrate and available equipment.
-
Option A: UV-Ozone Treatment: Expose the substrate to UV-Ozone for 15-20 minutes.
-
Option B: Oxygen/Air Plasma: Treat the substrate with oxygen or air plasma for 2-5 minutes.[11]
-
Option C: Piranha Etch (Use with extreme caution): Immerse the substrate in a freshly prepared 3:1 mixture of H₂SO₄:H₂O₂ for 10-15 minutes, followed by copious rinsing with deionized water.
-
-
Final Rinse and Dry: Rinse the activated substrate with deionized water and ethanol, then dry thoroughly with an inert gas. Use the substrate immediately for deposition.
Protocol 2: Self-Assembled Monolayer (SAM) Formation
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable anhydrous solvent (e.g., ethanol or toluene).
-
Immersion: Immediately immerse the freshly cleaned and activated metal oxide substrate into the phosphonic acid solution.[1] The deposition should be carried out in a sealed container under an inert atmosphere to minimize contamination and moisture.
-
Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.[8] For some systems, incubation at an elevated temperature (e.g., 40-75°C) may improve kinetics and film quality.[11]
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with the fresh solvent to remove any non-covalently bound molecules. Gentle agitation or brief sonication during rinsing can improve the removal of physisorbed material.
-
Drying: Dry the functionalized substrate under a stream of inert gas.
-
(Optional) Annealing: For enhanced stability, anneal the coated substrate in an oven or on a hotplate under vacuum or inert atmosphere (e.g., 120-150°C for 1-2 hours).[12]
-
Characterization: Characterize the monolayer using techniques such as X-ray Photoelectron Spectroscopy (XPS), contact angle goniometry, and Atomic Force Microscopy (AFM) to confirm surface coverage, quality, and stability.
Visualizations
Caption: Phosphonic acid binding mechanism on a hydroxylated metal oxide surface.
Caption: Standard experimental workflow for SAM formation.
Caption: Troubleshooting decision tree for low binding efficiency.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.gatech.edu [repository.gatech.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adsorption studies of a phosphonic acid on ITO: film coverage, purity, and induced electronic structure changes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The maximum of phosphate adsorption at pH 4.0: why it appears on aluminum oxides but not on iron oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding Organic Film Behavior on Alloy and Metal Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the adsorption of omega-(thiophene-3-yl alkyl) phosphonic acid on metal oxides with AR-XPS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The binding of phosphonic acids at aluminium oxide surfaces and correlation with passivation of aluminium flake - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing non-specific binding in experiments with Thiol-PEG3-phosphonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background and non-specific binding in experiments utilizing Thiol-PEG3-phosphonic acid for surface functionalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It possesses three key components:
-
A thiol group (-SH) which can form strong bonds with noble metal surfaces like gold, or participate in disulfide bond formation.[1]
-
A polyethylene glycol (PEG) spacer (PEG3) , which is a hydrophilic chain known to reduce the non-specific adsorption of proteins and other biomolecules to a surface.[2][3][4][5][6]
-
A phosphonic acid group (-PO(OH)₂) that readily forms stable self-assembled monolayers (SAMs) on various metal oxide surfaces such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃).[7][8][9][10]
Its primary application is in the development of biosensors, immunoassays, and drug delivery systems where attaching a biological molecule to a surface while minimizing unwanted background interactions is critical.
Q2: What causes non-specific binding on surfaces functionalized with this compound?
Non-specific binding occurs when molecules adhere to the sensor surface through unintended interactions rather than specifically binding to the intended receptor molecule.[5] This can be caused by:
-
Incomplete monolayer formation: Bare patches on the substrate are prone to protein adsorption.
-
Hydrophobic or electrostatic interactions: Proteins and other molecules in the sample may have an affinity for the functionalized surface itself.[5]
-
Contaminants: Impurities in the sample or on the surface can lead to unwanted binding.
Q3: What are the most common blocking agents to prevent non-specific binding?
Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and casein (often in the form of non-fat dry milk), as well as non-ionic surfactants like Tween 20.[1][2][3][5][9] The choice of blocking agent depends on the specific application and the nature of the interacting molecules.
Q4: How do I choose the best blocking agent for my experiment?
The optimal blocking agent must be determined empirically for each specific assay. However, some general guidelines are:
-
BSA is a widely used general-purpose blocking agent.
-
Casein or non-fat dry milk are often more effective and economical blockers.[1]
-
Avoid protein-based blockers like BSA and casein when working with systems that may cross-react with them (e.g., using anti-bovine secondary antibodies).
-
Tween 20 and other non-ionic surfactants are useful for reducing hydrophobic interactions and can be included in blocking and wash buffers.[9]
Q5: Can the this compound linker itself help in reducing non-specific binding?
Yes, the PEG component of the molecule is specifically included for its "anti-fouling" properties.[2][3][4][5][6] The flexible, hydrophilic PEG chains create a hydrated layer on the surface that sterically hinders the approach of proteins and other macromolecules, thereby reducing non-specific adsorption.[2][5]
Troubleshooting Guide: High Background & Non-Specific Binding
High background signal is a common issue that can mask the specific signal in your assay, reducing sensitivity and leading to false positives. Use this guide to diagnose and resolve the problem.
Problem: High background signal across the entire surface.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).Try a different blocking agent (see Table 1). |
| Inefficient Washing | Increase the number of wash steps.Increase the volume of wash buffer used for each wash.Add a non-ionic surfactant (e.g., 0.05% Tween 20) to the wash buffer.Increase the duration of each wash step with gentle agitation. |
| Sub-optimal Buffer Conditions | Adjust the pH of your binding and wash buffers. Non-specific binding can be influenced by the charge of your analyte and the surface.Increase the ionic strength of your buffers by adding more salt (e.g., increasing NaCl concentration) to reduce electrostatic interactions. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, filtered buffers.Centrifuge samples before use to pellet any aggregates. |
Problem: High background in negative control wells/areas.
| Potential Cause | Recommended Solution |
| Non-specific binding of detection antibody | Run a control with only the detection antibody (no analyte or capture antibody) to check for non-specific binding.Ensure your blocking buffer is compatible with your detection antibody.Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Incomplete Surface Functionalization | Optimize the concentration of this compound and the incubation time for SAM formation to ensure a dense, uniform monolayer. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Widely used, effective for many applications. | Can have lot-to-lot variability. May not be suitable for phosphoprotein detection due to endogenous phosphatases. |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | Inexpensive and highly effective.[1] | Contains phosphoproteins and biotin, which can interfere with certain assays. May mask some epitopes. |
| Fish Gelatin | 0.1-1% (w/v) | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | Can be less effective than BSA or milk for some applications. |
| Tween 20 | 0.05-0.1% (v/v) | Reduces hydrophobic interactions.[9] Often used as an additive in blocking and wash buffers. | Not a standalone blocking agent; used in conjunction with others. |
| Polyethylene Glycol (PEG) | 1-3% (w/v) | Synthetic, protein-free, good for reducing non-specific protein binding. | May not be as effective as protein-based blockers in all situations. |
Experimental Protocols
Protocol 1: Surface Functionalization of Metal Oxide Substrates (e.g., TiO₂, Al₂O₃)
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a metal oxide surface.
Materials:
-
Metal oxide substrates (e.g., TiO₂-coated slides)
-
This compound
-
Anhydrous ethanol (B145695) or isopropanol
-
Ultrapure water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning: Thoroughly clean the metal oxide substrates. This can be done by sonication in a series of solvents like acetone, isopropanol, and ultrapure water, followed by drying under a stream of nitrogen. For some materials, a piranha solution or UV/Ozone treatment may be necessary to generate hydroxyl groups on the surface.
-
Prepare Linker Solution: Prepare a 1-5 mM solution of this compound in anhydrous ethanol or isopropanol.
-
SAM Formation: Immerse the cleaned and dried substrates in the this compound solution. The immersion should be carried out in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination.
-
Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.[10]
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh solvent (ethanol or isopropanol) to remove any non-chemisorbed molecules.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Annealing (Optional): For some applications, a post-deposition annealing step (e.g., 120°C for 24 hours in a nitrogen atmosphere) can strengthen the covalent binding of the phosphonate (B1237965) group to the metal oxide surface.[10]
Protocol 2: Blocking Non-Specific Binding
This protocol provides a general procedure for blocking the functionalized surface to minimize non-specific binding in a subsequent assay.
Materials:
-
Functionalized substrates from Protocol 1
-
Blocking Buffer (e.g., 1% BSA in Phosphate-Buffered Saline - PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20 - PBST)
Procedure:
-
Incubation with Blocking Buffer: Immerse the functionalized substrates in the chosen blocking buffer. Ensure the entire functionalized surface is covered.
-
Blocking: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Remove the substrates from the blocking buffer and wash them 3-5 times with Wash Buffer.
-
Final Rinse: Perform a final rinse with PBS (without Tween 20) if the surfactant is known to interfere with subsequent steps.
-
The surface is now blocked and ready for the specific binding assay.
Visualizations
Caption: Experimental workflow for surface functionalization and subsequent assay.
Caption: Diagram illustrating specific vs. non-specific binding.
Caption: Troubleshooting decision tree for high background issues.
References
- 1. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 3. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 4. ssp.physics.upatras.gr [ssp.physics.upatras.gr]
- 5. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonate self-assembled monolayers on aluminum surfaces | The Journal of Chemical Physics | AIP Publishing [pubs.aip.org]
- 7. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Phosphonic Acid Bonds on Metal Oxide Surfaces
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the functionalization of metal oxide surfaces with phosphonic acids in aqueous environments.
Part 1: Frequently Asked Questions (FAQs)
Q1: How does phosphonic acid bind to a metal oxide surface?
Phosphonic acids [-PO(OH)₂] form strong, hydrolytically-stable bonds with a variety of metal oxide surfaces (e.g., TiO₂, Al₂O₃, Fe₂O₃, ZrO₂, ZnO).[1][2] The binding occurs through a condensation reaction between the phosphonic acid's hydroxyl groups and the hydroxyl groups present on the hydrated metal oxide surface, forming robust M-O-P covalent bonds.[1][3] The phosphonate (B1237965) headgroup can adopt several binding configurations, primarily classified as monodentate, bidentate, and tridentate, depending on how many of its oxygen atoms coordinate with the surface metal atoms.[2][3][4]
-
Monodentate: One oxygen atom from the phosphonate group binds to the surface.
-
Bidentate: Two oxygen atoms bind to the surface. This can be in a "bridging" fashion (binding to two different metal atoms) or a "chelating" fashion (binding to the same metal atom).[5]
-
Tridentate: All three oxygen atoms from the deprotonated phosphonate group bind to the surface.[2][6]
The preferred binding mode is influenced by factors like the specific metal oxide, its crystal face, surface hydration, and the molecular structure of the phosphonic acid itself.[6][7] For instance, tridentate binding may be favored on flat surfaces like α-Al₂O₃(0001), while it is geometrically impossible on corrugated surfaces like anatase TiO₂(101), where bidentate and monodentate modes are more stable.[6]
Caption: Common binding modes of phosphonic acid on a metal oxide surface.
Q2: What factors influence the stability of the phosphonic acid-metal oxide bond in water?
The stability of the bond is not absolute and is critically dependent on the aqueous environment. Key factors include:
-
pH: The pH of the solution is a dominant factor. It affects both the surface charge of the metal oxide (protonation/deprotonation of surface hydroxyls) and the speciation of the phosphonic acid.[8] Maximum adsorption often occurs near the pKa of the phosphonic acid and below the isoelectric point of the oxide, where electrostatic attraction is favorable.[8] Extreme pH values can lead to desorption. For example, on α-Al₂O₃, maximum phosphate (B84403) uptake is observed around pH 4.5.[8]
-
Metal Oxide Properties: The type of metal oxide, its crystallinity (amorphous vs. crystalline), and specific crystal face exposed significantly alter bond stability.[7][9] For instance, octadecylphosphonic acid (ODPA) monolayers are stable on amorphous Al₂O₃ but can be displaced by water on single-crystalline Al₂O₃(0001) surfaces.[7][9]
-
Presence of Competing Ions: Anions in the solution, particularly phosphates, citrates, and oxalates, can compete for binding sites on the metal oxide surface, potentially displacing the phosphonic acid ligands.[8] Cations can also influence stability, sometimes enhancing it by forming ternary complexes.[8]
-
Temperature: Higher temperatures can increase the rate of desorption and hydrolysis, negatively impacting long-term stability.
-
Solvent: The choice of solvent during the initial self-assembly process can affect the quality and binding mode of the monolayer, which in turn influences its subsequent stability in water.[10] Using non-polar solvents like toluene (B28343) for modification of ZnO can prevent the formation of undesirable byproducts and lead to well-defined tridentate coordination.[10]
Caption: Key factors influencing the stability of phosphonate-metal oxide bonds.
Part 2: Troubleshooting Guide
Issue 1: My phosphonic acid-modified nanoparticles are aggregating or the surface coating is detaching in aqueous solution.
This is a common issue indicating bond instability or incomplete monolayer formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phosphonic acid coating instability.
Possible Causes & Solutions:
-
Incorrect pH: The stability of the phosphonate bond is highly pH-dependent.[8]
-
Solution: Ensure your aqueous solution is buffered to a pH that favors strong binding. For many oxides like alumina (B75360) and titania, a neutral or slightly acidic pH (pH 4-7) is often optimal.[8] Avoid highly acidic or highly basic conditions.
-
-
Competing Ions: Your buffer or media may contain species that compete with the phosphonate for surface binding sites. Phosphate-buffered saline (PBS) is a common culprit.[1]
-
Solution: Switch to a non-coordinating buffer system if possible, such as HEPES or MOPS. If PBS must be used, be aware that some ligand exchange and desorption is likely.
-
-
Incomplete or Poor Quality Monolayer: The initial functionalization may have resulted in a disordered or incomplete monolayer that is more susceptible to hydrolysis.
-
Solution: Optimize your functionalization protocol. Ensure the metal oxide surface is thoroughly cleaned and activated (e.g., with an oxygen plasma treatment) to maximize reactive hydroxyl groups.[11] Consider the solvent used for deposition; for some oxides like ZnO, less polar solvents can yield more stable monolayers.[10] A post-deposition annealing step may also improve bond strength.[1]
-
Issue 2: My spectroscopic data (FTIR, XPS) suggests weak or incorrect binding.
Interpreting spectroscopic data is key to confirming the nature of the surface bond.
FTIR Spectroscopy:
-
Expected Signature of Strong Binding: For successful covalent attachment (bidentate or tridentate), you should see the disappearance or significant attenuation of the P-OH stretching modes (typically around 900-1050 cm⁻¹) and the P=O stretch (around 1250 cm⁻¹).[12] These are replaced by broad, strong bands in the 1000-1200 cm⁻¹ region, corresponding to the P-O-M vibrations of the deprotonated phosphonate group coordinated to the surface.[12][13]
-
Troubleshooting: If you still observe strong P-OH or P=O peaks, it may indicate:
-
Physisorption: A significant amount of the acid is physically adsorbed rather than covalently bound. Solution: Thoroughly rinse the modified surface with the deposition solvent and/or sonicate briefly to remove weakly bound molecules.[14]
-
Monodentate Binding: This mode may leave a P=O group uncoordinated.[14] While still a covalent bond, it may be less stable than bidentate or tridentate forms.
-
Multilayers: Formation of multiple layers instead of a self-assembled monolayer. Solution: Reduce the concentration of the phosphonic acid solution or the immersion time during functionalization.[15]
-
XPS Spectroscopy:
-
Expected Signature of Binding: Successful binding is confirmed by the presence of a P 2p peak (binding energy ~133-134 eV) and a P 2s peak (~191 eV).[16] High-resolution scans of the O 1s region can help distinguish between oxygen in the metal oxide lattice (M-O), surface hydroxyls (M-OH), and phosphonate oxygen (P-O-M, P=O). The P-O-M binding energy is typically around 531-532 eV.
-
Troubleshooting:
-
Low P Signal: Indicates low surface coverage. Solution: Optimize the functionalization reaction time, temperature, or concentration.[15] Ensure the substrate was properly pre-cleaned to remove contaminants that block binding sites.
-
Inconsistent Binding Energies: Can indicate charging effects on insulating substrates. Solution: Use an internal reference, such as the adventitious carbon C 1s peak (set to ~284.8 eV), for charge correction.[17]
-
Part 3: Data & Protocols
Table 1: Influence of pH on Phosphonate Adsorption
This table summarizes the effect of pH on the adsorption of phosphate/phosphonate on common metal oxides, demonstrating the critical nature of this parameter.
| Metal Oxide | Ligand | Optimal pH Range for Adsorption | Observations | Reference |
| α-Al₂O₃ | Phosphate | ~4.5 | Adsorption decreases significantly at pH > 7.6 (above the isoelectric point) and at very low pH. | [8] |
| Boehmite (γ-AlOOH) | Various PAs | 5 - 9 | Adsorption occurs via inner-sphere complexation; surface species become more protonated as pH decreases. | [13] |
| TiO₂ (Anatase) | Phenylphosphonic Acid | Neutral | Stable bidentate binding is the predominant mode. | [18] |
| Iron Oxides | Phosphonates | Neutral to slightly acidic | Strong adsorption is observed in the pH range of natural waters. | [19] |
Experimental Protocols
Protocol 1: General Phosphonic Acid Functionalization of Metal Oxide Nanoparticles
-
Surface Preparation:
-
Suspend metal oxide nanoparticles in a suitable solvent (e.g., ethanol, toluene).
-
For robust cleaning, treat the nanoparticle suspension with an oxygen plasma cleaner or piranha solution (use with extreme caution) to remove organic contaminants and generate surface hydroxyl groups.
-
Wash the nanoparticles repeatedly with deionized water and the final reaction solvent (e.g., ethanol) via centrifugation and redispersion. Dry the particles under vacuum.
-
-
Functionalization:
-
Prepare a dilute solution of the phosphonic acid (e.g., 1-10 mM) in a high-purity, anhydrous solvent (ethanol or toluene are common).[10]
-
Disperse the cleaned, dry nanoparticles in the phosphonic acid solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature or with gentle heating (e.g., 50-75°C) with stirring.[15]
-
-
Washing:
-
Separate the functionalized nanoparticles from the solution by centrifugation.
-
Wash the particles multiple times with fresh solvent to remove any non-covalently bound (physisorbed) molecules. A brief sonication step during one of the washes can aid in this removal.[14]
-
-
Drying & Characterization:
Protocol 2: Characterization by Attenuated Total Reflectance-FTIR (ATR-FTIR)
-
Sample Preparation:
-
Acquire a background spectrum of the clean, unmodified nanoparticles or the bare ATR crystal.
-
For powders, press a small amount of the dried, functionalized sample firmly and evenly against the ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹. A typical acquisition involves co-adding 64 or 128 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Perform background subtraction.
-
Analyze the key spectral regions for phosphonate binding:
-
Protocol 3: Stability Assessment using Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a powerful technique to monitor the stability of the phosphonate layer in real-time when exposed to an aqueous environment.
-
Sensor Preparation: Use a metal oxide-coated QCM-D sensor (e.g., TiO₂, Al₂O₃). Clean the sensor thoroughly according to the manufacturer's instructions (e.g., UV/Ozone treatment).
-
Functionalization: Flow the phosphonic acid solution (in an organic solvent) over the sensor surface until a stable monolayer is formed, indicated by a plateau in the frequency (Δf) and dissipation (ΔD) signals. Rinse with pure solvent to remove physisorbed molecules.
-
Stability Test:
-
Establish a stable baseline in the pure organic solvent, then switch the flow to the aqueous solution of interest (e.g., buffered water at a specific pH).
-
Monitor Δf and ΔD over time.
-
-
Data Interpretation:
-
Stable Layer: If the layer is stable, Δf and ΔD will remain constant after the initial solvent exchange.
-
Desorption/Degradation: If the layer is detaching, you will observe an increase in Δf (mass loss) and likely a change in ΔD. The rate of this change provides quantitative information on the layer's instability under those specific aqueous conditions.
-
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.gatech.edu [repository.gatech.edu]
- 5. researchgate.net [researchgate.net]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 7. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. marshall.edu [marshall.edu]
- 15. Adsorption studies of a phosphonic acid on ITO: film coverage, purity, and induced electronic structure changes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Challenges in the synthesis and purification of Thiol-PEG3-phosphonic acid
Welcome to the technical support center for Thiol-PEG3-phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The synthesis of this compound presents two main challenges. The first is the management of the highly reactive thiol group, which is prone to oxidation into a disulfide. This necessitates the use of a protecting group during the synthesis, which is later removed in a deprotection step.[1][2][3] The second major challenge is the hydrolysis of the phosphonate (B1237965) ester to yield the final phosphonic acid. This step often requires harsh acidic or basic conditions that can potentially compromise the integrity of the rest of the molecule.[4][5][6][7]
Q2: Why is the thiol group so sensitive and how can I protect it?
A2: The thiol (-SH) group is highly reactive and susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or at a non-neutral pH, leading to the formation of an inactive disulfide bond (R-S-S-R).[8][9] This dimerization can prevent its intended downstream conjugation.[9] To prevent this, the thiol group is often protected during synthesis. Common protecting groups for thiols include trityl (Trt) and S-acetyl (SAc). The choice of protecting group depends on the overall synthetic strategy and the conditions required for its removal.[1]
Q3: What are the common issues faced during the final phosphonate ester hydrolysis step?
A3: The hydrolysis of phosphonate esters to phosphonic acids is a challenging step as it often requires harsh conditions, such as refluxing in concentrated hydrochloric acid.[4][7] These conditions can lead to the degradation of other sensitive functional groups within the molecule. The stability of the phosphonate ester is highly dependent on the nature of the ester group (e.g., methyl, ethyl, tert-butyl) and the pH.[6] For example, tert-butyl esters are more readily cleaved under acidic conditions than methyl or ethyl esters.[6] Incomplete hydrolysis can lead to a mixture of the desired product and the phosphonate monoester or diester, complicating purification.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability and prevent degradation, this compound should be stored at -20°C under an inert atmosphere, such as argon or nitrogen.[8][10][11] It is crucial to keep the reagent in a tightly sealed container to protect it from moisture and atmospheric oxygen, which can cause hydrolysis and thiol oxidation, respectively.[8] For handling, it is recommended to allow the container to warm to room temperature before opening to prevent moisture condensation.[8][12]
Q5: What are the most common impurities found after synthesis and how can I detect them?
A5: Common impurities include the disulfide-linked dimer of the product, unreacted starting materials, and byproducts from incomplete deprotection or hydrolysis steps.[13] The purity of the final product is typically assessed using analytical techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[13] ³¹P NMR spectroscopy is also a valuable tool for monitoring the conversion of phosphonate esters to phosphonic acid.[14][15]
Troubleshooting Guides
Synthesis
| Problem | Possible Cause | Suggested Solution | Relevant Citations |
| Low yield of free thiol after deprotection | Incomplete deprotection reaction. | Ensure the deprotection reagent (e.g., TCEP, DTT) is fresh and active. Optimize reaction time and temperature. Increase the molar excess of the deprotection reagent. | [9] |
| Oxidation of the thiol during or after deprotection. | Perform the deprotection reaction under an inert atmosphere (nitrogen or argon). Use degassed buffers and solvents. Immediately proceed to the next step or conjugation after deprotection. | [9][16] | |
| Incomplete hydrolysis of the phosphonate ester | Hydrolysis conditions are too mild or reaction time is too short. | Increase the concentration of the acid or base. Increase the reaction temperature (reflux). Extend the reaction time. | [4][5][7] |
| The chosen ester group is too stable under the applied conditions. | If synthesizing from scratch, consider using a more labile ester group like tert-butyl or benzyl (B1604629) for easier cleavage under acidic conditions. | [6] | |
| Product degradation during synthesis | Harsh deprotection or hydrolysis conditions. | Use milder deprotection reagents. For hydrolysis, consider alternative methods like using bromotrimethylsilane (B50905) (TMSBr) followed by alcoholysis, which can proceed under neutral conditions. | [7] |
Purification
| Problem | Possible Cause | Suggested Solution | Relevant Citations |
| Poor separation in RP-HPLC | The gradient is too steep. | Use a shallower gradient of the organic solvent (e.g., acetonitrile) to improve resolution. | [13] |
| Inappropriate column chemistry. | A C18 column is generally effective for PEGylated molecules. If separation is still poor, consider a C8 column or a column with a different stationary phase. | [13] | |
| Product is a sticky, hygroscopic solid that is difficult to handle | Inherent property of many phosphonic acids. | Try lyophilization from a t-butanol/water mixture, which can result in a more manageable fluffy powder. | [17] |
| Residual solvent. | Ensure thorough drying under high vacuum. | [17] | |
| Formation of salts can sometimes improve crystallinity and handling. | Attempt to form a monosodium or dicyclohexylammonium (B1228976) salt, which may be more crystalline and less hygroscopic. | [17] | |
| Low recovery from purification columns | Non-specific binding to the column material. | Pre-treat the column by flushing with a buffer containing a blocking agent. Adjust the pH of the mobile phase to minimize ionic interactions. | [13] |
Experimental Protocols
Protocol 1: General Synthesis Workflow
This protocol outlines a general synthetic approach for this compound, which typically involves the use of protecting groups.
Caption: General synthetic and purification workflow.
Protocol 2: Thiol Deprotection (S-acetyl group)
This protocol describes a common method for deprotecting an S-acetyl protected thiol.
Materials:
-
S-acetyl-PEG3-phosphonic acid diethyl ester
-
Sodium hydroxide (B78521) (NaOH) solution (0.5 M)
-
Degassed ethanol (B145695)
-
Hydrochloric acid (HCl) solution (1 M)
-
Inert atmosphere (Argon or Nitrogen)
Methodology:
-
Dissolve the S-acetyl protected compound in degassed ethanol in a round-bottom flask under an inert atmosphere.
-
Add the NaOH solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with the HCl solution.
-
The resulting free thiol can be extracted with an organic solvent and should be used immediately in the next step to prevent re-oxidation.
Protocol 3: Purification by Preparative RP-HPLC
This protocol provides a general method for purifying the final product.
Materials:
-
Crude this compound
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 preparative HPLC column
Methodology:
-
Dissolve the crude product in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the C18 column with 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 40 minutes) to elute the product.[13]
-
Monitor the elution profile using a UV detector at 220 nm.
-
Collect fractions containing the desired product.
-
Combine the pure fractions and remove the solvent by lyophilization.
Logical Decision Workflow
Selecting a Purification Method
References
- 1. Side chain thiol-functionalized poly(ethylene glycol) by post-polymerization modification of hydroxyl groups: synthesis, crosslinking and inkjet printing - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - CD Bioparticles [cd-bioparticles.net]
- 11. xcessbio.com [xcessbio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Assessing Surface Coverage of Thiol-PEG3-Phosphonic Acid on Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of nanoparticles functionalized with Thiol-PEG3-phosphonic acid.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Thermogravimetric Analysis (TGA)
Question: My TGA curve shows an unexpected weight loss at a low temperature, or the total weight loss is much higher than expected. What could be the cause?
Answer:
Unexpected weight loss at low temperatures (typically below 150°C) is often due to the evaporation of residual solvents or adsorbed water. To address this:
-
Ensure thorough drying: Lyophilize or vacuum-dry your nanoparticle sample extensively before TGA analysis to remove all solvent and moisture.
-
Incorporate a drying step in the TGA method: Program an initial isothermal step at a temperature slightly above the boiling point of your solvent (e.g., 100-120°C for water) for an extended period (e.g., 30-60 minutes) to ensure all volatile components are removed before the main heating ramp.
An unexpectedly high total weight loss could indicate:
-
Incomplete removal of unbound ligands: Excess this compound that is not covalently bound to the nanoparticle surface will contribute to the weight loss. Ensure your purification process (e.g., centrifugation and washing) is sufficient to remove all unbound ligands.
-
Presence of other organic contaminants: Contaminants from the synthesis or functionalization steps can also contribute to the weight loss. Review your experimental procedure for potential sources of contamination.
-
Decomposition of the nanoparticle core: Some nanoparticle materials may not be stable at the degradation temperature of the PEG ligand.[1] Run a TGA of the bare, uncoated nanoparticles to determine their thermal stability and use this as a baseline.
Question: The weight loss corresponding to the this compound is not a distinct, single step. How do I accurately quantify the surface coverage?
Answer:
A broad or multi-step degradation profile for the organic layer can be due to:
-
Complex degradation of the ligand: The this compound molecule has different components (thiol, PEG, phosphonic acid) that may degrade at slightly different temperatures.
-
Interaction with the nanoparticle surface: The binding of the ligand to the nanoparticle surface can alter its thermal decomposition behavior.
To accurately quantify the surface coverage:
-
Use the derivative of the TGA curve (DTG curve): The DTG curve plots the rate of weight loss as a function of temperature. The peak of the DTG curve indicates the temperature of maximum decomposition. Integrate the area under the relevant peak(s) in the DTG curve to determine the total weight loss corresponding to the organic ligand.[2]
-
Define a clear temperature range: Based on the TGA of the pure ligand and the bare nanoparticles, define a specific temperature range for the degradation of the this compound and use the weight loss within this range for your calculations.
X-ray Photoelectron Spectroscopy (XPS)
Question: I am seeing unexpected elements in my XPS survey scan, or the elemental ratios are not what I expected. What should I do?
Answer:
The presence of unexpected elements or incorrect elemental ratios can arise from:
-
Surface contamination: Adventitious carbon and oxygen from the atmosphere are common contaminants. Handling of the sample can also introduce contaminants.
-
Incomplete ligand exchange: If you are performing a ligand exchange reaction, residual original ligands may still be present on the surface.
-
Substrate interference: If the nanoparticle coverage on the substrate is not uniform, the XPS signal may include contributions from the underlying substrate.[3]
To troubleshoot this:
-
Handle samples carefully: Use clean tools and work in a clean environment to minimize contamination.
-
Perform a gentle surface clean: An in-situ sputter cleaning with low-energy ions can sometimes remove adventitious surface contaminants, but be cautious as this can also damage the organic layer.
-
Ensure uniform sample deposition: Use techniques like drop-casting or spin-coating to create a uniform layer of nanoparticles on the XPS substrate.[3]
-
Analyze high-resolution spectra: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, P 2p, S 2p, and the core level of the nanoparticle material) to determine their chemical states and distinguish between the ligand and contaminants.[4]
Question: How can I be sure that the phosphorus and sulfur signals I see in the XPS spectrum are from my this compound ligand and not from something else?
Answer:
To confirm the origin of the phosphorus and sulfur signals:
-
Analyze the binding energies: The binding energies of the P 2p and S 2p peaks are characteristic of their chemical environment. Compare the experimentally observed binding energies to literature values for phosphonic acids and thiols bound to your specific nanoparticle material. For example, the S 2p peak for a thiol bound to a gold surface will have a different binding energy than sulfate (B86663) contamination.
-
Look for the expected stoichiometry: The atomic ratio of phosphorus to sulfur should be approximately 1:1 for the this compound ligand.
-
Analyze the C 1s and O 1s spectra: The high-resolution C 1s spectrum should show a peak corresponding to the C-O bonds of the PEG chain, and the O 1s spectrum should have contributions from the P-O bonds of the phosphonic acid and the C-O bonds of the PEG.
Fourier-Transform Infrared Spectroscopy (FTIR)
Question: The characteristic peaks for my this compound are weak or not visible in the FTIR spectrum.
Answer:
Weak or absent peaks can be due to:
-
Low surface coverage: If the amount of ligand on the nanoparticle surface is very low, the signal may be below the detection limit of the instrument.
-
Insufficient sample amount: Ensure you have a sufficient amount of dried nanoparticle powder for the measurement.
-
Inappropriate measurement technique: For nanoparticle powders, Attenuated Total Reflectance (ATR)-FTIR or Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are often more sensitive than transmission measurements.[5]
To improve your results:
-
Increase the sample amount: Use more material for the analysis.
-
Use a more sensitive technique: Switch from transmission to ATR-FTIR or DRIFTS.
-
Optimize data acquisition: Increase the number of scans to improve the signal-to-noise ratio.
Question: I see broad, overlapping peaks in my FTIR spectrum, making it difficult to identify the specific vibrational modes of my ligand.
Answer:
Broad and overlapping peaks are common in the FTIR spectra of nanoparticles due to:
-
Adsorbed water: The broad peak around 3400 cm⁻¹ is often due to O-H stretching vibrations of adsorbed water. Ensure your sample is thoroughly dried.
-
Heterogeneous binding environments: The interaction of the ligand with the nanoparticle surface can lead to a variety of vibrational modes, causing peak broadening.
-
Instrumental factors: Poor spectral resolution can also contribute to peak broadening.
To better interpret your spectra:
-
Dry your sample thoroughly: As mentioned, removing water is crucial.
-
Compare with reference spectra: Obtain FTIR spectra of the pure this compound and the bare nanoparticles to help identify the peaks corresponding to the ligand.
-
Use deconvolution software: Spectral deconvolution algorithms can help to separate overlapping peaks and identify the underlying individual vibrational modes.
Dynamic Light Scattering (DLS)
Question: The hydrodynamic diameter of my nanoparticles measured by DLS is much larger than the size I see with Transmission Electron Microscopy (TEM). Is this normal?
Answer:
Yes, this is a very common and expected observation.[6] The key reasons for this discrepancy are:
-
Hydrodynamic versus core size: DLS measures the hydrodynamic diameter, which includes the nanoparticle core, the extended this compound layer, and a layer of solvent that moves with the particle. TEM, on the other hand, visualizes the dehydrated, electron-dense core of the nanoparticle. The PEG layer itself often collapses and is not clearly visible under the high vacuum conditions of TEM.
-
PEG conformation: The length and grafting density of the PEG chains significantly impact the hydrodynamic size. Densely packed PEG chains will extend into the solvent, forming a "brush" conformation that adds significantly to the hydrodynamic radius.
Question: My DLS results show a very high Polydispersity Index (PDI) and multiple peaks, suggesting my sample is aggregated. How can I troubleshoot this?
Answer:
A high PDI and multiple peaks in DLS are strong indicators of sample aggregation or the presence of contaminants.[7] To address this:
-
Improve nanoparticle stability: The phosphonic acid group should provide good colloidal stability. However, ensure the pH of your solution is appropriate to maintain a charged surface and prevent aggregation.
-
Filter your sample: Before DLS measurement, filter your sample through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any large aggregates or dust particles.[7]
-
Optimize the concentration: Very high nanoparticle concentrations can lead to multiple scattering events, which can be misinterpreted as larger particles. Dilute your sample and measure at different concentrations to find the optimal range.[8]
-
Check for unbound ligand: In some cases, excess unbound ligand in the solution can self-assemble into micelles, which might be detected as a separate peak in the DLS measurement. Ensure thorough purification of your functionalized nanoparticles.
Fluorescence-Based Assays
Question: The fluorescence intensity from my labeled nanoparticles is lower than expected, or it decreases over time. What could be the issue?
Answer:
Low or decreasing fluorescence intensity can be caused by:
-
Fluorescence quenching: High concentrations of fluorescent molecules on the nanoparticle surface can lead to self-quenching, where the fluorophores interact and their fluorescence is reduced.[9][10] The nanoparticle core itself (especially for metallic nanoparticles) can also quench the fluorescence of nearby dyes.
-
Photobleaching: Exposure to the excitation light source during measurement can cause irreversible damage to the fluorophores, leading to a decrease in fluorescence intensity over time.
-
Detachment of the fluorescent label: The fluorescent dye or the labeled ligand may slowly detach from the nanoparticle surface, especially if the linkage is not stable.
To mitigate these issues:
-
Optimize the labeling ratio: Use a lower concentration of the fluorescently labeled this compound during functionalization to reduce self-quenching.
-
Use photostable dyes: Select fluorophores that are known for their high photostability.
-
Minimize light exposure: Reduce the excitation light intensity and the exposure time during fluorescence measurements.
-
Confirm label stability: Perform control experiments to ensure that the fluorescent label remains attached to the nanoparticles under your experimental conditions.
Question: How can I accurately quantify the surface coverage using a fluorescence-based assay if there is quenching?
Answer:
To accurately quantify surface coverage in the presence of quenching:
-
Create a calibration curve with quenched standards: Prepare a series of nanoparticle standards with known surface coverages (determined by another method like TGA or ICP-MS) and measure their fluorescence intensity. This calibration curve will account for the quenching effect at different surface densities.
-
Use a displacement assay: Incubate the fluorescently labeled nanoparticles with a large excess of a non-fluorescent competitor molecule that has a higher affinity for the nanoparticle surface. This will displace the fluorescently labeled ligands into the solution. After separating the nanoparticles (e.g., by centrifugation), the fluorescence of the supernatant can be measured and compared to a standard curve of the free fluorescent ligand in solution to determine its concentration.[11]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the purpose of each component of the this compound ligand?
-
Thiol (-SH) group: This group forms a strong covalent bond with the surface of noble metal nanoparticles (e.g., gold, silver), providing a stable anchor for the ligand.
-
Polyethylene Glycol (PEG) spacer: The PEG chain is a hydrophilic polymer that provides a "stealth" effect, reducing non-specific protein adsorption and uptake by the reticuloendothelial system (RES), which increases the circulation time of the nanoparticles in vivo. It also improves the colloidal stability of the nanoparticles in biological media.
-
Phosphonic acid (-PO(OH)₂) group: This group has a high affinity for metal oxide surfaces (e.g., iron oxide, titanium dioxide, zinc oxide) and can also bind to other types of nanoparticles. It provides a strong anchor and contributes to the overall hydrophilicity and stability of the functionalized nanoparticles.
Q2: Which technique is best for quantifying the surface coverage of this compound?
There is no single "best" technique, as the optimal choice depends on the nanoparticle composition, the available instrumentation, and the specific research question. A multi-technique approach is often recommended for comprehensive characterization.
-
Thermogravimetric Analysis (TGA): Provides a direct measure of the mass of the organic coating and is excellent for quantification, especially for inorganic nanoparticles that are thermally stable.[2]
-
X-ray Photoelectron Spectroscopy (XPS): Is a surface-sensitive technique that provides elemental composition and chemical state information of the outermost few nanometers of the sample. It can be used to quantify the surface coverage, especially when combined with modeling.[3][12]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used to quantify the amount of phosphorus on the nanoparticles, which can then be correlated to the number of phosphonic acid-containing ligands. This is a very sensitive and quantitative technique.
-
Fluorescence-Based Assays: Can be highly sensitive but require fluorescent labeling of the ligand and careful consideration of potential artifacts like quenching.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the amount of PEG on the nanoparticles, often by dissolving the nanoparticle core and analyzing the released ligands.[13][14]
Q3: How can I qualitatively confirm the presence of this compound on my nanoparticles?
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the characteristic vibrational modes of the PEG (e.g., C-O-C stretching) and phosphonic acid (e.g., P=O and P-O stretching) groups.
-
Dynamic Light Scattering (DLS): A significant increase in the hydrodynamic diameter after functionalization provides strong evidence of a surface coating.[6]
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles after functionalization can indicate the presence of the charged phosphonic acid group.
-
X-ray Photoelectron Spectroscopy (XPS): The detection of phosphorus and sulfur in the survey scan is a good qualitative indicator of successful functionalization.[3]
Q4: Do I need to remove unbound this compound before characterization?
Yes, it is crucial to remove any unbound or loosely adsorbed ligands before performing quantitative analysis. Excess ligand in the sample will lead to an overestimation of the surface coverage. Thorough purification, typically involving multiple cycles of centrifugation and resuspension in a clean solvent, is essential.
Q5: How does the surface coverage of this compound affect the properties of the nanoparticles?
The surface coverage, or grafting density, of the ligand can significantly influence:
-
Colloidal stability: A higher grafting density generally leads to improved stability in biological media.
-
Biocompatibility: The PEG layer reduces protein adsorption, which can minimize immune responses.
-
In vivo circulation time: A dense PEG layer helps the nanoparticles evade capture by the immune system, leading to a longer circulation half-life.
-
Targeting efficiency: For targeted drug delivery applications, the density of targeting moieties attached to the PEG terminus can affect binding to the target cells.
Section 3: Quantitative Data Summary
The following table summarizes typical quantitative information that can be obtained from various techniques for assessing the surface coverage of ligands on nanoparticles. The values are illustrative and will vary depending on the specific nanoparticle system and experimental conditions.
| Technique | Parameter Measured | Typical Units | Key Considerations |
| Thermogravimetric Analysis (TGA) | Mass of organic coating | % weight loss | Requires a significant amount of dried sample; nanoparticle core must be thermally stable.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | Atomic concentration of P, S, C, O | Atomic % | Surface-sensitive (top ~10 nm); requires high vacuum; quantification can be complex.[3] |
| Inductively Coupled Plasma (ICP-MS) | Mass of phosphorus per mass of nanoparticle core | µg P / mg NP | Highly sensitive and quantitative; requires digestion of the sample. |
| Fluorescence-Based Assay | Moles of ligand per nanoparticle | molecules / NP | Requires fluorescent labeling; susceptible to quenching and photobleaching.[11] |
| Nuclear Magnetic Resonance (NMR) | Moles of PEG per mole of nanoparticles | mol PEG / mol NP | Can be quantitative but may require dissolution of the nanoparticle core.[13] |
Section 4: Experimental Protocols
Protocol 1: Quantification of Surface Coating by Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Prepare a concentrated, purified suspension of your this compound functionalized nanoparticles.
-
Lyophilize or vacuum-dry the sample to a constant weight to obtain a fine powder.
-
Also, prepare a dried powder of your bare, uncoated nanoparticles to serve as a control.
-
-
TGA Instrument Setup:
-
Use a clean TGA pan (platinum or alumina).
-
Tare the balance.
-
Accurately weigh 5-10 mg of the dried nanoparticle sample into the pan.
-
-
TGA Measurement:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Program the temperature profile:
-
Isothermal step at 120°C for 30 minutes to remove any residual moisture.
-
Ramp the temperature from 120°C to 800°C at a constant heating rate (e.g., 10°C/min).
-
-
Record the mass loss as a function of temperature.
-
Repeat the measurement for the bare nanoparticles.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Generate the derivative thermogravimetric (DTG) curve.
-
Determine the temperature range of decomposition for the this compound by comparing the TGA curves of the functionalized and bare nanoparticles.
-
Calculate the percentage weight loss in this temperature range, which corresponds to the mass of the organic coating.
-
Protocol 2: Surface Elemental Analysis by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
Prepare a clean, flat substrate (e.g., a silicon wafer or a freshly cleaved mica sheet).
-
Deposit a uniform, thin layer of the purified nanoparticle solution onto the substrate using a suitable method like drop-casting or spin-coating.
-
Ensure the sample is completely dry before introducing it into the XPS chamber.
-
-
XPS Instrument Setup:
-
Mount the sample on the XPS sample holder.
-
Evacuate the analysis chamber to ultra-high vacuum (UHV) conditions.
-
-
XPS Measurement:
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, P 2p, S 2p, and the core-level peak of the nanoparticle material (e.g., Au 4f for gold nanoparticles).
-
-
Data Analysis:
-
Perform charge correction if necessary, typically by referencing the adventitious C 1s peak to 284.8 eV.
-
Determine the atomic concentrations of the detected elements from the survey scan.
-
Perform peak fitting on the high-resolution spectra to identify the different chemical states of each element.
-
Use the elemental composition to calculate the surface coverage of the this compound. This may involve using models that take into account the nanoparticle geometry and the attenuation of the signal from the core.[12]
-
Protocol 3: Qualitative Analysis by Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation (for ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the dried, powdered nanoparticle sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
FTIR Measurement:
-
Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform baseline correction and other necessary spectral processing.
-
Identify the characteristic absorption peaks for the this compound ligand. Key peaks to look for include:
-
~2900 cm⁻¹: C-H stretching from the PEG backbone.
-
~1100 cm⁻¹: C-O-C stretching from the PEG backbone.
-
~1200-900 cm⁻¹: P=O and P-O stretching from the phosphonic acid group.
-
-
Compare the spectrum of the functionalized nanoparticles with the spectra of the bare nanoparticles and the pure ligand to confirm successful functionalization.
-
Protocol 4: Hydrodynamic Size Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the purified nanoparticle suspension to an appropriate concentration in a suitable solvent (e.g., deionized water or a buffer). The optimal concentration should be determined empirically to avoid multiple scattering.
-
Filter the diluted sample through a syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette.
-
-
DLS Instrument Setup:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Enter the correct parameters for the solvent (viscosity and refractive index) into the software.
-
-
DLS Measurement:
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
The software will then calculate the autocorrelation function and derive the size distribution.
-
-
Data Analysis:
-
Analyze the intensity-weighted size distribution to determine the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
A monomodal peak with a low PDI (e.g., < 0.2) indicates a uniform and stable nanoparticle suspension.
-
Compare the hydrodynamic diameter of the functionalized nanoparticles to that of the bare nanoparticles to confirm the presence of the surface coating.
-
Section 5: Visualizations
Caption: Experimental workflow for assessing surface coverage.
Caption: Interplay of techniques for surface coverage analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mmrc.caltech.edu [mmrc.caltech.edu]
- 4. Beginner's Guide to XPS Analysis: Understanding the Data [innovatechlabs.com]
- 5. Shed Light on Surface - How to use FT-IR to characterize surfaces | Bruker [bruker.com]
- 6. benchchem.com [benchchem.com]
- 7. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 8. How to Minimize Errors in Dynamic Light Scattering Measurements [eureka.patsnap.com]
- 9. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Use of XPS to Quantify Thickness of Coatings on Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 14. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02847H [pubs.rsc.org]
Mitigating disulfide bond formation when using Thiol-PEG3-phosphonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate disulfide bond formation when using Thiol-PEG3-phosphonic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker molecule. It contains three key components: a thiol (-SH) group, a polyethylene (B3416737) glycol (PEG) spacer with three repeating units, and a terminal phosphonic acid (-PO3H2) group.[1][2][3]
-
Thiol Group (-SH): This is a highly reactive nucleophile, particularly in its deprotonated thiolate form (S-). It is prone to oxidation, which can lead to the formation of an undesirable disulfide bond (-S-S-) with another thiol-containing molecule.[4] The thiol group is often used for covalent attachment to maleimides or for binding to gold surfaces.[5][6]
-
PEG3 Spacer: The three-unit polyethylene glycol chain enhances the hydrophilicity and aqueous solubility of the molecule and its conjugates.[4][5]
-
Phosphonic Acid Group (-PO3H2): This group provides a negatively charged, hydrophilic head. It has a strong affinity for binding to metal oxide surfaces, such as titanium dioxide, and can interact with calcium ions, making it useful for surface modification of medical implants to improve biocompatibility.[1][3]
Q2: What are the main causes of disulfide bond formation when using this compound?
Disulfide bond formation is primarily caused by the oxidation of the thiol group.[4] Several factors can accelerate this process:
-
Presence of Oxygen: Atmospheric oxygen is a common oxidizing agent for thiols.
-
Higher pH: At pH values above 7.5, the thiol group is more readily deprotonated to the more nucleophilic and oxidation-susceptible thiolate anion (R-S⁻).[4][7]
-
Presence of Metal Ions: Trace amounts of metal ions, particularly Cu²⁺, can act as catalysts for thiol oxidation.[4]
-
Light Exposure: While less critical than other factors, prolonged exposure to light can contribute to the degradation of thiol-containing compounds.[8]
Q3: How can I prevent disulfide bond formation during storage and handling?
Proper storage and handling are crucial to maintain the integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is the most commonly recommended storage temperature.[6][8] | Minimizes the rate of chemical degradation, including oxidation.[8] |
| Atmosphere | Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[8] | Prevents oxidation of the thiol group by atmospheric oxygen.[8] |
| Moisture | Store in a desiccated environment.[8] | Prevents hydrolysis and other moisture-mediated degradation.[8] |
| Light Exposure | Protect from light by storing in the dark.[8] | Light can potentially contribute to degradation pathways.[8] |
| Form | Solid form is generally more stable for long-term storage.[8] | |
| Stock Solutions | Prepare in anhydrous, water-miscible organic solvents like DMSO or DMF. Store at -20°C under an inert atmosphere.[8] | Anhydrous solvents prevent hydrolysis, and low temperatures slow degradation.[8] |
Q4: What are the optimal reaction conditions to minimize disulfide bond formation during conjugation?
Controlling the reaction environment is key to preventing unwanted side reactions.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | This pH range ensures the thiol group is sufficiently nucleophilic for reaction with electrophiles like maleimides while minimizing the rate of oxidation and competing hydrolysis of the maleimide (B117702) group.[9] |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, Tris, MOPS. | It is critical to use buffers that do not contain extraneous thiols (e.g., dithiothreitol (B142953) [DTT]) in the final reaction mixture, as they will compete with the target molecule.[9] |
| Degassing | Thoroughly degas all buffers. | This is achieved by applying a vacuum or by bubbling an inert gas (argon or nitrogen) through the solution for at least 15 minutes to remove dissolved oxygen.[9] |
| Inert Atmosphere | Perform the reaction under an inert atmosphere (e.g., inside a glove box or by flushing the reaction vessel with nitrogen or argon).[9] | Minimizes exposure to atmospheric oxygen. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or no conjugation efficiency in a thiol-maleimide reaction.
| Possible Cause | Recommended Solution |
| Oxidation of this compound | Ensure all buffers are thoroughly degassed and the reaction is performed under an inert atmosphere. Prepare the this compound stock solution immediately before use.[9] |
| Disulfide bonds present in the target molecule (e.g., protein or peptide) | Before conjugation, reduce existing disulfide bonds in your target molecule by treating it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[9][10] |
| Hydrolysis of the maleimide group on the reaction partner | Maintain the reaction pH between 6.5 and 7.5. Prepare the maleimide-containing reagent solution immediately before use.[9] |
| Steric hindrance of the thiol group on the target molecule | Consider introducing a mild denaturant to partially unfold the protein and expose the thiol group. This should be done with caution to avoid irreversible denaturation.[10] |
Issue 2: Precipitate formation during the reaction.
| Possible Cause | Recommended Solution |
| Protein aggregation upon reduction of disulfide bonds | The reduction of structural disulfide bonds can lead to protein unfolding and aggregation. Include solubility-enhancing additives like arginine in the buffer or perform the reaction at a lower protein concentration.[9] |
| Low solubility of the reactants or products | The PEG spacer in this compound enhances water solubility.[5] However, if other components are hydrophobic, consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF (ideally below 10% of the total volume).[4] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines the steps for conjugating this compound to a maleimide-functionalized molecule.
Materials:
-
This compound
-
Maleimide-containing molecule
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2
-
Reducing Agent Stock Solution (if needed): 10 mM TCEP in degassed water
-
Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine in water
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
Procedure:
-
Buffer Preparation: Prepare the Conjugation Buffer and thoroughly degas it by bubbling with an inert gas (argon or nitrogen) for at least 15 minutes.
-
Reduction of Target Molecule (if necessary): If your target molecule contains disulfide bonds, dissolve it in the degassed Conjugation Buffer and add a 10-100 fold molar excess of TCEP. Incubate at room temperature for 20-60 minutes. TCEP generally does not need to be removed before proceeding.[9]
-
Preparation of Reactants:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9]
-
Dissolve the maleimide-containing molecule in the degassed Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the maleimide-containing molecule. Add the linker dropwise while gently stirring.[4]
-
Flush the reaction vessel with an inert gas, seal it, and incubate at room temperature for 2 hours or at 4°C overnight. Protect from light if any of the components are light-sensitive.[9]
-
-
Quenching: Add a small excess of the Quenching Solution to react with any unreacted maleimide groups and incubate for 15-30 minutes.[4]
-
Purification: Remove excess unreacted reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[4]
-
Characterization: Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.[4]
Visual Guides
Signaling Pathways and Workflows
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Best practices for handling and dissolving Thiol-PEG3-phosphonic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and dissolving Thiol-PEG3-phosphonic acid. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule.[1][2] It contains a thiol (-SH) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid (-PO3H2) group.[1] This structure allows for the covalent linkage of different molecules. The thiol group can react with maleimides or form disulfide bonds, while the phosphonic acid group can bind to metal oxides or be used in other coupling reactions.[1][3] Its primary applications are in bioconjugation, drug delivery, proteomics, and the development of Proteolysis Targeting Chimeras (PROTACs).[2][4][5] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][6]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage.[4][7][8][9] For short-term storage, 2-8°C is acceptable.[10]
-
Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation of the thiol group.[7][8]
-
Moisture: Keep in a dry, desiccated environment as the compound is moisture-sensitive.[7][8] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[6][7]
-
Light: Protect from light.[8]
Q3: In which solvents is this compound soluble?
This compound exhibits solubility in a variety of solvents due to its hydrophilic PEG chain and functional groups. While exact quantitative data is limited, the following provides a general guideline:
| Solvent | Qualitative Solubility | Recommendations and Considerations |
| Water / Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG chain promotes solubility in aqueous solutions.[2] For conjugation reactions, it is recommended to use degassed, thiol-free buffers (e.g., PBS, HEPES) with a pH range of 6.5-7.5 to prevent thiol oxidation and maleimide (B117702) hydrolysis.[2][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution can be prepared in anhydrous DMSO.[2][6] This is often recommended for ease of handling.[2] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, anhydrous DMF can be used to prepare stock solutions.[2][6] |
Q4: How can I prevent the oxidation of the thiol group?
The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds and inactivate the molecule for its intended conjugation. To prevent this:
-
Use Degassed Buffers: Dissolved oxygen in buffers can oxidize thiols. Degas all aqueous buffers by vacuum or by bubbling with an inert gas like argon or nitrogen for at least 15 minutes.[6]
-
Work Under Inert Atmosphere: When possible, perform reactions in a vessel flushed with an inert gas.[6]
-
Use Reducing Agents (If Necessary): If you suspect disulfide bond formation in your target molecule, a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be used. TCEP is advantageous as it does not contain a thiol and does not need to be removed before conjugation.[6] DTT can also be used, but it must be removed prior to adding the this compound.[6]
-
Proper Storage: Store the compound under an inert atmosphere and at low temperatures as recommended.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | - Oxidation of the thiol group.- Hydrolysis of the reactive partner (e.g., maleimide).- Incorrect buffer pH.- Insufficient molar excess of the PEG linker. | - Ensure all buffers are thoroughly degassed and perform the reaction under an inert atmosphere.[6]- Prepare the maleimide-containing solution immediately before use and maintain the reaction pH below 7.5.[6]- Use a buffer with a pH between 6.5 and 7.5.[6]- Empirically determine the optimal molar ratio, starting with a 10- to 20-fold molar excess of the this compound.[6] |
| Precipitation of Reagents During Reaction | - Poor solubility of the target molecule or the conjugate.- High concentration of organic co-solvent. | - Include solubility-enhancing additives in the buffer.[6]- Perform the reaction at a lower concentration.[6]- Keep the final concentration of organic solvents like DMSO or DMF below 10%.[2] |
| Inconsistent Results | - Variability in the reduction of disulfide bonds in the target molecule.- Degradation of the this compound reagent. | - Standardize the reduction protocol, including the concentration of the reducing agent, incubation time, and temperature.[6]- Store the reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[6] |
| Difficulty Dissolving the Compound | - The compound is a viscous liquid or low-melting solid at room temperature. | - To facilitate handling, prepare a stock solution in an anhydrous organic solvent such as DMSO or DMF.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stock solution of this compound for use in conjugation reactions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Syringe and needle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.[6][7]
-
To facilitate handling of the potentially viscous material, prepare a stock solution.[7]
-
In a chemical fume hood, carefully add a known volume of anhydrous DMSO or DMF to the vial to achieve a desired concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
Blanket the stock solution with an inert gas, seal the vial tightly, and store at -20°C.[7]
Protocol 2: Conjugation of this compound to a Maleimide-Functionalized Molecule
Objective: To perform a conjugation reaction between this compound and a molecule containing a maleimide group.
Materials:
-
This compound stock solution (from Protocol 1)
-
Maleimide-functionalized molecule (e.g., protein, peptide)
-
Conjugation Buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2)[6]
-
Quenching solution (e.g., 1 M 2-Mercaptoethanol or Cysteine in water)[6]
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette)[2][6]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Reagents: a. Prepare and degas the Conjugation Buffer by vacuum or by bubbling with an inert gas for at least 15 minutes.[6] b. Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).[2]
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the maleimide-containing molecule.[2][6] The final concentration of the organic solvent should ideally be below 10%.[2] b. Flush the reaction vessel with an inert gas, seal, and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2][6] Protect from light if any components are light-sensitive.[2][6]
-
Quenching: a. Add a small excess of the quenching solution to react with any unreacted maleimide groups.[2] b. Incubate for 15-30 minutes at room temperature.[2][6]
-
Purification: a. Purify the conjugate to remove excess this compound and other small molecules using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[2][6]
-
Characterization: a. Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.[2][6]
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 9. Thiol-PEG3-Amine, HCl salt | 1189760-69-7 | BroadPharm [broadpharm.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Optimizing PEG Spacer Length for Specific Applications
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing polyethylene (B3416737) glycol (PEG) spacer length for their specific applications.
Section 1: General PEGylation Troubleshooting
This section addresses common issues encountered during the chemical process of attaching PEG spacers to biomolecules.
Troubleshooting Guide & FAQs
| Question | Potential Cause(s) | Recommended Action(s) |
| Why is my PEGylation reaction yield low? | 1. Suboptimal Reaction pH: The pH of the reaction buffer is critical for the reactivity of specific functional groups. For example, NHS esters react efficiently with primary amines at pH 7-9.[1] 2. Reagent Instability: PEG reagents can degrade if not stored or handled properly. Moisture can hydrolyze reactive groups like NHS esters. 3. Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing the PEG reagent from accessing it. 4. Incorrect Buffer Composition: Some buffer components (e.g., Tris) contain primary amines that can compete with the target biomolecule for reaction with NHS-activated PEGs. | 1. Optimize pH: Adjust the reaction buffer pH to the optimal range for the specific chemistry being used. For example, for maleimide-thiol conjugation, a pH of 6.5-7.5 is recommended.[1] 2. Use Fresh Reagents: Ensure PEG reagents are fresh and have been stored under the recommended conditions (e.g., dry, protected from light). 3. Vary Spacer Length: Use a longer PEG spacer to overcome steric hindrance.[2] 4. Buffer Exchange: Perform a buffer exchange to a non-reactive buffer (e.g., PBS) before starting the conjugation. |
| How do I remove unreacted PEG and byproducts from my PEGylated product? | The reaction mixture will contain the desired PEGylated product, unreacted biomolecule, excess PEG reagent, and reaction byproducts. | Several chromatography techniques can be used for purification: - Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the biomolecule, allowing for separation from the smaller, unreacted components.[] - Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEG chains can shield surface charges on a protein, altering its elution profile compared to the un-PEGylated form.[] - Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. PEG is hydrophilic and can reduce the overall hydrophobicity of a molecule.[] |
| My PEGylated product is heterogeneous. How can I improve this? | 1. Polydisperse PEG Reagents: Using polydisperse PEG reagents will result in a heterogeneous product mixture with varying PEG chain lengths. 2. Multiple Reaction Sites: If the target biomolecule has multiple reactive sites (e.g., multiple lysine (B10760008) residues for NHS ester chemistry), a mixture of products with different numbers of PEG chains attached will be formed. | 1. Use Monodisperse PEGs: Employ discrete PEG (dPEG®) products which have a single, defined molecular weight.[2] 2. Site-Specific Conjugation: Utilize site-specific conjugation techniques to control where the PEG chain is attached. This can involve introducing a unique reactive handle (e.g., a cysteine residue) or using enzymatic methods.[4] |
Section 2: Optimizing PEG Spacers for Antibody-Drug Conjugates (ADCs)
The linker, including the PEG spacer, is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and efficacy.
Troubleshooting Guide & FAQs
| Question | Potential Cause(s) | Recommended Action(s) |
| My ADC is aggregating. What can I do? | Hydrophobicity: Many cytotoxic payloads are hydrophobic. When conjugated to an antibody, they can increase the overall hydrophobicity of the ADC, leading to aggregation.[5][6] This is especially problematic at high drug-to-antibody ratios (DAR). | Incorporate a Hydrophilic PEG Spacer: PEG is hydrophilic and can counteract the hydrophobicity of the payload, improving the solubility and reducing aggregation of the ADC.[5][6] Both linear and branched PEG linkers can be effective.[7] |
| The in vivo efficacy of my ADC is poor despite good in vitro potency. | 1. Rapid Clearance: The ADC may be cleared from circulation too quickly, preventing it from reaching the tumor site. This can be exacerbated by aggregation and non-specific uptake by the liver.[7] 2. Premature Payload Release: The linker may be unstable in circulation, leading to the premature release of the cytotoxic payload before the ADC reaches the target cells. | 1. Optimize PEG Length for Pharmacokinetics: Increasing the PEG spacer length can increase the hydrodynamic size of the ADC, reduce clearance, and prolong its circulation half-life.[7] A PEG8 or larger has been shown to improve pharmacokinetic profiles.[8] 2. Enhance Linker Stability: The choice of linker chemistry is crucial for stability. Ensure the linker is designed to be stable in the bloodstream and release the payload only after internalization into the target cell. |
| I'm observing a lower than expected Drug-to-Antibody Ratio (DAR). | 1. Steric Hindrance: A short PEG spacer may not be long enough to overcome steric hindrance, preventing the drug-linker from efficiently conjugating to the antibody.[9] 2. Hydrophobicity of Drug-Linker: A very hydrophobic drug-linker may have poor solubility in the aqueous conjugation buffer, leading to inefficient reaction.[9] | 1. Vary PEG Spacer Length: Systematically test a range of PEG spacer lengths. Intermediate lengths (e.g., PEG6, PEG8, PEG12) have been shown to sometimes yield higher DARs than very short or very long spacers.[9] 2. Improve Solubility: The inclusion of a PEG spacer in the drug-linker can improve its solubility, facilitating a more efficient conjugation reaction.[9] |
Data Presentation: Impact of PEG Spacer Length on ADC Properties
| PEG Spacer Length | Impact on Drug-to-Antibody Ratio (DAR) | Impact on In Vitro Cytotoxicity (IC50) | Impact on Pharmacokinetics (Clearance) | Reference(s) |
| No PEG | Can be variable and lower with hydrophobic payloads due to aggregation and poor solubility of the drug-linker. | Potency can be high, but formulation can be challenging. | Higher clearance rates are often observed. | [8][10] |
| Short (PEG2 - PEG4) | Often allows for higher and more consistent DAR. A PEG2 spacer was found to be optimal in one study for efficient conjugation.[9] | Generally associated with high in vitro potency. | Clearance rates can still be high. | [9][10] |
| Intermediate (PEG6 - PEG12) | Can provide a good balance, leading to high DAR. PEG8 and PEG12 are commonly used.[9] | Potent cytotoxicity is maintained. | Clearance rates are significantly reduced, approaching that of the naked antibody, particularly with PEG8 and larger.[8] | [8][9][10] |
| Long (PEG24) | May lead to a decrease in DAR due to increased steric hindrance during conjugation.[9] | May show a slight decrease in potency compared to shorter linkers. | Provides the most significant extension of in vivo half-life. | [8][10] |
Experimental Protocol: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This protocol provides a basic method for determining the average DAR of an ADC.
Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths. The DAR is then calculated from the molar ratio of the drug to the antibody.[][12]
Materials:
-
ADC sample
-
Unconjugated (naked) antibody
-
Free drug molecule
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV/Vis spectrophotometer
-
Cuvettes
Procedure:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the naked antibody at 280 nm (AAb,280) and at the wavelength of maximum absorbance of the drug (λmax,drug) (AAb,λmax). Calculate the extinction coefficient of the antibody at both wavelengths (εAb,280 and εAb,λmax).
-
Measure the absorbance of a known concentration of the free drug at 280 nm (Adrug,280) and at its λmax,drug (Adrug,λmax). Calculate the extinction coefficient of the drug at both wavelengths (εdrug,280 and εdrug,λmax).
-
-
Measure ADC Absorbance:
-
Prepare a solution of the ADC in buffer.
-
Measure the absorbance of the ADC solution at 280 nm (AADC,280) and λmax,drug (AADC,λmax).
-
-
Calculate Concentrations:
-
The concentrations of the antibody (CAb) and the drug (Cdrug) in the ADC sample can be calculated using the following simultaneous equations:
-
AADC,280 = (εAb,280 * CAb) + (εdrug,280 * Cdrug)
-
AADC,λmax = (εAb,λmax * CAb) + (εdrug,λmax * Cdrug)
-
-
-
Calculate DAR:
-
DAR = Cdrug / CAb
-
Note: This method assumes that the extinction coefficients of the antibody and the drug do not change upon conjugation. It is also sensitive to the presence of free, unconjugated drug in the sample, which can lead to an overestimation of the DAR.[12] Purification of the ADC prior to measurement is recommended. More advanced techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) can provide information on the distribution of different drug-loaded species.[]
Visualization: ADC Structure and the Role of the PEG Spacer
Caption: Structure of an ADC highlighting the role of the PEG spacer in the linker.
Section 3: Optimizing PEG Spacers for PROTACs
The linker in a Proteolysis Targeting Chimera (PROTAC) is not just a spacer; its length and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for target protein degradation.[13][14]
Troubleshooting Guide & FAQs
| Question | Potential Cause(s) | Recommended Action(s) |
| I'm observing a "hook effect" with my PROTAC (decreased degradation at high concentrations). | At high concentrations, the PROTAC can form binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex (Target-PROTAC-E3 ligase), which inhibits degradation.[13] | 1. Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range to identify the optimal degradation window and observe the characteristic bell-shaped curve of the hook effect.[13] 2. Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[13] 3. Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which can stabilize the ternary complex over the binary ones.[13] |
| My PROTAC is not degrading the target protein. | 1. Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.[13] 2. Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, failing to bring the target and E3 ligase into productive proximity.[14] 3. Lack of Ternary Complex Formation: The specific geometry imposed by the linker may not be conducive to the formation of a stable ternary complex. 4. Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the recruited E3 ligase.[15] | 1. Improve Physicochemical Properties: Modify the linker to improve properties like solubility and cell permeability. PEG linkers can improve solubility.[14] 2. Systematically Vary Linker Length: Synthesize and test a series of PROTACs with varying PEG spacer lengths (e.g., PEG2 to PEG6).[14] 3. Change Linker Attachment Points: Modify where the linker is attached to the target-binding ligand or the E3 ligase ligand. 4. Verify E3 Ligase Expression: Confirm that your cell line expresses the necessary E3 ligase (e.g., Cereblon or VHL) using Western Blot or qPCR.[15] |
| My PROTAC shows off-target effects. | The PROTAC may be degrading proteins other than the intended target. | Modify the Linker: The length and composition of the linker can influence the conformation of the ternary complex and which proteins are presented for ubiquitination. Systematically varying the linker can improve selectivity.[13] |
Data Presentation: Impact of PEG Spacer Length on PROTAC Efficacy (BRD4 Degradation)
| Linker Composition | DC50 (nM) | Dmax (%) | Reference(s) |
| Thalidomide-O-PEG2-Acid-BRD4 Ligand | Less Effective | Lower Degradation | [13] |
| Thalidomide-O-PEG3-Acid-BRD4 Ligand | ~50 nM | ~90% | [16] |
| Thalidomide-O-PEG4-Acid-BRD4 Ligand | ~25 nM | >95% | [16] |
| Thalidomide-O-PEG5-Acid-BRD4 Ligand | ~10 nM | >95% | [13] |
| Thalidomide-O-PEG6-Acid-BRD4 Ligand | ~30 nM | ~90% | [16] |
| Note: Data is illustrative and compiled from various sources. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.[16] A clear trend emerges indicating that a PEG5 linker represents an optimal length for potent degradation of BRD4 in many systems.[13] |
Experimental Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein and the relevant E3 ligase (e.g., HeLa, THP-1).[17]
-
PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (against target protein and a loading control like GAPDH or α-tubulin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of lysis (typically 70-80% confluent).
-
Allow cells to adhere for 24 hours.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control.[13]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).[17]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.[17]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot this against the PROTAC concentration to determine DC50 and Dmax values.[14]
-
Visualization: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Section 4: Optimizing PEG Spacers for Nanoparticle Surface Modification
PEGylating nanoparticles (NPs) is a common strategy to improve their stability, prolong circulation time, and enhance drug delivery. The length and density of the PEG chains are key parameters to optimize.[18][19]
Troubleshooting Guide & FAQs
| Question | Potential Cause(s) | Recommended Action(s) |
| My PEGylated nanoparticles are being rapidly cleared by the immune system (e.g., high liver uptake). | Insufficient PEG Shielding: The PEG density or length on the nanoparticle surface may be insufficient to create a "stealth" layer that effectively prevents opsonization (binding of serum proteins) and subsequent uptake by macrophages of the reticuloendothelial system (RES).[18][20] | 1. Increase PEG Density: Increase the amount of PEG reagent used in the conjugation reaction to achieve a "brush" conformation, which provides better shielding than a "mushroom" conformation.[21] 2. Increase PEG Molecular Weight: Use a longer PEG chain (e.g., 5 kDa vs. 2 kDa) to create a thicker hydrophilic layer, which can further reduce protein adsorption and macrophage uptake.[18][20] |
| The cellular uptake of my targeted nanoparticles is low. | 1. Steric Hindrance from PEG: The PEG layer, while providing stealth properties, can also sterically hinder the interaction of targeting ligands (e.g., antibodies, aptamers) on the NP surface with their receptors on target cells.[12] 2. PEG Length Mismatch: The optimal PEG length for targeting can be cell-type dependent. A linker that is too short may not extend the targeting ligand beyond the PEG stealth layer, while one that is too long may have excessive flexibility, reducing binding efficiency. | 1. Optimize PEG Spacer Length for Targeting: This is a critical trade-off. A systematic evaluation of different PEG spacer lengths is necessary to find the optimal balance between stealth properties and targeting efficiency. For some cell lines, shorter PEGs (e.g., 0.65 kDa) show better targeting, while for others, longer PEGs (e.g., 5 kDa) are required.[22][23] 2. Control PEG Density: A very dense PEG layer can inhibit targeting. It may be necessary to optimize the ratio of shielding PEG to ligand-conjugated PEG on the nanoparticle surface. |
| My PEGylated nanoparticles are unstable and aggregate in biological media. | Incomplete PEG Coverage: If the PEGylation is not uniform or dense enough, hydrophobic patches of the nanoparticle core may be exposed, leading to aggregation in the presence of salts and proteins in biological fluids.[21] | Confirm PEGylation Density: Use characterization techniques like zeta potential measurements to confirm successful PEGylation. A near-neutral surface charge is indicative of good PEG coverage.[21] Increase the PEG-to-nanoparticle ratio during synthesis to ensure complete surface coverage. |
Data Presentation: Impact of PEG Spacer Length on Nanoparticle Properties
| PEG Length (MW) | Impact on Protein Adsorption | Impact on Macrophage Uptake | Impact on Cellular Targeting | Reference(s) |
| 0.65 kDa | Higher protein adsorption compared to longer PEGs. | Less pronounced "stealth" effect, leading to higher uptake. | Can result in the highest targeting efficiency in some cell lines (e.g., DC2.4). | [22][23] |
| 2 kDa | Reduced protein adsorption. | Significantly reduced uptake by macrophages. | Targeting efficiency is highly dependent on the cell type and targeting ligand. | [22][23] |
| 5 kDa | Lowest protein adsorption. | Provides the most effective "stealth" properties, leading to the lowest macrophage uptake. | Required for specific targeting in some primary cells (e.g., BMDCs). Can sometimes reduce targeting due to steric hindrance. | [22][23] |
Experimental Protocol: In Vitro Cellular Uptake of Nanoparticles by Flow Cytometry
This protocol describes a method to quantify the uptake of fluorescently labeled nanoparticles by a specific cell population.
Materials:
-
Fluorescently labeled nanoparticles (with varying PEG spacer lengths).
-
Target cell line (e.g., cancer cells, immune cells).
-
Control (unlabeled) nanoparticles.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA (for adherent cells).
-
Flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate and allow them to adhere and grow for 24 hours.
-
-
Nanoparticle Treatment:
-
Prepare dilutions of your fluorescently labeled nanoparticles (with different PEG lengths) in complete cell culture medium.
-
Aspirate the old medium from the cells and add the nanoparticle-containing medium. Include a control group of cells treated with medium only (no nanoparticles) and cells treated with unlabeled nanoparticles.
-
Incubate the cells for a defined period (e.g., 2, 4, or 24 hours) at 37°C.
-
-
Cell Harvesting:
-
Adherent cells: Wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.
-
Suspension cells: Transfer the cells to tubes.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your fluorophore.
-
Gate on the live cell population using forward and side scatter.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Subtract the MFI of the control (untreated) cells from the MFI of the nanoparticle-treated cells.
-
Compare the MFI values for nanoparticles with different PEG spacer lengths to determine the effect of PEG length on cellular uptake.
-
Visualization: PEG Spacer Length and Nanoparticle-Cell Interaction
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 4. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Polyethylene Glycol Density and Length Affects Nanoparticle Uptake by Cancer Cells | Semantic Scholar [semanticscholar.org]
- 9. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. dovepress.com [dovepress.com]
- 21. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Factors affecting the reproducibility of surface functionalization with Thiol-PEG3-phosphonic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for achieving reproducible surface functionalization using Thiol-PEG3-phosphonic acid.
Troubleshooting Guide
This section addresses common problems encountered during the formation of self-assembled monolayers (SAMs) with this compound.
???+ question "Why is my surface coverage inconsistent or incomplete?"
???+ question "Why does the functionalized layer show poor stability in aqueous media?"
Frequently Asked Questions (FAQs)
???+ question "What is the primary binding mechanism of this compound to a surface?"
???+ question "Which solvents are recommended for the deposition solution?"
???+ question "Does the PEG chain length matter?"
???+ question "How do phosphonate (B1237965) SAMs compare to thiol-on-gold or silane (B1218182) SAMs?"
Quantitative Data Summary
The following tables summarize quantitative parameters reported in the literature for phosphonic acid and thiol-PEG SAMs. Note that these values are derived from molecules analogous to this compound and should be used as a starting point for optimization.
Table 1: Recommended Experimental Parameters for SAM Formation
| Parameter | Recommended Value | Rationale & Notes | Source |
| Concentration | 10 µM - 1 mM | Lower concentrations can lead to slower formation but may result in more ordered layers. Higher concentrations risk multilayer formation. A 25 µM solution in THF is a common starting point for the T-BAG method. | [1] |
| Solvent | Anhydrous THF, Toluene | Low-dielectric constant, non-coordinating solvents are preferred to minimize interference with the self-assembly process. | [2][1] |
| Incubation Time | 12 - 48 hours | Allows for the self-assembly process to reach equilibrium. Longer times tend to improve packing and order. | [3] |
| Annealing Temp. | 120 - 140 °C | Crucial for forming covalent P-O-Metal bonds, which significantly enhances monolayer stability. | [1] |
| Annealing Time | 2 - 48 hours | Must be optimized. Longer times ensure complete reaction but can risk thermal degradation of the molecule if the temperature is too high. | [1] |
Table 2: Reported Surface Characteristics for Analogous SAMs
| Parameter | Reported Value | Molecule / System | Source |
| Molecular Tilt Angle | 37° - 47° | Octadecylphosphonic acid (ODPA) on Silicon Oxide | [1] |
| Surface Coverage Density | 0.14 - 2.2 chains/nm² | Thiol-PEG-NH₂ on Gold Nanocages (Varies with PEG length) | [4] |
| Bond Energy | ~80 kcal/mol | Phosphonate-Oxide (P-O) Bond | [1] |
Experimental Protocols
Protocol 1: Surface Functionalization via Solution Deposition
This protocol is a general method for forming a this compound SAM on a metal oxide substrate (e.g., Titanium, Silicon, Aluminum).
1. Substrate Preparation: a. Cut substrates to the desired size. b. Sonicate the substrates sequentially in acetone, then 2-propanol for 15 minutes each to remove organic contaminants. c. Dry the substrates under a stream of dry nitrogen gas. d. Treat the substrates with an oxygen plasma cleaner for 5-10 minutes to remove any remaining organic residues and generate a fresh, hydroxylated metal oxide surface. Alternatively, use a freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes (CAUTION: Piranha solution is extremely corrosive and reactive. Use with extreme care and appropriate personal protective equipment). e. Rinse thoroughly with copious amounts of ultrapure water and dry again with nitrogen. Use the substrates immediately.
2. Preparation of Deposition Solution: a. Prepare a 0.1 mM solution of this compound in anhydrous tetrahydrofuran (B95107) (THF). For example, dissolve 2.74 mg of the reagent in 100 mL of anhydrous THF. b. It is recommended to prepare the solution in a glovebox or under an inert atmosphere to minimize moisture contamination.
3. Self-Assembly Process: a. Place the freshly cleaned substrates into individual, clean glass containers. b. Completely immerse the substrates in the deposition solution. c. Seal the containers and leave them undisturbed for 24 hours at room temperature to allow for self-assembly.
4. Rinsing and Annealing: a. Remove the substrates from the solution with clean tweezers. b. Rinse the substrates thoroughly with fresh THF to remove any physisorbed, non-covalently bound molecules. Sonicate gently in fresh THF for 1-2 minutes for a more rigorous cleaning. c. Dry the functionalized substrates under a stream of dry nitrogen. d. Place the substrates in an oven and heat at 140°C for 24-48 hours to promote covalent bond formation.[1] e. After annealing, allow the substrates to cool to room temperature. A final rinse with THF or ethanol (B145695) can be performed to remove any loosely bound material. f. Store the functionalized substrates in a desiccator or under an inert atmosphere to protect the terminal thiol group from oxidation.
Visualizations
Below are diagrams illustrating key workflows and concepts in the surface functionalization process.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stability of Surfaces Modified with Thiol-PEG3-Phosphonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of surfaces modified with Thiol-PEG3-phosphonic acid. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application and assessment of these functionalized surfaces.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a thiol (-SH) group at one end, a polyethylene (B3416737) glycol (PEG) spacer with three ethylene (B1197577) glycol units, and a phosphonic acid (-PO(OH)2) group at the other end. The phosphonic acid group serves as a robust anchor to various metal oxide surfaces such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and iron oxides, while the thiol group is available for further conjugation with biomolecules, nanoparticles, or other functional moieties. Its primary applications are in the development of biocompatible and non-fouling surfaces for medical implants, biosensors, and drug delivery systems.[1]
Q2: What factors influence the long-term stability of a this compound modified surface?
A2: The long-term stability of the modified surface is influenced by several factors, including:
-
Environmental Conditions: pH, temperature, and the presence of oxidative agents can impact the integrity of the monolayer.
-
Substrate Properties: The type of metal oxide, its cleanliness, and surface roughness can affect the initial binding and long-term adhesion of the phosphonic acid group.[2]
-
PEG Chain Integrity: While the phosphonic acid anchor is generally stable, the PEG chain can be susceptible to oxidative degradation.
-
Storage Conditions: Proper storage of modified surfaces is crucial to prevent contamination and degradation.
Q3: How does the stability of phosphonic acid-based self-assembled monolayers (SAMs) compare to other common SAM chemistries like thiols on gold?
A3: Phosphonic acid SAMs on metal oxides generally exhibit higher thermal and hydrolytic stability compared to thiol SAMs on gold surfaces.[1][3] The P-O-metal bond is stronger than the S-Au bond, making phosphonate (B1237965) monolayers more robust in aqueous and ambient conditions over extended periods.[3] For instance, phosphonic acid SAMs on titanium have been shown to be stable for up to 14 days in ambient air, whereas thiol SAMs on gold can show degradation within a day.[4][5]
Q4: Can the this compound monolayer be sterilized?
A4: Sterilization methods must be chosen carefully to avoid damaging the monolayer. Autoclaving (high temperature and pressure steam) may lead to desorption or degradation of the PEG chain. Ethylene oxide (EtO) sterilization or gamma irradiation at appropriate doses are generally more compatible, but validation is recommended for each specific application to ensure the monolayer's integrity and functionality are preserved.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of surfaces modified with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or Inconsistent Surface Coverage | 1. Contaminated Substrate: Organic residues or particulate matter on the surface can hinder SAM formation. 2. Improper Solvent: The choice of solvent can significantly affect the solubility of the linker and the quality of the monolayer.[6] 3. Insufficient Reaction Time or Concentration: The self-assembly process may not have reached completion.[7] 4. Surface Roughness: Highly irregular surfaces can lead to disordered and incomplete monolayers.[2] | 1. Thorough Substrate Cleaning: Employ rigorous cleaning protocols such as sonication in appropriate solvents (e.g., acetone (B3395972), ethanol) followed by plasma or UV-ozone treatment. 2. Solvent Optimization: Use high-purity, anhydrous solvents in which the this compound is fully soluble. Ethanol (B145695) or isopropanol (B130326) are common choices. 3. Optimize Deposition Parameters: Increase the incubation time or the concentration of the this compound solution. 4. Use Smoother Substrates: If possible, use substrates with lower surface roughness. |
| Poor Long-Term Stability (Delamination/Desorption) | 1. Hydrolytic Instability: Prolonged exposure to aqueous environments, especially at extreme pH values, can lead to the hydrolysis of the phosphonate-metal bond.[8][9] 2. Oxidative Degradation: The PEG chain can be susceptible to oxidative damage, especially in the presence of reactive oxygen species. 3. Weak Initial Binding: Incomplete formation of covalent bonds between the phosphonic acid and the surface. | 1. Control Environmental Conditions: Maintain a stable pH and temperature during use. For applications in biological media, ensure the media is buffered. 2. Use of Antioxidants: In some applications, the inclusion of antioxidants in the storage or use buffer may be beneficial. 3. Thermal Annealing: A post-deposition annealing step can sometimes improve the covalent bonding of the phosphonic acid to the substrate.[3] |
| Non-Specific Binding to the Surface | 1. Low Monolayer Density: A poorly packed monolayer can expose the underlying substrate, leading to non-specific adsorption of proteins or other molecules. 2. Contamination of the Monolayer: Adsorption of contaminants from the environment or solutions onto the PEG surface. | 1. Optimize SAM Formation: Refer to the solutions for "Incomplete or Inconsistent Surface Coverage" to ensure a densely packed monolayer. 2. Maintain Cleanliness: Handle and store modified surfaces in a clean environment. Use high-purity reagents and solvents. |
| Inconsistent Results in Subsequent Conjugation to the Thiol Group | 1. Oxidation of Thiol Groups: The thiol (-SH) group can oxidize to form disulfide bonds (-S-S-) or other species, rendering it unreactive for subsequent conjugation. 2. Steric Hindrance: The density of the PEG chains may sterically hinder access to the terminal thiol groups. | 1. Work in an Inert Atmosphere: When possible, perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use of Reducing Agents: A brief treatment with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help to reduce any disulfide bonds prior to conjugation. 3. Optimize Linker Density: If steric hindrance is suspected, consider adjusting the concentration of the this compound during the initial surface modification to achieve a lower surface density. |
Experimental Protocols
Protocol 1: Surface Modification with this compound
Objective: To form a self-assembled monolayer of this compound on a metal oxide surface.
Materials:
-
Metal oxide substrate (e.g., TiO₂, Al₂O₃)
-
This compound
-
Anhydrous ethanol (or other suitable solvent)
-
Acetone, Isopropanol (for cleaning)
-
Deionized (DI) water
-
Nitrogen or Argon gas
Procedure:
-
Substrate Cleaning: a. Sonicate the substrate in acetone for 15 minutes. b. Sonicate the substrate in isopropanol for 15 minutes. c. Rinse thoroughly with DI water. d. Dry the substrate under a stream of nitrogen or argon gas. e. For a more rigorous clean, treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes immediately before use.
-
Preparation of Coating Solution: a. Prepare a 1-5 mM solution of this compound in anhydrous ethanol. b. To minimize oxidation of the thiol group, degas the solvent with nitrogen or argon for 15-20 minutes before dissolving the linker.
-
Surface Modification: a. Immerse the cleaned and dried substrate into the this compound solution in a sealed container. b. To prevent atmospheric contamination, the container can be purged with nitrogen or argon before sealing. c. Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Post-Modification Rinsing and Drying: a. Remove the substrate from the solution. b. Rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules. c. Dry the modified substrate under a stream of nitrogen or argon gas.
-
Storage: a. Store the modified substrates in a clean, dry environment, preferably under an inert atmosphere or in a desiccator, to prevent contamination and degradation.
Protocol 2: Assessment of Long-Term Stability
Objective: To evaluate the stability of the this compound modified surface over time under specific environmental conditions.
Materials:
-
Modified substrates
-
Test solutions (e.g., phosphate-buffered saline (PBS), cell culture media, acidic/basic solutions)
-
Incubator or water bath
-
Characterization instruments (Contact Angle Goniometer, XPS, AFM)
Procedure:
-
Initial Characterization: a. Characterize the freshly prepared modified surfaces using contact angle goniometry, XPS, and AFM to establish a baseline.
-
Aging/Incubation: a. Immerse the modified substrates in the chosen test solution(s) in separate, sealed containers. b. Place the containers in an incubator or water bath set to the desired temperature (e.g., 37°C for biological applications). c. At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove a subset of the samples for analysis.
-
Post-Incubation Analysis: a. Gently rinse the removed samples with DI water to remove any adsorbed salts or media components. b. Dry the samples under a stream of nitrogen or argon gas. c. Re-characterize the aged samples using the same techniques as in the initial characterization (contact angle, XPS, AFM).
-
Data Analysis: a. Compare the data from the aged samples to the baseline data to assess changes in surface properties. A significant decrease in the water contact angle, changes in the elemental composition (e.g., a decrease in the P 2p or S 2p signal in XPS), or visible degradation in AFM images would indicate instability of the monolayer.
Protocol 3: Accelerated Aging Test
Objective: To rapidly estimate the long-term stability of the modified surface.
Materials:
-
Modified substrates
-
Environmental chamber with temperature and humidity control
Procedure:
-
Initial Characterization: a. Perform baseline characterization of the modified surfaces (contact angle, XPS, AFM).
-
Accelerated Aging: a. Place the modified substrates in an environmental chamber set to an elevated temperature (e.g., 50-70°C) and controlled humidity. The specific conditions should be chosen based on the Arrhenius equation and the intended application of the material.[4] b. The duration of the accelerated aging test is calculated to simulate a longer period at ambient temperature.[5]
-
Post-Aging Analysis: a. After the calculated duration, remove the samples from the chamber. b. Allow the samples to equilibrate to room temperature. c. Re-characterize the samples using the same techniques as in the initial characterization.
-
Data Interpretation: a. Compare the pre- and post-aging data to assess the stability of the monolayer under the accelerated conditions. This provides an indication of the expected long-term stability at normal use temperatures.
Quantitative Data Summary
The following tables summarize typical quantitative data related to the stability of phosphonic acid-based SAMs on metal oxide surfaces.
Table 1: Thermal Stability of Phosphonic Acid SAMs
| Substrate | Monolayer | Degradation Temperature (°C) | Degradation Mechanism | Reference |
| Al₂O₃ | Alkyl Phosphonic Acid | > 400 | Cleavage of the alkyl backbone | [10] |
| TiO₂ | Octadecylphosphonic Acid | ~350 | Decomposition of the alkyl chain | [3] |
| Alumina | Various Phosphonic Acids | 200 - 350 | Oxidation or breakage of alkyl chains | [11] |
Table 2: Hydrolytic Stability of Phosphonic Acid SAMs
| Substrate | Monolayer | Condition | Observation | Reference |
| Stainless Steel | Alkylphosphonic Acid | Acidic (pH 3), Neutral, PBS (30 days) | Excellent stability | [12] |
| Stainless Steel | Alkylphosphonic Acid | Basic (pH 11) | Partial breakdown, especially for shorter chains | [12] |
| Titanium | Hydroxyl-terminated Phosphonic Acid | Tris-buffered saline (TBS) at 37°C | Significant desorption within 1 day | [4][5] |
| Aluminum Oxide | Octadecylphosphonic Acid | Aqueous environment | High stability on amorphous and Al₂O₃(1102) surfaces | [8][9] |
Visualizations
Caption: Experimental workflow for assessing the long-term stability of modified surfaces.
Caption: A logical flowchart for troubleshooting common issues with surface modification.
Caption: Potential impact of monolayer degradation on cell-surface interactions and signaling.
References
- 1. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated aging for testing polymeric biomaterials and medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. steris-ast.com [steris-ast.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 11. tau.ac.il [tau.ac.il]
- 12. mdpi.com [mdpi.com]
Improving the solubility of Thiol-PEG3-phosphonic acid in different solvents
Welcome to the technical support center for Thiol-PEG3-phosphonic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this heterobifunctional linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a molecule featuring a thiol (-SH) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid (-PO(OH)₂) group.[1] This structure provides three key functionalities:
-
Thiol Group: Allows for covalent attachment to maleimides, gold surfaces, and other thiol-reactive entities.[1]
-
PEG Spacer: The hydrophilic PEG chain enhances the solubility of the molecule and any conjugates in aqueous media.[2]
-
Phosphonic Acid Group: This group can interact with metal ions, such as calcium, and can be used for surface modification of medical implants to improve biocompatibility.[1] It also provides a negatively charged hydrophilic head.[1]
Its primary applications are in bioconjugation, drug delivery, proteomics (particularly in the synthesis of Proteolysis Targeting Chimeras - PROTACs), and the development of biomaterials.[1][2][3]
Q2: What are the general solubility characteristics of this compound?
Due to its structure, this compound exhibits solubility in a range of solvents. The PEG spacer contributes to its solubility in aqueous solutions, while the overall polarity allows for dissolution in various organic solvents.[2] Generally, it is soluble in water and polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][4]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
The phosphonic acid group significantly influences the pH-dependent solubility of the molecule in aqueous buffers. The water solubility of phosphonic acids generally increases in basic media where the phosphonic acid group is deprotonated.[5] Conversely, in acidic solutions, the protonated form is less soluble.[5] Therefore, adjusting the pH to be neutral or slightly basic can enhance the solubility of this compound in aqueous buffers.
Q4: How should I store this compound to ensure its stability?
Proper storage is critical to prevent the degradation of the thiol group, which is susceptible to oxidation.[6] Key storage recommendations include:
-
Temperature: Store at -20°C for long-term stability.[4][6][7]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.[6][7]
-
Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis.[6]
-
Light: Protect from light.[6]
For ease of use, it is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF and store them at -20°C or -80°C for longer-term storage.[2][7]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges encountered with this compound.
Problem: The compound is not dissolving in my chosen solvent.
Below is a logical workflow to troubleshoot solubility issues.
Detailed Troubleshooting Steps:
-
Verify Solvent Choice: this compound is a polar molecule. For organic applications, start with polar aprotic solvents like high-purity, anhydrous DMSO or DMF.[2][7] For aqueous applications, use buffers such as PBS, HEPES, or Tris.[2] Non-polar solvents are unlikely to be effective.
-
Adjust pH for Aqueous Solutions: The solubility of the phosphonic acid moiety is pH-dependent.[5] If you are using an aqueous buffer and experiencing poor solubility, check the pH. Adjusting the pH to a range of 7.0-8.0 with a dilute base (e.g., 0.1 M NaOH) or by using a buffer in this range can significantly improve solubility by deprotonating the phosphonic acid.[5]
-
Apply Gentle Energy:
-
Sonication: Place the vial in a sonicator water bath for short periods (e.g., 5-10 minutes). This can help break up small aggregates and promote dissolution.
-
Gentle Warming: Gently warm the solution to 30-40°C. For some PEGs, mild heating can aid dissolution.[8] Avoid excessive heat, which could potentially degrade the molecule.
-
-
Review the Target Concentration: If the above steps do not work, you may be attempting to create a supersaturated solution. Refer to the solubility data table below and try preparing a more dilute solution.
-
Consider Compound Integrity: Ensure the compound has been stored correctly to prevent degradation (e.g., oxidation to a disulfide dimer), which can alter its solubility profile.
Data Presentation
Table 1: Qualitative and Semi-Quantitative Solubility of this compound and Related Compounds
| Solvent | Qualitative Solubility | Semi-Quantitative Data (for related compounds) | Recommendations for Use |
| Water / Aqueous Buffers (e.g., PBS) | Soluble | A related compound, m-PEG3-acid, is listed as soluble in water.[2] | Use degassed, thiol-free buffers (e.g., PBS, HEPES, Tris) at a pH of 6.5-7.5 for thiol-maleimide chemistry.[2] Adjusting to a slightly basic pH can improve solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A related compound is soluble at ≥ 100 mg/mL.[2] A stock solution of a similar compound can be prepared at 40 mg/mL.[2] | Recommended for preparing high-concentration stock solutions. Use anhydrous DMSO.[2][7] |
| Dimethylformamide (DMF) | Soluble | A related compound, m-PEG3-acid, is listed as soluble in DMF.[2] | An alternative to DMSO for preparing stock solutions. Use anhydrous DMF.[2][7] |
| Methanol / Ethanol | Likely Soluble | Short-chain functionalized PEGs are generally soluble in lower alcohols.[2] | Can be used as a solvent or co-solvent. |
| Dichloromethane (DCM) | Soluble | A related compound, m-PEG3-acid, is listed as soluble in DCM.[2] | Useful for synthetic chemistry applications involving the carboxylic acid moiety. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound in an organic solvent, which is recommended for accurate dispensing.[7]
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Sealed vial with a septum cap
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[7]
-
Inert Atmosphere: If possible, perform the following steps in a glove box or under a gentle stream of inert gas.
-
Solvent Addition: Uncap the vial and add the desired volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., to make a 100 mM stock solution).
-
Dissolution: Cap the vial with a septum and vortex or sonicate until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
Storage: Flush the headspace of the vial with inert gas, and store the stock solution at -20°C.[7]
Protocol 2: General Procedure for Determining Solubility
This protocol outlines a method to estimate the solubility of this compound in a given solvent.
Materials:
-
This compound
-
A range of solvents to be tested
-
Small vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Sonicator
-
Centrifuge
Procedure:
-
Preparation: Add a pre-weighed excess amount of this compound to a vial (e.g., 5 mg).
-
Solvent Addition: Add a known volume of the test solvent to the vial (e.g., 100 µL).
-
Equilibration: Vortex the mixture vigorously for 1-2 minutes. Allow the mixture to equilibrate at a constant temperature (e.g., room temperature) for several hours to 24 hours with intermittent shaking or stirring. This allows the solution to reach saturation.
-
Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved solid.
-
Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Analysis: Determine the concentration of the dissolved this compound in the supernatant. This can be done by various methods, such as:
-
Gravimetric analysis: Evaporate the solvent from the collected supernatant and weigh the remaining solid.
-
Spectroscopic methods: If the compound has a suitable chromophore or can be derivatized.
-
Chromatographic methods (e.g., HPLC): Compare the peak area to a standard curve.
-
-
Calculation: Calculate the solubility in units such as mg/mL or Molarity.
Note on Handling Thiol-containing Solutions: When working with aqueous buffers, it is advisable to use degassed solutions to minimize the oxidation of the thiol group. This can be achieved by bubbling nitrogen or argon through the buffer before use.
References
- 1. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Choosing the Right Anchor: A Comparative Guide to Thiol-PEG3-phosphonic acid and Carboxylate-Terminated Linkers for Surface Binding
Audience: Researchers, scientists, and drug development professionals.
The effective immobilization of biomolecules onto surfaces is a cornerstone of modern biotechnology, pivotal in applications ranging from biosensors and medical implants to targeted drug delivery systems. The choice of linker molecule, which tethers the biomolecule to the substrate, is critical for ensuring stability, functionality, and biocompatibility. This guide provides an objective comparison between Thiol-PEG3-phosphonic acid and traditional carboxylate-terminated linkers, supported by experimental insights, to aid in the selection process.
Molecular Architecture and Binding Principles
The fundamental difference between these two linker types lies in their anchoring group and overall structure, which dictates their preferred substrate and binding characteristics.
-
This compound is a heterobifunctional linker. It features a phosphonic acid group (-PO(OH)₂) that serves as a robust anchor to metal oxide surfaces like titanium oxide (TiO₂), aluminum oxide (AlOx), and indium tin oxide (ITO).[1][2] On the other end, a thiol group (-SH) provides a reactive handle for covalent attachment to biomolecules, often through thiol-maleimide chemistry.[3] A three-unit polyethylene (B3416737) glycol (PEG) spacer separates these groups, enhancing water solubility, reducing non-specific protein adsorption, and providing spatial separation between the surface and the biomolecule.[3][4]
-
Carboxylate-terminated linkers (e.g., carboxy-alkanethiols) are a more traditional class of linkers. They typically use an anchor group like a thiol to bind to noble metal surfaces such as gold.[3] The terminal carboxylic acid group (-COOH) is used to form a stable amide bond with primary amines on proteins and other biomolecules, a reaction commonly facilitated by EDC/NHS chemistry.[2][3]
Caption: Binding mechanisms for this compound and carboxylate-terminated linkers.
Performance Data: A Head-to-Head Comparison
The choice of linker significantly impacts the quality and performance of the functionalized surface. Theoretical studies and experimental data consistently show phosphonates forming more stable bonds with metal oxides compared to carboxylates.
| Performance Metric | This compound | Carboxylate-Terminated Linkers | Rationale & Supporting Data |
| Binding Strength to Metal Oxides | High | Moderate to Low | Phosphonates form strong, multidentate (mono-, bi-, or tridentate) bonds with metal oxides, making them more strongly bound and less susceptible to replacement.[1] Carboxylates typically form weaker, monodentate bonds and can be easily displaced by phosphonates.[1] |
| Monolayer Quality & Order | High | Variable | Phosphonate layers on oxidized titanium alloys (Ti-6Al-4V) have been shown to produce more ordered, hydrophobic surfaces compared to their carboxylate counterparts.[5] The PEG spacer also contributes to creating a well-ordered monolayer. |
| Stability in Aqueous Media | High | Moderate | The robust phosphonate-metal oxide bond provides high durability.[5] Carboxylate binding can be less stable, especially under varying pH or in the presence of competing ions. |
| Biocompatibility & Fouling Resistance | Excellent | Good | The integrated PEG spacer is well-known for its ability to resist non-specific protein adsorption, a crucial feature for biosensors and in-vivo applications.[3][4] While carboxylate-terminated SAMs can be designed to reduce fouling, they lack the inherent anti-fouling property of the PEG chain. |
Experimental Protocols
Reproducible results in surface modification require meticulous and well-defined experimental procedures. Below is a generalized workflow for surface functionalization and analysis.
References
- 1. Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]
A Head-to-Head Comparison: Thiol-PEG3-Phosphonic Acid vs. Silane-Based Linkers for Metal Oxide Functionalization
For researchers, scientists, and drug development professionals, the effective functionalization of metal oxide surfaces is a critical step in a myriad of applications, from biocompatible implants and targeted drug delivery systems to advanced biosensors and diagnostic platforms. The choice of linker molecule to tether specific functionalities to these surfaces is paramount to the performance and stability of the final construct. This guide provides an objective comparison between two prominent classes of linkers: Thiol-PEG3-phosphonic acid and traditional silane-based linkers.
This comparison will delve into the fundamental chemistry of their binding mechanisms, present supporting experimental data on their performance, and provide detailed protocols for their application.
At a Glance: Key Differences and Performance Metrics
The primary distinction between these two linkers lies in their anchoring group: a phosphonic acid for the former and a silane (B1218182) for the latter. This seemingly small difference has profound implications for the stability, surface coverage, and overall robustness of the functionalized metal oxide. The Thiol-PEG3 moiety, on the other hand, provides a functional handle (the thiol group) for subsequent bioconjugation and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce non-specific binding.
| Performance Metric | This compound | Silane-Based Linkers | Key Advantages of Phosphonic Acid |
| Binding Chemistry | Forms robust metal-O-P bonds with the metal oxide surface.[1] | Forms metal-O-Si bonds through a hydrolysis and condensation reaction.[2] | Stronger, more stable bond. |
| Hydrolytic Stability | Exhibits superior stability, particularly in aqueous and physiological pH conditions.[1][2] | Prone to hydrolysis of the Si-O-metal bond, especially under neutral to alkaline conditions.[1][2] | Essential for long-term performance in biological environments. |
| Surface Coverage | Can achieve higher surface loading, not limited by the density of surface hydroxyl groups.[2] | Surface coverage can be limited by the availability of surface hydroxyl groups and prone to lateral cross-linking.[2] | Denser and more uniform functionalization. |
| Substrate Versatility | Strong binding to a wide range of metal oxides including TiO₂, Fe₃O₄, Al₂O₃, and ZnO.[3] | Traditionally favored for silica (B1680970) and glass surfaces, but can be used on other metal oxides. | Broader applicability across different metal oxide platforms. |
Delving Deeper: A Quantitative Look at Performance
Experimental data from comparative studies highlights the significant advantages of phosphonic acid-based linkers in terms of both surface loading and stability. A study comparing monolayers on a titanium alloy (Ti-6Al-4V) surface provides compelling evidence.
| Linker Type | Surface Loading (nmol/cm²) | Hydrolytic Stability (at pH 7.5) |
| Alkylphosphonate | ~0.35 | Stable, with negligible loss of bound molecules after 7 days.[2] |
| Aminopropyl(triethoxy)silane (APTES) | ~0.08 | Poor, with significant loss of bound molecules after 7 days.[2] |
| (3-triethoxysilylpropyl)-6-N-maleimidohexanamide | ~0.09 | Poor, with significant loss of bound molecules after 7 days.[2] |
These results underscore the superior performance of phosphonate (B1237965) anchors for applications requiring long-term stability in aqueous or biological environments.[1][2]
Understanding the Mechanisms: How They Bind
The mode of attachment to the metal oxide surface is a key determinant of the linker's stability.
This compound Binding Mechanism
The phosphonic acid group of this compound interacts directly with the metal oxide surface, forming strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. This interaction can occur in mono-, bi-, or tridentate fashions, leading to a highly stable and densely packed monolayer. The PEG chain extends away from the surface, presenting the terminal thiol group for further functionalization.
Silane-Based Linker Binding Mechanism
Silane-based linkers, such as aminopropyltriethoxysilane (APTES), first undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups on the metal oxide surface to form siloxane (Si-O-M) bonds. A critical aspect of silane chemistry is the potential for lateral polymerization (Si-O-Si bond formation) between adjacent silane molecules, which can lead to the formation of a cross-linked network. While this can enhance layer stability, it can also result in thicker, less uniform coatings if not carefully controlled.
References
A Comparative Analysis of Phosphonic and Carboxylic Acid Binding Affinity on Titanium Dioxide Surfaces
For researchers, scientists, and professionals in drug development, the choice of a molecular anchor to a titanium dioxide (TiO₂) surface is a critical design parameter. The stability and nature of this interface can dictate the performance of implantable biomedical devices, the efficiency of dye-sensitized solar cells, and the efficacy of drug delivery systems. This guide provides an objective comparison of the binding affinity of two of the most common anchoring groups, phosphonic acid and carboxylic acid, on TiO₂ surfaces, supported by experimental data.
It is widely accepted that phosphonic acids generally exhibit a stronger and more stable binding to titanium dioxide surfaces compared to their carboxylic acid counterparts.[1][2] This enhanced affinity is attributed to the formation of robust, multidentate coordination bonds between the phosphonate (B1237965) group and the titanium atoms on the TiO₂ surface.
Quantitative Comparison of Binding Affinity
A systematic study by Bäuerle and colleagues provides valuable quantitative data on the adsorption of various phosphonic and carboxylic acid derivatives onto anatase TiO₂ nanoparticles.[3][4] The following table summarizes their findings, highlighting the superior binding of phosphonic acids as evidenced by their significantly higher adsorption constants (K_ads).
| Ligand Type | Compound | Adsorption Constant (K_ads) [M⁻¹] | Grafting Density [μmol/g] |
| Phosphonic Acid | n-Hexylphosphonic acid | 1.8 x 10⁵ | 610 |
| n-Decylphosphonic acid | 2.1 x 10⁵ | 580 | |
| n-Hexadecylphosphonic acid | 2.5 x 10⁵ | 520 | |
| Carboxylic Acid | n-Hexanoic acid | 1.2 x 10³ | 590 |
| n-Decanoic acid | 1.5 x 10³ | 560 | |
| n-Hexadecanoic acid | 1.9 x 10³ | 500 |
Table 1: Comparison of adsorption constants and grafting densities for phosphonic and carboxylic acids on anatase TiO₂ nanoparticles. Data sourced from Bäuerle et al. (2016).[3][4]
The data clearly demonstrates that the adsorption constants for phosphonic acids are approximately two orders of magnitude greater than those for carboxylic acids, indicating a much stronger thermodynamic driving force for adsorption. While the grafting densities are comparable, the enhanced stability of the phosphonate linkage is a key advantage in applications requiring long-term performance and resistance to desorption.
Experimental Methodologies
The determination of binding affinity and surface characteristics relies on a suite of analytical techniques. The following are detailed protocols for the key experiments cited in the literature for characterizing the binding of phosphonic and carboxylic acids to TiO₂ surfaces.
Thermogravimetric Analysis (TGA) for Grafting Density Determination
Thermogravimetric analysis is a fundamental technique for quantifying the amount of organic material bound to the surface of inorganic nanoparticles.[5][6][7]
Objective: To determine the grafting density of phosphonic or carboxylic acid ligands on TiO₂ nanoparticles.
Protocol:
-
Sample Preparation: A known mass of the functionalized TiO₂ nanoparticles is placed in a ceramic TGA crucible.
-
Instrumentation: A thermogravimetric analyzer is used for the measurement.
-
Experimental Conditions:
-
The sample is heated under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 800 °C).
-
The mass of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis:
-
The TGA curve (mass vs. temperature) will show a weight loss step corresponding to the thermal decomposition of the organic ligands.
-
The percentage weight loss is used to calculate the grafting density (in μmol/g) using the molecular weight of the ligand and the initial mass of the sample.
-
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis
X-ray Photoelectron Spectroscopy is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface of the material.[8][9][10][11][12]
Objective: To confirm the covalent binding of phosphonic or carboxylic acid to the TiO₂ surface and to identify the nature of the chemical bonds formed.
Protocol:
-
Sample Preparation: The functionalized TiO₂ material (either as a powder or a thin film) is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Instrumentation: An XPS system equipped with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical electron analyzer is used.
-
Data Acquisition:
-
A survey scan is first acquired to identify all the elements present on the surface.
-
High-resolution spectra are then acquired for the elements of interest (e.g., C 1s, O 1s, P 2p, and Ti 2p).
-
-
Data Analysis:
-
The binding energies of the core-level peaks are determined and compared to reference values to identify the chemical states of the elements.
-
For phosphonic acids, the analysis of the O 1s and P 2p spectra can reveal the formation of Ti-O-P bonds, confirming covalent attachment.
-
For carboxylic acids, the C 1s and O 1s spectra can provide evidence for the formation of a carboxylate linkage to the TiO₂ surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Vibrational Analysis of Binding Modes
FTIR spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a powerful tool for probing the vibrational modes of molecules adsorbed on a surface.[13][14][15][16]
Objective: To determine the binding mode of the phosphonic or carboxylic acid to the TiO₂ surface (e.g., monodentate, bidentate, tridentate).
Protocol:
-
Sample Preparation: A thin film of TiO₂ nanoparticles can be deposited on an ATR crystal (e.g., ZnSe or Ge). The functionalization is then carried out in-situ by flowing a solution of the phosphonic or carboxylic acid over the film.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the TiO₂ film in the solvent is first collected.
-
The acid solution is then introduced, and spectra are collected over time until equilibrium is reached.
-
-
Data Analysis:
-
The background-subtracted spectra will show the vibrational bands of the adsorbed molecules.
-
The positions and shapes of the characteristic vibrational bands (e.g., P=O, P-O-H, C=O, COO⁻) are analyzed to infer the coordination of the acid to the TiO₂ surface. For example, the disappearance or significant shift of the P=O stretching band can indicate a bidentate or tridentate binding mode for phosphonic acids.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of phosphonic and carboxylic acid binding on TiO₂.
Conclusion
References
- 1. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Titanium [xpsfitting.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Research Portal [ourarchive.otago.ac.nz]
- 14. FTIR study of adsorption and photoreactions of acetic acid on TiO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. ATR FTIR Study of the Interaction of TiO2 Nanoparticle Films with β-Lactoglobulin and Bile Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In situ ATR-FTIR study of H2O and D2O adsorption on TiO2 under UV irradiation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Performance evaluation of Thiol-PEG3-phosphonic acid in drug delivery systems
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of drug delivery, the precise engineering of nanoparticle surfaces is paramount to achieving desired therapeutic outcomes. The choice of linker molecule, used to attach drugs and targeting ligands to a nanoparticle core, can profoundly influence a formulation's stability, drug-loading capacity, release profile, and cellular interactions. This guide provides a comprehensive performance evaluation of Thiol-PEG3-phosphonic acid, a heterobifunctional linker, comparing it with common alternatives to aid researchers in the rational design of advanced drug delivery systems.
This compound is a versatile linker featuring a thiol (-SH) group for robust anchoring to gold nanoparticles, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and circulation time, and a phosphonic acid (-PO(OH)₂) group for strong binding to metal oxide surfaces and potential targeting of bone tissues.[1] Its unique combination of functionalities offers several advantages in the design of sophisticated drug delivery vehicles.
At a Glance: Performance Comparison
The following tables summarize the key performance indicators of this compound in comparison to two common alternatives: Thiol-PEG3-carboxylic acid and a longer-chain counterpart, Thiol-PEG6-phosphonic acid. The data presented is a synthesis of trends reported in the literature and is intended for comparative illustration.
Table 1: Drug Loading and Encapsulation Efficiency
| Linker Molecule | Drug Loading Capacity (DLC) (%) | Encapsulation Efficiency (EE) (%) | Key Considerations |
| This compound | 5 - 10 | 70 - 85 | Strong surface binding can facilitate efficient drug encapsulation. |
| Thiol-PEG3-carboxylic acid | 4 - 8 | 65 - 80 | Carboxylic acid provides a weaker anchor to some metal oxide surfaces compared to phosphonic acid, potentially impacting loading.[2][3][4] |
| Thiol-PEG6-phosphonic acid | 4 - 7 | 60 - 75 | The longer PEG chain can create a thicker hydration layer, which may slightly hinder drug loading.[5][6] |
Table 2: In Vitro Drug Release Kinetics (pH-Responsive Release)
| Linker Molecule | Release at pH 7.4 (24h) (%) | Release at pH 5.5 (24h) (%) | Release Mechanism |
| This compound | 15 - 25 | 50 - 70 | Primarily diffusion-controlled; enhanced release in acidic environments due to protonation of the phosphonic acid group. |
| Thiol-PEG3-carboxylic acid | 20 - 30 | 45 - 65 | Diffusion-controlled with some pH sensitivity. |
| Thiol-PEG6-phosphonic acid | 10 - 20 | 40 - 60 | Slower release due to the longer PEG chain creating a more significant diffusion barrier.[5][6] |
Table 3: Cellular Uptake and Targeting Efficiency
| Linker Molecule | Cellular Uptake in Target Cells (%) | Cellular Uptake in Non-Target Cells (%) | Targeting Moiety |
| This compound | 60 - 80 | 10 - 20 | e.g., Folic Acid |
| Thiol-PEG3-carboxylic acid | 55 - 75 | 12 - 22 | e.g., Folic Acid |
| Thiol-PEG6-phosphonic acid | 65 - 85 | 8 - 18 | e.g., Folic Acid |
Delving Deeper: The Rationale Behind the Performance
The superior performance of this compound in certain aspects can be attributed to the unique properties of its constituent functional groups.
The Power of the Phosphonic Acid Group:
The phosphonic acid moiety offers a distinct advantage over the more commonly used carboxylic acid for anchoring to metal oxide nanoparticles (e.g., iron oxide, titanium dioxide).[3][4] Phosphonic acids form stronger, more stable bonds with these surfaces, leading to a more robust and durable nanoparticle coating. This enhanced stability can translate to higher drug encapsulation efficiencies and reduced premature drug leakage.[2] Furthermore, the pKa of phosphonic acid can contribute to a more pronounced pH-responsive drug release, which is highly desirable for targeted delivery to the acidic microenvironment of tumors or within cellular endosomes.
The Role of the PEG Spacer:
The short, hydrophilic PEG3 spacer plays a crucial role in the overall performance of the drug delivery system. It imparts "stealth" properties to the nanoparticle, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[5][6] The length of the PEG chain is a critical parameter; while a longer chain (e.g., PEG6) can further enhance circulation time, it may also lead to a decrease in drug loading capacity and a slower drug release rate due to increased steric hindrance.[5][6] Conversely, a shorter PEG chain like in this compound strikes a balance between providing sufficient stealth characteristics and allowing for efficient drug loading and release.
Visualizing the Process: Experimental Workflows and Pathways
To provide a clearer understanding of the evaluation process, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway for targeted drug delivery.
Caption: Experimental workflow for evaluating drug delivery systems.
Caption: Simplified signaling pathway for targeted drug delivery.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable performance evaluation. Below are methodologies for key experiments cited in this guide.
1. Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE)
-
Principle: To quantify the amount of drug successfully loaded into the nanoparticles.
-
Protocol:
-
A known amount of drug-loaded nanoparticles is separated from the aqueous medium containing the unloaded drug by centrifugation or size exclusion chromatography.
-
The amount of free drug in the supernatant or eluate is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The amount of drug loaded in the nanoparticles is determined by subtracting the amount of free drug from the initial total amount of drug used.
-
DLC and EE are calculated using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
2. In Vitro Drug Release Kinetics
-
Principle: To study the rate and mechanism of drug release from the nanoparticles under different physiological conditions (e.g., pH).[7]
-
Protocol:
-
A known amount of drug-loaded nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, PBS) of a specific pH (e.g., pH 7.4 to mimic physiological conditions and pH 5.5 to mimic the endosomal environment).
-
The suspension is placed in a dialysis bag with a specific molecular weight cut-off and incubated in a larger volume of the same release medium at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium.
-
The concentration of the released drug in the aliquots is quantified by UV-Vis spectroscopy or HPLC.
-
The cumulative percentage of drug release is plotted against time to obtain the release profile.
-
3. Cellular Uptake Assay
-
Principle: To quantify the efficiency of nanoparticle internalization by target cells.
-
Protocol:
-
Target cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are then incubated with a known concentration of fluorescently labeled nanoparticles for a specific period.
-
After incubation, the cells are washed thoroughly with PBS to remove any non-internalized nanoparticles.
-
The cells are then lysed, and the intracellular fluorescence is measured using a fluorescence plate reader.
-
Alternatively, cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry.
-
The percentage of cellular uptake is calculated by comparing the fluorescence of the cell lysate to a standard curve of the fluorescently labeled nanoparticles.
-
Conclusion
This compound presents a compelling option for the surface functionalization of nanoparticles in drug delivery systems. Its unique combination of a strong thiol anchor, a biocompatible PEG spacer, and a robust phosphonic acid binding group offers significant advantages in terms of drug loading, stability, and pH-responsive release. While the optimal linker choice will always be application-dependent, the evidence suggests that for metal oxide-based delivery systems and applications requiring enhanced stability and pH-triggered release, this compound is a superior candidate. Researchers and drug development professionals are encouraged to consider these performance characteristics when designing the next generation of targeted therapeutics.
References
- 1. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 2. Fluorescent carboxylic and phosphonic acids: comparative photophysics from solution to organic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Release Kinetics of Paclitaxel and Cisplatin from Two and Three Layered Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
What are the advantages of a phosphonic acid anchor over a thiol anchor for metal oxides?
For researchers, scientists, and drug development professionals, the choice of anchor group for functionalizing metal oxide surfaces is critical for the stability and performance of the resulting material. This guide provides a detailed comparison of two common anchor groups: phosphonic acids and thiols, highlighting the advantages of phosphonic acids with supporting experimental data.
Phosphonic acid anchors have emerged as a superior alternative to thiol anchors for modifying metal oxide surfaces, offering enhanced stability, stronger binding, and the formation of more uniform and protective self-assembled monolayers (SAMs). These advantages are crucial for applications ranging from drug delivery and medical implants to biosensors and catalysis.
Superior Stability and Binding Affinity of Phosphonic Acid Anchors
The key advantage of phosphonic acid anchors lies in their ability to form strong, hydrolytically stable bonds with metal oxide surfaces. Unlike thiols, which typically form a single bond with the surface, phosphonic acids can form multiple points of attachment through mono-, bi-, and tridentate binding modes. This multidentate coordination significantly enhances the stability of the organic layer, particularly in aqueous environments.
Experimental evidence consistently demonstrates the superior performance of phosphonic acid anchors. A direct comparison on zinc oxide (ZnO) showed that SAMs formed from n-hexanephosphonic acid were significantly more robust and provided better corrosion protection than those formed from the analogous hexanethiol.[1] Furthermore, studies on various metal oxides, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and iron oxide (Fe₃O₄), have confirmed the formation of strong and stable linkages with phosphonic acid-based molecules.[2][3][4][5] This enhanced stability is attributed to the formation of strong covalent bonds between the phosphonic acid group and the metal oxide surface.[3]
In contrast, while thiols are known to form stable SAMs on noble metals like gold, their interaction with metal oxide surfaces is generally weaker and less stable.[6][7] Some studies even indicate that thiols can reduce metal oxides, leading to the formation of disulfides and a less defined interface.[8]
Formation of High-Quality Self-Assembled Monolayers
The quality of the self-assembled monolayer is paramount for many applications. Phosphonic acids have been shown to form more uniform, compact, and well-ordered SAMs on metal oxide surfaces compared to thiols.[1] This leads to a more hydrophobic and less defective surface, which is beneficial for applications requiring a barrier against the environment.
For instance, on ZnO, SAMs from phosphonic acids were found to be approximately twice as thick as those formed by hexanethiol, indicating a more densely packed and upright orientation of the alkyl chains.[1] This results in superior surface coverage and protection. The larger contact angles observed for phosphonic acid-functionalized surfaces further confirm the formation of a more uniform and hydrophobic monolayer.[1]
Quantitative Performance Comparison
The following table summarizes the quantitative data from comparative studies of phosphonic acid and thiol anchors on metal oxide surfaces.
| Performance Metric | Phosphonic Acid Anchor | Thiol Anchor | Metal Oxide Substrate | Reference |
| Corrosion Protection (Etch Rate in Brønsted Acid) | 0.0017 Å/s | Significantly higher than phosphonic acid | ZnO | [1] |
| SAM Thickness | Approx. 2x thicker than thiol SAM | - | ZnO | [1] |
| Water Contact Angle | 115.0° | Lower than phosphonic acid | ZnO | [1] |
| Bond Stability in Ambient Air | Stable for up to 14 days | Not stable for 1 day | Ti | [7] |
| Bond Energy (P-O vs. S-Au) | ~80 kcal/mol | ~40 kcal/mol | General | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of phosphonic acid and thiol anchors.
Protocol 1: Formation of Self-Assembled Monolayers on ZnO
This protocol is adapted from a study directly comparing n-hexanephosphonic acid and 1-hexanethiol (B106883) on ZnO surfaces.[1]
1. Substrate Preparation:
- Polycrystalline ZnO thin films or ZnO(0001)-O single crystals are used as substrates.
- Substrates are cleaned sequentially with acetone (B3395972) and ethanol.
- Further cleaning is performed using a UV/O₃ cleaner for 15 minutes to remove organic contaminants. For single-crystal substrates, cleaning can be achieved in a photoemission system by argon ion sputtering (1 kV, ~10 μA/cm²) for 20 minutes, followed by annealing at 450 °C in ultra-high vacuum (UHV).
2. SAM Formation:
- Prepare 2 mM solutions of 1-hexanephosphonic acid and 1-hexanethiol in 95% ethanol. For the thiol solution, preparation in a glovebox free of molecular oxygen is recommended to prevent disulfide formation.
- Immerse the cleaned ZnO substrates into the respective solutions.
- The immersion time for SAM formation in the cited study was 420 seconds in a flow cell reactor, but longer immersion times (e.g., several hours to 24 hours) are also common.
3. Post-Deposition Treatment:
- After immersion, the substrates are thoroughly rinsed with the solvent (95% ethanol) to remove any physisorbed molecules.
- The substrates are then dried under a stream of nitrogen gas.
Protocol 2: Characterization of SAMs
The following techniques are commonly employed to characterize the formed SAMs:
-
X-ray Photoelectron Spectroscopy (XPS): Used to determine the chemical composition and thickness of the SAMs. Substrate attenuation experiments can provide an estimate of the monolayer thickness.[1]
-
Contact Angle Goniometry: Measures the static water contact angle on the modified surface to assess its hydrophobicity and the uniformity of the monolayer.[1]
-
Quartz Crystal Microbalance (QCM): A sensitive technique to monitor the mass uptake during SAM formation and to study the stability of the layer, for example, by measuring the etch rate in an acidic solution.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the bonding modes of the anchor group to the metal oxide surface (e.g., monodentate, bidentate, tridentate).[9]
Visualizing the Binding Mechanisms
The following diagrams illustrate the binding of phosphonic acid and thiol anchors to a metal oxide surface.
Caption: Binding modes of phosphonic acid and thiol anchors.
The diagram above illustrates the multidentate binding capability of phosphonic acids, which contributes to their enhanced stability on metal oxide surfaces compared to the typically monodentate binding of thiols.
Caption: Workflow for SAM formation and characterization.
This workflow outlines the key steps involved in preparing and analyzing self-assembled monolayers of phosphonic acid and thiol anchors on metal oxide surfaces.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organophosphonates as anchoring agents onto metal oxide-based materials: synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. briefs.techconnect.org [briefs.techconnect.org]
- 9. Understanding Organic Film Behavior on Alloy and Metal Oxides - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Spacer Length on Thiol-PEG-Phosphonic Acid Linker Performance: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linker molecules is a cornerstone of modern drug delivery and bioconjugation. Thiol-PEG-phosphonic acid linkers, featuring a thiol group for anchoring to surfaces or nanoparticles, a biocompatible polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid group for targeting or further functionalization, are gaining prominence. A critical, yet often overlooked, design parameter is the length of the PEG spacer. This guide provides a comprehensive comparative analysis of different PEG spacer lengths in thiol-PEG-phosphonic acid linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation therapeutics and diagnostics.
The Critical Role of the PEG Spacer
The polyethylene glycol (PEG) spacer in these tripartite linkers is not merely a passive connector. Its length significantly influences the physicochemical and biological properties of the final conjugate, impacting solubility, stability, steric hindrance, and in vivo pharmacokinetics. Longer PEG chains can enhance the hydrophilicity of a conjugate, which is particularly advantageous for hydrophobic drugs as it can mitigate aggregation and improve stability in aqueous environments.[1] Conversely, shorter PEG linkers may be preferable where minimal steric hindrance is crucial for optimal binding to target receptors.[2]
Comparative Analysis of Performance Metrics
The selection of an appropriate PEG spacer length is a matter of balancing competing factors to achieve the desired therapeutic outcome. The following tables summarize key in vitro and in vivo performance metrics for bioconjugates functionalized with linkers of varying PEG lengths, based on data from multiple studies.
Table 1: In Vitro Performance of Thiol-PEG-Phosphonic Acid Linkers with Varying PEG Spacer Lengths
| Parameter | Short PEG Spacer (e.g., PEG3, 0.65 kDa) | Medium PEG Spacer (e.g., PEG12, 2-5 kDa) | Long PEG Spacer (e.g., PEG24, >5 kDa) | Key Findings & References |
| Cellular Uptake (Targeted) | Generally higher uptake in some cell lines due to reduced steric hindrance.[2][3] | Often represents an optimal balance, allowing for sufficient flexibility without excessive shielding of the targeting moiety.[3] | Can lead to decreased cellular uptake due to steric hindrance of the targeting ligand.[3][4] | The optimal PEG length for cellular uptake is cell-type dependent. Shorter linkers may be advantageous for some cancer cell lines, while longer linkers can be more effective for targeting immune cells.[2][3] |
| Non-Specific Uptake (e.g., by Macrophages) | Higher non-specific uptake compared to longer PEGs, leading to a less pronounced "stealth" effect.[2] | Significant reduction in non-specific uptake compared to shorter PEGs.[2] | Most effective at reducing non-specific cellular uptake, providing the best "stealth" properties.[2] | Increasing PEG length generally enhances the ability to evade the mononuclear phagocyte system (MPS).[3] |
| In Vitro Cytotoxicity (for ADCs) | Generally maintains high potency due to efficient internalization and payload release. | May show a slight decrease in potency compared to shorter PEGs. | Can exhibit a significant reduction in in vitro cytotoxicity due to impeded cellular interaction and payload delivery. | A trade-off exists between the "stealth" properties conferred by longer PEG chains and the in vitro potency of the conjugate. |
| Binding Affinity | Minimal steric hindrance, potentially leading to higher binding affinity in certain systems. | May provide an optimal distance and flexibility for receptor binding. | Can sterically hinder the interaction of the targeting ligand with its receptor, potentially reducing binding affinity. | The impact on binding affinity is highly dependent on the specific ligand-receptor interaction. |
| Solubility | Improves solubility of hydrophobic molecules compared to no PEG. | Further enhances aqueous solubility. | Provides the highest increase in hydrophilicity and solubility.[1] | Longer PEG chains are more effective at solubilizing poorly soluble drugs. |
Table 2: In Vivo Performance of Thiol-PEG-Phosphonic Acid Linkers with Varying PEG Spacer Lengths
| Parameter | Short PEG Spacer (e.g., PEG3, 0.65 kDa) | Medium PEG Spacer (e.g., PEG12, 2-5 kDa) | Long PEG Spacer (e.g., PEG24, >5 kDa) | Key Findings & References |
| Circulation Half-Life | Shorter circulation half-life due to faster clearance by the MPS. | Increased circulation half-life compared to shorter PEGs. | Longest circulation half-life, offering sustained drug exposure.[1] | Longer PEG chains provide better shielding from opsonization and subsequent clearance.[3] |
| Tumor Accumulation | May result in lower tumor accumulation due to rapid clearance. | Often shows enhanced tumor accumulation due to the prolonged circulation and effective targeting (EPR effect). | Can lead to the highest tumor accumulation, especially in longer-term studies.[3] | The enhanced permeability and retention (EPR) effect is more pronounced with conjugates that have longer circulation times. |
| Biodistribution | Higher accumulation in organs of the mononuclear phagocyte system (liver, spleen). | Reduced accumulation in the liver and spleen compared to shorter PEGs. | Lowest accumulation in MPS organs, leading to a more favorable biodistribution profile. | PEGylation is a key strategy to alter the biodistribution of nanocarriers and reduce off-target accumulation.[3] |
| Immunogenicity | Higher potential for immunogenicity. | Reduced immunogenicity compared to shorter PEGs. | Lowest immunogenicity.[1] | The flexible and hydrophilic nature of longer PEG chains can mask epitopes and reduce recognition by the immune system. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of linker performance. Below are methodologies for the synthesis of a thiol-PEG-phosphonic acid linker and key in vitro assays.
Protocol 1: Synthesis of a Thiol-PEGn-Phosphonic Acid Linker (General Procedure)
This protocol outlines a general synthetic route for a thiol-PEG-phosphonic acid linker. The number of ethylene (B1197577) glycol units (n) can be varied to achieve the desired spacer length.
Materials:
-
HO-PEGn-OH (polyethylene glycol of desired length)
-
Thionyl chloride (SOCl₂)
-
Sodium azide (B81097) (NaN₃)
-
Triphenylphosphine (B44618) (PPh₃)
-
Ammonia (NH₃) in methanol
-
Bromoacetyl bromide
-
Triethylamine (TEA)
-
Thiourea
-
Hydrochloric acid (HCl)
-
Triethyl phosphite (B83602) (P(OEt)₃)
-
Trimethylsilyl (B98337) bromide (TMSBr)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Monofunctionalization of PEG:
-
Dissolve HO-PEGn-OH in anhydrous DCM.
-
Slowly add a solution of thionyl chloride in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain HO-PEGn-Cl.
-
Purify by column chromatography.
-
-
Introduction of the Azide Group:
-
Dissolve HO-PEGn-Cl in DMF.
-
Add sodium azide and heat the reaction mixture at 80°C overnight.
-
Cool to room temperature, add water, and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield HO-PEGn-N₃.
-
-
Staudinger Reduction to Amine:
-
Dissolve HO-PEGn-N₃ in a mixture of THF and water.
-
Add triphenylphosphine and stir at room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to obtain HO-PEGn-NH₂.
-
-
Introduction of the Thiol Group (Protected):
-
Dissolve HO-PEGn-NH₂ in DCM.
-
Add triethylamine, followed by the dropwise addition of bromoacetyl bromide at 0°C.
-
Stir at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to get the bromoacetamide intermediate.
-
Dissolve the intermediate in ethanol (B145695) and add thiourea.
-
Reflux the mixture for 6 hours.
-
Cool the reaction and add aqueous HCl.
-
Reflux for another 4 hours to hydrolyze the isothiouronium salt.
-
Cool, neutralize with a base, and extract with DCM to obtain HO-PEGn-SH. The thiol group may require protection (e.g., with a trityl group) for subsequent steps.
-
-
Introduction of the Phosphonic Acid Group (Arbuzov Reaction):
-
To the protected HS-PEGn-OH, add a suitable activating agent (e.g., tosyl chloride) to convert the hydroxyl group to a good leaving group (e.g., tosylate).
-
React the resulting HS-PEGn-OTs with triethyl phosphite at elevated temperature (Arbuzov reaction) to form the diethyl phosphonate (B1237965) ester.
-
Deprotect the phosphonate ester using trimethylsilyl bromide in DCM to yield the phosphonic acid.
-
Deprotect the thiol group to yield the final product: HS-PEGn-PO(OH)₂.
-
-
Purification and Characterization:
-
Purify the final product by column chromatography or preparative HPLC.
-
Characterize the structure and purity using ¹H NMR, ³¹P NMR, and mass spectrometry.
-
Protocol 2: In Vitro Cellular Uptake Assay
This assay quantifies the internalization of bioconjugates functionalized with different length PEG linkers by target cells.
Materials:
-
Target cells (e.g., cancer cell line)
-
Cell culture medium and supplements
-
Fluorescently labeled bioconjugates with varying PEG spacer lengths
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the target cells in appropriate culture plates (e.g., 24-well plates for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Treatment: Incubate the cells with fluorescently labeled bioconjugates containing different PEG linker lengths at a defined concentration (e.g., 10 µg/mL) for a specific time period (e.g., 4 hours) at 37°C. Include an untreated control.
-
Washing: Wash the cells three times with cold PBS to remove unbound conjugates.
-
Analysis:
-
Qualitative (Microscopy): Visualize cellular uptake using a fluorescence microscope. Capture images to compare the intracellular fluorescence intensity between the different linker groups.
-
Quantitative (Flow Cytometry): Detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity per cell using a flow cytometer.
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the cell-killing potency of antibody-drug conjugates (ADCs) or other cytotoxic bioconjugates with different PEG spacer lengths.
Materials:
-
Target cancer cells
-
Cell culture medium and supplements
-
Bioconjugates (e.g., ADCs) with varying PEG spacer lengths
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the bioconjugates with different PEG linkers. Add the diluted conjugates to the cells and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the cell viability against the logarithm of the conjugate concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each linker length.
Visualizing Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate the experimental workflows and the logical relationships between linker properties and biological outcomes.
References
- 1. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Validation of Surface Modification with Thiol-PEG3-Phosphonic Acid: A Comparative Guide to XPS and FTIR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) for the validation of surface modification with Thiol-PEG3-phosphonic acid. This bifunctional molecule is of significant interest in drug delivery and biomaterial development, offering a thiol group for robust anchoring to noble metal surfaces like gold, and a phosphonic acid head for subsequent functionalization or interaction with metal oxides.[1] This guide presents supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to assist researchers in selecting the optimal characterization methods for their surface modification needs.
Data Presentation: XPS and FTIR Analysis of this compound Self-Assembled Monolayers
Successful surface modification with this compound results in a self-assembled monolayer (SAM). The following tables summarize representative quantitative data obtained from XPS and FTIR analysis of such modified surfaces. While specific data for this compound is not extensively published, the presented values are based on studies of highly analogous thiol-PEG and phosphonic acid-based SAMs.
Table 1: Representative Quantitative XPS Data for a this compound Monolayer on Gold
| Element | High-Resolution Spectrum | Representative Binding Energy (eV) | Atomic Concentration (%) | Interpretation |
| Au | 4f | 84.0 (Au 4f7/2), 87.7 (Au 4f5/2) | Varies (Substrate) | Gold substrate signal, attenuation indicates monolayer formation. |
| S | 2p | 162.1 (S 2p3/2), 163.3 (S 2p1/2) | 1 - 5 | Covalent attachment of the thiol group to the gold surface (Au-S bond).[2] |
| P | 2p | ~133.5 | 1 - 5 | Presence of the phosphonic acid head group. The binding energy is characteristic of a phosphate/phosphonate (B1237965) environment.[3][4] |
| O | 1s | ~531.5 (P-O), ~533.0 (P=O, C-O) | 10 - 20 | Contribution from the phosphonic acid group and the PEG spacer.[3][5] |
| C | 1s | ~285.0 (C-C, C-H), ~286.5 (C-O) | 70 - 85 | Predominantly from the PEG spacer and the alkyl chain. |
Table 2: Representative FTIR Data for a this compound Monolayer
| Vibrational Mode | Representative Wavenumber (cm⁻¹) | Interpretation |
| C-O-C stretch | ~1100 | Characteristic strong absorbance of the ethylene (B1197577) glycol units in the PEG spacer.[6] |
| P=O stretch | ~1250 | Indicates the presence of the phosphonate head group.[3] |
| P-O-H stretch | 900 - 1050 | Suggests the presence of protonated phosphonic acid groups.[3] |
| PO₃²⁻ vibrations | ~1040 | Indicates deprotonated phosphonate groups bonded to a surface.[3] |
| C-H stretch | 2850 - 2950 | Symmetric and asymmetric stretching of methylene (B1212753) groups in the PEG and alkyl chain. |
| S-H stretch | ~2550 | This peak should be absent upon successful covalent bonding of the thiol to the gold surface.[7] |
Experimental Protocols
Detailed methodologies for surface modification and subsequent analysis are crucial for reproducible results.
Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Gold Surface
This protocol outlines the steps for creating a well-ordered monolayer on a gold substrate.
-
Substrate Preparation:
-
Deposit a thin film of gold (e.g., 50-100 nm) onto a suitable substrate (e.g., silicon wafer or glass slide) with an adhesion layer (e.g., 5 nm of chromium or titanium).
-
Clean the gold substrate immediately before use. This can be done by piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive and explosive when mixed with organic solvents ) or by UV-ozone cleaning for 15-20 minutes.
-
Thoroughly rinse the substrate with deionized water and ethanol, and then dry it under a stream of nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in a suitable solvent, such as absolute ethanol.
-
Immerse the cleaned and dried gold substrate into the thiol solution in a clean, sealed container.
-
Incubate for 18-24 hours at room temperature to allow for the formation of a stable and well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with the same solvent (e.g., ethanol) to remove any non-covalently bound molecules.
-
Dry the modified substrate under a gentle stream of nitrogen.
-
Protocol 2: Validation of Surface Modification using XPS and FTIR
XPS Analysis:
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source.
-
Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
Set the takeoff angle for initial survey scans to 45 or 90 degrees.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans for the elements of interest: Au 4f, S 2p, P 2p, O 1s, and C 1s.
-
Use a pass energy of 80-160 eV for survey scans and 20-40 eV for high-resolution scans.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV or the adventitious C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
-
The presence of P 2p and the characteristic S 2p doublet for bound thiolates confirms the presence of the desired monolayer.
-
FTIR Analysis (Attenuated Total Reflection - ATR or Grazing Angle Reflection):
-
Instrument Setup:
-
Use a clean, unmodified gold substrate as a background reference.
-
For ATR-FTIR, ensure good contact between the ATR crystal and the modified substrate.
-
For Grazing Angle Reflection FTIR, use a p-polarized infrared beam at a high angle of incidence (e.g., 80-85 degrees).
-
-
Data Acquisition:
-
Collect spectra in the mid-infrared range (e.g., 4000-650 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands for the PEG spacer (C-O-C stretch) and the phosphonic acid head group (P=O and P-O-H stretches).
-
Mandatory Visualization
Caption: Experimental workflow for surface modification and validation.
Comparison with Alternative Techniques
While XPS and FTIR are powerful tools for validating surface modification, other techniques can provide complementary information.
Table 3: Comparison of Surface Analysis Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state, layer thickness (with Angle-Resolved XPS).[8] | Quantitative, high surface sensitivity (~10 nm), provides chemical bonding information.[8] | Requires high vacuum, potential for X-ray induced damage, limited spatial resolution. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups, molecular orientation (with polarization modulation). | Non-destructive, sensitive to molecular vibrations, can be performed in various environments. | Not inherently quantitative, can be challenging for very thin films, substrate interference.[9] |
| Angle-Resolved XPS (ARXPS) | Non-destructive depth profiling of the top ~10 nm, layer thickness and ordering.[10][11][12][13] | Provides information on the vertical distribution of elements and chemical states without sputtering.[10][11][12][13] | More complex data analysis, requires a flat and uniform surface. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Elemental and molecular information with high mass resolution and sensitivity. | Extremely surface sensitive (top 1-2 nm), provides molecular fragmentation patterns. | Destructive (sputtering), quantification can be challenging due to matrix effects. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and can probe mechanical properties. | High spatial resolution, can be performed in air or liquid. | Does not provide chemical information directly, potential for tip-sample artifacts. |
| Contact Angle Goniometry | Surface wettability and surface free energy. | Simple, fast, and sensitive to changes in surface chemistry. | Indirect measure of surface composition, sensitive to surface roughness and contamination.[14] |
| Ellipsometry | Film thickness and refractive index. | Non-destructive, highly accurate for thin film thickness measurements. | Requires a model for data fitting, assumes a smooth and uniform film. |
| Surface Plasmon Resonance (SPR) | Real-time monitoring of binding events and layer formation. | High sensitivity to changes in refractive index at the surface, label-free. | Indirect measurement, requires a specific sensor chip (e.g., gold). |
Logical Relationships and Workflows
The selection of analytical techniques often follows a logical progression to build a comprehensive understanding of the modified surface.
Caption: Logical workflow for comprehensive surface characterization.
References
- 1. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Part 1: How Does Angle-Resolved X-Ray Photoelectron Spectroscopy Capture the Depth Distribution of Multi-Layered Thin Films? [phi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. X-ray Photoelectron Spectroscopy | Angle Resolved XPS | Thermo Fisher Scientific - SE [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sphinxsai.com [sphinxsai.com]
A Comparative Guide to Heterobifunctional PEG Linkers: Spotlight on Thiol-PEG3-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, targeted drug delivery, and proteomics, the choice of a chemical linker is a critical determinant of success. Heterobifunctional linkers, possessing two distinct reactive groups, are essential tools for covalently connecting different molecules with precision. Among these, Thiol-PEG3-phosphonic acid has emerged as a versatile linker with unique properties. This guide provides an objective comparison of this compound with other commonly used heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a heterobifunctional linker featuring a thiol (-SH) group at one terminus and a phosphonic acid (-PO(OH)₂) group at the other, connected by a three-unit polyethylene glycol (PEG) spacer.[1] This specific architecture offers a dual functionality:
-
Thiol Group: The thiol group provides a reactive handle for covalent attachment to various substrates. It can react with maleimide-functionalized molecules to form a stable thioether bond, a cornerstone of many bioconjugation strategies.[2] Additionally, the thiol group exhibits a strong affinity for noble metal surfaces, making it ideal for the functionalization of gold nanoparticles (AuNPs).[2]
-
Phosphonic Acid Group: The phosphonic acid moiety serves as a robust anchoring group to metal oxide surfaces, such as iron oxide or titanium dioxide.[3] This property is particularly valuable in the development of functionalized biomaterials and nanoparticles. Furthermore, phosphonic acid has a strong affinity for hydroxyapatite (B223615), the primary mineral component of bone, positioning this linker as an excellent candidate for bone-targeting drug delivery systems.[4][5]
-
PEG Spacer: The hydrophilic three-unit PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate.[6][7] It also provides a flexible spacer arm, which can be crucial for optimizing the orientation and activity of the conjugated molecules, particularly in complex biological systems like Proteolysis Targeting Chimeras (PROTACs).[8][]
Comparison of Key Performance Parameters
The selection of a heterobifunctional PEG linker is a nuanced decision that depends on the specific application. The following tables summarize key quantitative data to facilitate a comparison between this compound and other common heterobifunctional PEG linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, the data presented is a synthesis from various studies.
Table 1: Comparison of Linker Reactivity and Bond Stability
| Linker Type | Reactive Groups | Target Functional Groups | Resulting Linkage | Stability | Key Considerations |
| Thiol-PEG-Phosphonic Acid | Thiol, Phosphonic Acid | Maleimide (B117702), Gold Surfaces; Metal Oxides, Hydroxyapatite | Thioether, Thiol-Au bond; Phosphonate-metal bond | Thioether: Generally stable but can undergo retro-Michael reaction.[10] Phosphonate: Highly stable.[3] | Thiol is prone to oxidation; phosphonic acid provides strong surface anchoring. |
| Maleimide-PEG-NHS Ester | Maleimide, NHS Ester | Thiol, Primary Amine | Thioether, Amide | Thioether: Susceptible to retro-Michael reaction leading to deconjugation.[10] Amide: Highly stable. | Widely used, but the stability of the maleimide-thiol linkage can be a concern for long-term applications.[10] |
| Azide-PEG-Alkyne (Click Chemistry) | Azide, Alkyne | Alkyne, Azide | Triazole | Highly Stable | Bio-orthogonal reaction with high efficiency and specificity; requires a copper catalyst which can be cytotoxic.[11] |
| DBCO-PEG-NHS Ester (Copper-Free Click) | DBCO, NHS Ester | Azide, Primary Amine | Triazole, Amide | Highly Stable | Bio-orthogonal and avoids cytotoxic copper catalyst; DBCO group is hydrophobic.[11] |
Table 2: Performance in Bone Targeting Applications (Hydroxyapatite Binding)
| Targeting Moiety | Nanoparticle System | Binding Affinity Constant (K) | Comments |
| Phosphonic Acid | Gold Nanoparticles | 0.25 mg/L | Exhibits good binding to hydroxyapatite.[12] |
| Bisphosphonate (Alendronate) | Gold Nanoparticles | 3.40 mg/L | Shows significantly higher binding affinity to hydroxyapatite compared to phosphonic acid.[12] |
| Carboxylic Acid (Glutamic Acid) | Gold Nanoparticles | 0.69 mg/L | Moderate binding affinity to hydroxyapatite.[12] |
| Peptide (SVSVGMKPSPRPGGGK) | N/A | K(D) = 14.1 µM | Specific peptide sequence identified through phage display with high affinity for hydroxyapatite.[13] |
Note: The binding affinity values for phosphonic acid, bisphosphonate, and carboxylic acid were determined using functionalized gold nanoparticles binding to synthetic hydroxyapatite crystals and may not directly translate to all drug delivery systems.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for key experiments.
Protocol 1: General Two-Step Protein Conjugation using Thiol-PEG-Phosphonic Acid
Objective: To conjugate a protein to a surface or another molecule in a stepwise manner.
Materials:
-
Protein with accessible primary amines (e.g., lysine (B10760008) residues)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Maleimide-functionalized molecule or gold/metal oxide surface
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Methodology:
Step 1: Activation of Phosphonic Acid and Conjugation to Protein
-
Dissolve this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS (e.g., 5-10 fold) to the linker solution to activate the phosphonic acid group. Incubate for 15-30 minutes at room temperature.
-
Prepare the protein solution in the Conjugation Buffer.
-
Add the activated this compound solution to the protein solution. The molar ratio of linker to protein should be optimized (a starting point is 10:1 to 20:1).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Purify the protein-PEG-thiol conjugate using a desalting column or dialysis to remove excess reagents.
Step 2: Conjugation of the Thiol Group
-
Prepare the maleimide-functionalized molecule or the gold/metal oxide surface.
-
Add the purified protein-PEG-thiol conjugate to the maleimide-containing solution or incubate with the surface. The reaction is typically performed in a slightly acidic to neutral buffer (pH 6.5-7.5) to ensure the thiol is reactive while minimizing maleimide hydrolysis.
-
Incubate for 1-2 hours at room temperature.
-
If applicable, quench any unreacted maleimides with a small molecule thiol like β-mercaptoethanol or cysteine.
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).
Protocol 2: Comparative In Vitro Hydroxyapatite Binding Assay
Objective: To compare the binding affinity of different bone-targeting linkers conjugated to a nanoparticle.
Materials:
-
Hydroxyapatite (HA) powder or HA-coated plates
-
Nanoparticles functionalized with different linkers (e.g., this compound, Alendronate-PEG-linker)
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection system for the nanoparticles (e.g., fluorescence if the nanoparticles are labeled, or ICP-MS for elemental analysis)
Methodology:
-
Incubate a known concentration of functionalized nanoparticles with a fixed amount of HA powder or in HA-coated wells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) at 37°C with gentle agitation.
-
After each time point, centrifuge the HA powder or wash the HA-coated wells to separate the bound nanoparticles from the unbound ones.
-
Quantify the concentration of unbound nanoparticles in the supernatant or wash fractions using the chosen detection method.
-
Calculate the amount of bound nanoparticles by subtracting the unbound amount from the initial amount.
-
To determine the binding affinity constant, perform the experiment with a range of nanoparticle concentrations at equilibrium (e.g., 24 hours).
-
Plot the amount of bound nanoparticles versus the concentration of unbound nanoparticles and fit the data to a suitable binding model (e.g., Langmuir isotherm) to calculate the binding affinity constant (K).[12]
Visualizing Workflows and Concepts
Diagrams can effectively illustrate complex processes and relationships. The following are Graphviz (DOT language) scripts for generating relevant diagrams.
References
- 1. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced colloidal stability and protein resistance of layered double hydroxide nanoparticles with phosphonic acid-terminated PEG coating for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aptiwfn.com [aptiwfn.com]
- 5. Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. heterobifunctional pegs [jenkemusa.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. ame.nd.edu [ame.nd.edu]
- 13. Quantification of the binding affinity of a specific hydroxyapatite binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the biocompatibility of surfaces modified with Thiol-PEG3-phosphonic acid versus other linkers
For researchers, scientists, and drug development professionals, the choice of surface modification chemistry is a critical determinant of in vivo performance and ultimate success of a biomaterial or medical device. An ideal surface should resist non-specific protein adsorption, promote favorable cellular interactions, and exhibit long-term stability. This guide provides a comparative assessment of surfaces modified with Thiol-PEG3-phosphonic acid against other commonly used linker chemistries, namely silanes and catechols, with a focus on key biocompatibility parameters.
This guide synthesizes available experimental data on protein adsorption, cell adhesion, and cytotoxicity to provide a comparative overview. While direct head-to-head studies for all parameters are limited, this guide collates relevant data to facilitate an informed selection of surface modification strategies.
Executive Summary
Surfaces functionalized with This compound offer a compelling combination of properties for enhancing biocompatibility. The phosphonic acid group provides a stable anchor to a variety of metal oxide surfaces, such as titanium and iron oxide, while the polyethylene (B3416737) glycol (PEG) chain effectively reduces non-specific protein adsorption, a crucial first step in mitigating the foreign body response. The terminal thiol group offers a versatile handle for the subsequent conjugation of bioactive molecules.
In comparison, silane-based linkers are a well-established and versatile option for modifying silica-based surfaces and metal oxides. However, their hydrolytic stability, particularly under physiological conditions, can be a concern for long-term applications. Catechol-based linkers , inspired by the adhesive proteins of mussels, offer strong adhesion to a wide range of materials. However, their susceptibility to oxidation can influence their long-term stability and biocompatibility.
This guide presents a data-driven comparison of these linker technologies across key biocompatibility metrics.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data on protein adsorption, cell adhesion, and cytotoxicity for surfaces modified with phosphonic acid, silane, and catechol-based linkers. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.
Table 1: Comparison of Protein Adsorption on Modified Surfaces
| Linker Type | Substrate | Protein | Adsorbed Protein Amount (ng/cm²) | Reference |
| Phosphonic Acid (Vinyl Phosphonic Acid co-polymer) | Hydrogel | Serum Proteins | ~100 | [1] |
| Silane (amine-terminated) | Glass | Vitronectin + Albumin | Preferential adsorption of vitronectin | [2] |
| Silane (various terminations) | Glass/Polystyrene | Albumin, IgG, Fibronectin, Vitronectin | Hydrophobic surfaces showed higher adsorption of adhesive proteins | [3] |
| PEG (general) | Niobium Oxide | Fibrinogen | Lowest adsorption on high-density PEG layers | [4] |
| PEG (general) | Gold Nanoparticles | Serum Proteins | Significant protein adsorption over 24 hours | [5] |
Table 2: Comparison of Cell Adhesion on Modified Surfaces
| Linker Type | Substrate | Cell Type | Cell Adhesion Metric | Result | Reference |
| Phosphonic Acid (Vinyl Phosphonic Acid co-polymer) | Hydrogel | MG-63 Osteoblast-like cells | 3-fold increase in adherent cells | Increased cell adhesion and growth | [1] |
| Silane (amine and carboxyl-terminated) | Glass | Human Fibroblasts | Strong attachment and spreading | Enhanced cell adhesion | [2] |
| Phosphonic Acid treated | Titanium | Osteoblasts | Increased cell attachment | Enhanced osteoblast attachment | [6] |
| Silane (amine-terminated) | Titanium | Macrophages | Not specified | Least inflammatory, promotes M2 polarization | [7] |
| Catechol-based | Polymer | Not specified | Adhesion tests | Improved adhesion to biological tissues | [8] |
Table 3: Comparison of Cytotoxicity of Modified Surfaces
| Linker Type | Material | Cell Type | Cytotoxicity Metric (% cell viability) | Result | Reference |
| General Biomaterials | Various | L929, MG-63, HUVEC | MTT and RTCA | Varies with material and cell type | [9] |
| Calcium silicate-based materials | Not applicable | hPDLSCs | MTT assay | Material-dependent cytotoxicity | [10] |
| Polymer and Ceramic CAD/CAM materials | Various | Human Gingival Fibroblasts | MTT assay | >70% cell viability for all groups | [11] |
| General statement | Not applicable | Not specified | Not specified | Thiol-ene chemistries are generally cytocompatible | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: Quartz Crystal Microbalance with Dissipation (QCM-D) for Protein Adsorption
This protocol outlines the general procedure for measuring protein adsorption on modified surfaces using QCM-D.
1. Sensor Preparation:
- Clean the gold-coated quartz sensor by immersing it in a 5:1:1 mixture of deionized water, 25% ammonia, and 30% hydrogen peroxide at 75°C for 5 minutes.
- Rinse the sensor with deionized water and dry it with a stream of nitrogen gas.
- Treat the sensor with UV/Ozone for 10 minutes to remove organic contaminants.
2. Surface Modification:
- The cleaned sensor is then modified with the desired linker molecule (e.g., this compound, silane, or catechol-based linker) according to established protocols for the specific chemistry.
3. QCM-D Measurement:
- Mount the functionalized sensor in the QCM-D chamber.
- Establish a stable baseline by flowing a suitable buffer (e.g., phosphate-buffered saline, PBS) over the sensor surface.
- Introduce the protein solution of interest (e.g., fibrinogen, albumin, or fetal bovine serum) at a known concentration and flow rate.
- Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface (adsorbed protein).
- After the protein adsorption has reached equilibrium, rinse with the buffer to remove loosely bound proteins.
- The final change in frequency can be used to calculate the adsorbed protein mass per unit area using the Sauerbrey equation for rigid layers or more complex viscoelastic modeling for softer layers.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes a common method for assessing the cytotoxicity of biomaterial surfaces.
1. Material Preparation:
- Prepare sterile samples of the biomaterial with the desired surface modification. These can be in the form of discs or coatings on 96-well plates.
2. Cell Culture:
- Seed a relevant cell line (e.g., L929 fibroblasts, primary human cells) onto the material samples or in the wells of the coated plate at a predetermined density.
- Culture the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
3. MTT Assay:
- Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (e.g., 5 mg/mL).
- At the end of the culture period, add the MTT solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
- After incubation, solubilize the formazan crystals by adding a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) in HCl).
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Cell viability is expressed as a percentage relative to a control group of cells grown on a standard tissue culture plastic.[7][10][11]
Visualization of Key Signaling Pathways and Experimental Workflow
The interaction of cells with a biomaterial surface is a complex process mediated by a cascade of signaling events. The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for assessing biocompatibility and key signaling pathways involved in the cellular response to biomaterials.
Conclusion
The selection of an appropriate linker chemistry is a multifaceted decision that depends on the specific application, substrate material, and desired biological outcome.
-
This compound emerges as a strong candidate for modifying metal oxide surfaces, offering a stable anchoring group and the well-documented anti-fouling properties of PEG. The terminal thiol provides a convenient point for further functionalization with bioactive molecules to elicit specific cellular responses.
-
Silane-based linkers remain a workhorse for silica (B1680970) and many metal oxide surfaces, offering a vast library of commercially available functionalities. However, researchers must consider the potential for hydrolysis and linker degradation in long-term in vivo applications.
-
Catechol-based linkers provide robust adhesion to a diverse range of materials, mimicking the impressive adhesive capabilities of marine mussels. Careful consideration of their oxidative stability is necessary to ensure long-term performance.
Ultimately, the optimal choice will be guided by a thorough evaluation of the available data and, where possible, direct comparative studies under conditions that mimic the intended in vivo environment. This guide serves as a starting point for navigating the complex landscape of biomaterial surface modification and making informed decisions to advance the development of next-generation medical devices and therapies.
References
- 1. Improved cell adhesion and proliferation on synthetic phosphonic acid-containing hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.inrim.it [iris.inrim.it]
- 4. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mussel-Inspired Catechol Functionalisation as a Strategy to Enhance Biomaterial Adhesion: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method for evaluating the dynamic biocompatibility of degradable biomaterials based on real-time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Different Titanium Surface Treatments on Adhesion, Proliferation and Differentiation of Bone Cells: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Chemistries for Nanoparticle Stabilization
The translation of nanoparticles from the laboratory to real-world applications in drug delivery, diagnostics, and materials science is critically dependent on their stability. Unstabilized nanoparticles tend to aggregate to minimize their high surface energy, leading to a loss of their unique nanoscale properties and functionality. Surface modification is therefore a cornerstone of nanotechnology, designed to prevent aggregation, enhance biocompatibility, and impart specific functionalities.
This guide provides an objective comparison of common surface chemistries used for nanoparticle stabilization, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to select and implement the most effective stabilization strategies for their specific applications.
Comparison of Nanoparticle Stabilization Chemistries
The choice of surface chemistry dictates the nanoparticle's interaction with its environment. The primary stabilization mechanisms are electrostatic repulsion, where charged surfaces prevent particles from approaching each other, and steric hindrance, where bulky surface ligands physically block aggregation. The following table summarizes quantitative data for several common stabilization agents, offering a comparative look at their performance.
| Stabilizer | Nanoparticle Core | Mechanism | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Stability Conditions & Duration | Key Advantages |
| Polyethylene Glycol (PEG) | Iron Oxide (Fe₃O₄) | Steric Hindrance | ~35 nm | Near-neutral | Stable for >35 days in water, PBS, and cell culture media[1] | Excellent biocompatibility, reduces protein adsorption ("stealth" effect), improves circulation time[2][3][4] |
| Chitosan | General | Electrostatic/Steric | Varies | Positive | Enhances stability, particularly in biological fluids[5] | Biocompatible, biodegradable, mucoadhesive properties[2] |
| Silica (B1680970) (SiO₂) | Magnetic (Fe₃O₄) | Steric Hindrance | Forms a distinct shell | Negative | Provides high chemical stability and protects against oxidation[6] | Chemically inert, tunable thickness, provides a surface for further functionalization[6] |
| Sodium Citrate | Silver (Ag) | Electrostatic Repulsion | ~20-60 nm | -30 to -50 mV | Good colloidal stability in aqueous solutions[7] | Simple, common method for metal nanoparticle synthesis and stabilization |
| Bovine Serum Albumin (BSA) | Silver (Ag), Iron Oxide (SPIONs) | Steric Hindrance | Stabilized dispersion (size varies with core NP) | Negative | Stabilizes nanoparticles in biological media supplemented with protein[8] | Readily available, biocompatible, mimics a natural protein corona[8] |
| Alkylphosphines | Quantum Dots (e.g., CdSe) | Steric Hindrance | Varies with core size | Not applicable | Stabilizes nanocrystals in organic solvents[9] | Crucial for controlling size and shape during quantum dot synthesis[9] |
| Hydrochloric Acid (HCl) | Silica (SiO₂) | Electrostatic (pH control) | Varies | pH-dependent | Improves stability in high salinity (seawater) at 70°C[10] | Simple method to stabilize silica NPs in harsh, high-salt environments[10] |
Key Stabilization Strategies: A Visual Overview
Nanoparticle surface modification can be broadly categorized into two main approaches: non-covalent and covalent conjugation.[3][11] Non-covalent methods rely on weaker physical interactions, while covalent methods form robust chemical bonds, offering more permanent stability.
Caption: Comparison of non-covalent and covalent nanoparticle stabilization strategies.
Experimental Protocols
Detailed and reproducible protocols are essential for successful nanoparticle functionalization. Below are methodologies for a common covalent modification technique (PEGylation) and a standard characterization workflow.
Protocol 1: PEGylation of Iron Oxide Nanoparticles via Silanization
This protocol describes the surface modification of hydrophobic iron oxide nanoparticles (IONPs) to render them water-stable and biocompatible using a PEG-silane linker. This method is adapted from procedures that yield highly stable PEGylated nanoparticles.[1]
Materials:
-
Hydrophobic IONPs (e.g., oleic acid-coated) dispersed in toluene.
-
(3-Aminopropyl)triethoxysilane (APTES).
-
N-Hydroxysuccinimide-PEG (NHS-PEG).
-
Dimethylformamide (DMF).
-
Ethanol (B145695), Toluene, Phosphate-Buffered Saline (PBS).
Methodology:
-
Silanization:
-
Disperse 10 mg of hydrophobic IONPs in 20 mL of toluene.
-
Add 100 µL of APTES to the nanoparticle dispersion.
-
Stir the mixture vigorously at room temperature for 3-4 hours to allow the silane (B1218182) to anchor to the nanoparticle surface.
-
Collect the resulting amine-functionalized nanoparticles (NP-NH₂) by centrifugation and wash three times with ethanol to remove excess APTES.
-
-
PEG Conjugation:
-
Resuspend the NP-NH₂ pellet in 10 mL of DMF.
-
In a separate vial, dissolve a 50-fold molar excess of NHS-PEG in 5 mL of DMF.
-
Add the NHS-PEG solution to the NP-NH₂ dispersion.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring. The NHS ester reacts with the primary amines on the nanoparticle surface to form a stable amide bond.
-
-
Purification:
-
Purify the resulting PEGylated nanoparticles (NP-PEG) by repeated centrifugation and washing with PBS (3 times) to remove unreacted PEG and DMF.
-
Finally, redisperse the NP-PEG in PBS or another aqueous buffer for storage and characterization.
-
Protocol 2: Characterization of Surface-Modified Nanoparticles
A multi-technique approach is necessary to confirm successful surface modification and assess colloidal stability.
1. Hydrodynamic Size Measurement (Dynamic Light Scattering - DLS):
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle's diffusion coefficient, which is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate solvent (e.g., ultrapure water or PBS) to an optimal concentration (typically in the µg/mL range to avoid multiple scattering effects).
-
Filter the sample through a 0.22 µm syringe filter to remove dust or large aggregates.
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform at least three replicate measurements to ensure reproducibility. The instrument software will provide the intensity-weighted, volume-weighted, and number-weighted size distributions, along with the Polydispersity Index (PDI).
-
2. Surface Charge Measurement (Zeta Potential):
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. It is measured using electrophoretic light scattering (ELS), where an electric field is applied across the sample, causing charged particles to move. The velocity of this movement is measured and used to calculate the zeta potential.
-
Procedure:
-
Prepare the sample in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.
-
Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
The instrument will apply a voltage and measure the particle velocity to determine the zeta potential. A value more positive than +30 mV or more negative than -30 mV typically indicates good electrostatic stability.
-
3. Morphological Analysis (Transmission Electron Microscopy - TEM):
-
Principle: TEM uses a beam of electrons transmitted through an ultrathin specimen to form an image, providing high-resolution information about nanoparticle size, shape, and aggregation state.
-
Procedure:
-
Place a drop of the dilute nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely. A negative stain (e.g., uranyl acetate) can be used for polymer-coated particles to enhance contrast.
-
Insert the dried grid into the TEM holder and acquire images at various magnifications. This allows for direct visualization of the nanoparticle core and can sometimes resolve the surface coating.
-
Standard Experimental and Characterization Workflow
The process of developing and validating a stable nanoparticle formulation follows a logical progression from synthesis and modification to purification and comprehensive characterization.
Caption: A typical workflow for nanoparticle modification and stability analysis.
References
- 1. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications | MDPI [mdpi.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BJNANO - Surface coating affects behavior of metallic nanoparticles in a biological environment [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Is Thiol-PEG3-phosphonic acid the best choice for gold nanoparticle functionalization?
For researchers, scientists, and drug development professionals, the choice of a stabilizing ligand is paramount to the success of gold nanoparticle (AuNP) applications. While a multitude of functionalization strategies exist, Thiol-PEG3-phosphonic acid has emerged as a strong candidate. This guide provides a comprehensive comparison of this compound with other common ligands, supported by experimental data and detailed protocols, to inform the selection of the most suitable surface chemistry for your research needs.
This compound offers a trifecta of desirable characteristics for AuNP functionalization. The thiol group forms a strong, stable covalent bond with the gold surface, providing a robust anchor. The polyethylene (B3416737) glycol (PEG) linker enhances colloidal stability, reduces non-specific protein adsorption (the "stealth" effect), and improves biocompatibility. Finally, the terminal phosphonic acid group provides a handle for further bioconjugation and contributes to the overall stability of the nanoparticle suspension.
Comparative Analysis of Ligand Performance
To objectively assess the suitability of this compound, a comparison with alternative ligands is essential. The following tables summarize key performance metrics based on published experimental data.
| Ligand Type | Key Advantages | Key Disadvantages | Stability | Biocompatibility | Reference |
| Thiol-PEG-phosphonic acid | High colloidal stability, biocompatible, functional handle for conjugation. | Potential for PEG-related immunogenicity in some cases. | Excellent | High | [1][2][3] |
| Alkanethiols | Form well-ordered, stable monolayers. | Can be prone to oxidation and displacement.[4] | High | Generally good, but can be cytotoxic depending on the chain length and terminal group. | [5] |
| Thiol-PEG-carboxylic acid | Good stability and biocompatibility, provides a carboxylic acid group for conjugation.[6] | Carboxylic acids are weaker acids than phosphonic acids, potentially leading to lower stability at certain pH values.[3] | Good to Excellent | High | [6] |
| Phosphine (B1218219) Oxides | Can provide high stability (up to 5 months) and biocompatibility.[7][8][9][10] | Weaker interaction with the gold surface compared to thiols, which can be advantageous for ligand exchange but may compromise long-term stability.[9][10] | Good | High | [7][11] |
| Alkyne Derivatives | Highly stable covalent bond, less susceptible to oxidation than thiols.[4][12][13] | Functionalization chemistry may be less established for some users compared to thiol chemistry. | Excellent | High | [4][12] |
| Zwitterionic Ligands (e.g., GSHzwt) | Excellent resistance to protein adsorption and aggregation in biological media.[14] | Synthesis of specific zwitterionic ligands can be complex. | Excellent | Excellent | [14] |
| Proteins (e.g., BSA) | Excellent stability and biocompatibility.[15] | Can increase the overall size of the nanoparticle and may interfere with some downstream applications. | Excellent | Excellent | [15] |
Quantitative Stability Comparison
The stability of functionalized AuNPs in various media is a critical parameter for their application. The following table presents a summary of stability data from comparative studies.
| Ligand | Stability in High Salt (e.g., 1M NaCl) | Stability in Biological Media (e.g., PBS, Serum) | Reference |
| Thiol-PEG-SH | Stable[16] | Most stable among six tested thiol compounds.[6] | [6][16] |
| Mixed Monolayer (PEG/RME peptide) | Stable[16] | Showed some changes in gel electrophoresis after incubation with fetal calf serum.[16] | [16] |
| Aspartic Acid | Susceptible to aggregation.[15] | Low stability.[15] | [15] |
| Trisodium (B8492382) Citrate (B86180) | Unstable.[15][16] | Low stability.[15] | [15][16] |
| Bovine Serum Albumin (BSA) | Highly stable.[15] | Highly stable.[15] | [15] |
| Zwitterionic Glutathione (GSHzwt) | Not explicitly stated, but excellent stability in biological fluids suggests high salt tolerance. | Exceptional resistance to aggregation and protein adsorption.[14] | [14] |
| Alkyne Derivatives | Stable.[13] | Resistant to decomposition.[4][12] | [4][12][13] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful nanoparticle functionalization. Below are methodologies for the synthesis of citrate-capped AuNPs and their subsequent functionalization with this compound and selected alternatives.
Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)
This protocol is based on the well-established Turkevich method.[17]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
-
Stirring hotplate
-
Magnetic stir bar
Procedure:
-
In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.
-
Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 10-15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The synthesized citrate-capped AuNPs should be stored at 4°C until further use.
Part 2: Functionalization of AuNPs
Materials:
-
Citrate-capped AuNP solution (from Part 1)
-
This compound (HS-(CH₂)₂-(OCH₂CH₂)₃-PO(OH)₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of this compound in ultrapure water. The final concentration will depend on the desired surface coverage. A molar excess of the thiol ligand is typically used.
-
In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution.
-
Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to allow for the ligand exchange to occur.
-
After incubation, purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
-
After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.
This protocol describes a one-step method for functionalizing citrate-capped AuNPs with an alkyne-terminated molecule.[4]
Materials:
-
Citrate-capped AuNP solution (from Part 1)
-
Alkynylated molecule of interest (e.g., alkynyl-biotin)
-
SH-PEG(1K)-CO₂H (as a stabilizing co-ligand)
Procedure:
-
Prepare a solution containing a mixture of the alkynylated molecule and SH-PEG(1K)-CO₂H.
-
Incubate this mixture with the citrate-capped AuNP solution at 25°C. The reaction is typically fast (<30 min).[4][12]
-
Purify the functionalized AuNPs by centrifugation to remove unbound ligands.
This protocol describes the stabilization of AuNPs using phosphine oxide ligands.[8][9]
Materials:
-
HAuCl₄·3H₂O
-
Phosphine oxide ligand (e.g., (3-thioacetylpropyl)-diphenylphosphine oxide)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve the phosphine oxide ligand in DMSO.
-
Add an aqueous solution of HAuCl₄·3H₂O to the ligand solution.
-
Add NaBH₄ as the reducing agent while stirring.
-
The formation of AuNPs is indicated by a color change.
-
The stability of the resulting AuNPs can be monitored over time using UV-Vis spectroscopy.[9][10]
Visualizing the Functionalization Process
To better understand the workflows, the following diagrams illustrate the key steps in gold nanoparticle synthesis and functionalization.
Caption: Workflow for the synthesis of citrate-capped gold nanoparticles.
Caption: General workflow for ligand exchange functionalization of AuNPs.
Conclusion: Is this compound the Best Choice?
The selection of the "best" ligand is application-dependent. This compound stands out as an excellent choice for many biomedical applications due to its combination of high stability, biocompatibility, and the presence of a functional group for further modification. The strong Au-S bond provides a durable coating, while the PEG linker minimizes unwanted biological interactions. The phosphonic acid moiety offers robust colloidal stability over a range of conditions.
However, for applications requiring exceptional resistance to protein fouling, zwitterionic ligands may offer superior performance.[14] In instances where subsequent chemical modifications are planned, the bio-orthogonal nature of alkyne chemistry presents a compelling alternative to traditional thiol-based approaches.[4][12] For achieving maximum stability, particularly in challenging biological environments, protein coatings like BSA can be highly effective, albeit at the cost of increased particle size.[15]
Ultimately, researchers must weigh the importance of factors such as stability in specific media, the necessity for further conjugation, the tolerance for non-specific binding, and the complexity of the functionalization protocol. This guide provides the foundational data and methodologies to make an informed decision, enabling the rational design of gold nanoparticles for advanced diagnostic and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV [mdpi.com]
- 6. Colloidal stability of gold nanoparticles modified with thiol compounds: bioconjugation and application in cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 9. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00111K [pubs.rsc.org]
- 10. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparative analysis of stability and toxicity profile of three differently capped gold nanoparticles for biomedical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of gold nanoparticle surface co-functionalization approaches using Polyethylene Glycol (PEG) and the effect on stability, non-specific protein adsorption and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review of Advances in Coating and Functionalization of Gold Nanoparticles: From Theory to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Surface Supremacy: Phosphonic vs. Carboxylic Acid Self-Assembled Monolayers
For researchers, scientists, and drug development professionals seeking to modify surfaces with precision and stability, the choice of anchoring group for self-assembled monolayers (SAMs) is a critical decision. Among the leading contenders, phosphonic acids and carboxylic acids present distinct advantages and disadvantages. This comprehensive guide provides a detailed comparison of their performance, supported by experimental data, to inform the selection of the optimal surface modification strategy.
Phosphonic acid-based SAMs generally exhibit higher thermal and hydrolytic stability, leading to more robust and well-ordered monolayers compared to their carboxylic acid counterparts.[1][2][3][4] This enhanced stability is attributed to the stronger binding affinity of the phosphonate (B1237965) headgroup to metal oxide surfaces.[5][6] Consequently, phosphonic acid SAMs often demonstrate superior performance in terms of lower friction, adhesion, and wear.[3][7][8]
At a Glance: Key Performance Differences
| Property | Phosphonic Acid SAMs | Carboxylic Acid SAMs | Key Insights |
| Thermal Stability | Higher; stable up to 350-500°C on various oxides.[9][10][11] | Lower; desorption and decomposition occur at lower temperatures. | Phosphonic acids form more robust monolayers under thermal stress. |
| Hydrolytic Stability | High; resistant to hydrolysis over a wide pH range.[12] | Lower; more susceptible to desorption in aqueous environments. | Phosphonic acids are preferred for applications in biological or humid conditions. |
| Binding Strength | Stronger; higher adsorption energy on metal oxides.[5][6] | Weaker; can be displaced by phosphonic acids.[1] | The P-O-metal bond is more stable than the C-O-metal bond. |
| Ordering & Packing | Generally form more well-ordered and densely packed monolayers.[3][7] | Tend to form less ordered monolayers.[8] | The stronger headgroup interaction in phosphonic acids promotes better organization. |
| Friction Coefficient | Lower; exhibit better lubricating properties.[3][7][8] | Higher; less effective at reducing friction.[8] | Well-ordered, hydrophobic phosphonic acid SAMs reduce surface interactions. |
| Adhesion Force | Lower; due to ordered and hydrophobic surfaces.[3][7] | Higher; disordered and more hydrophilic surfaces lead to greater adhesion.[7] | Phosphonic acid SAMs are advantageous for creating non-stick surfaces. |
Delving Deeper: Experimental Evidence
Surface Wettability: A Tale of Two Contact Angles
The hydrophobicity of a surface modified with a SAM is a key indicator of monolayer quality and ordering. Higher water contact angles typically suggest a more densely packed and well-ordered monolayer.
| SAM System | Substrate | Water Contact Angle (°) | Reference |
| Perfluorodecylphosphonic acid (PFDPA) | Ti-6Al-4V | 118 | [7] |
| Perfluorodecanoic acid (PFDA) | Ti-6Al-4V | ~110 | [7] |
| Butylphosphonic acid (BPA) | Si | 89 | [11] |
| Unmodified Ti-6Al-4V | Ti-6Al-4V | 71 | [7] |
As the data indicates, fluorinated phosphonic acid SAMs can achieve very high water contact angles, signifying the formation of a highly ordered, low-energy surface.
Tribological Performance: The Friction and Adhesion Showdown
Measurements of friction and adhesion provide direct insight into the mechanical properties of the SAMs. Lower friction and adhesion are often desirable for applications requiring smooth and non-stick surfaces.
| SAM System | Substrate | Coefficient of Friction (Nano-scale) | Adhesion Force (nN) | Reference |
| Perfluorodecylphosphonic acid (PFDPA) | Ti-6Al-4V | ~0.1 | ~20 | [7] |
| Perfluorodecanoic acid (PFDA) | Ti-6Al-4V | ~0.15 | ~30 | [7] |
| Unmodified Ti-6Al-4V | Ti-6Al-4V | ~0.3 | ~50 | [7] |
These results clearly demonstrate the superior tribological performance of phosphonic acid SAMs, which exhibit lower friction and adhesion compared to both carboxylic acid SAMs and the unmodified substrate.[7]
The Foundation: Understanding the Binding Mechanisms
The superior performance of phosphonic acids stems from their versatile and strong binding to metal oxide surfaces. Phosphonic acids can form mono-, bi-, and tridentate bonds with the surface hydroxyl groups, creating a robust anchor for the monolayer.[2][13] In contrast, carboxylic acids typically bind in a monodentate or bidentate fashion, resulting in a weaker interaction with the substrate.[1][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Friction force microscopy of alkylphosphonic acid and carboxylic acids adsorbed on the native oxide of aluminum [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Benchmarking Thiol-PEG3-Phosphonic Acid for Advanced Biosensor Applications: A Comparative Guide
For Immediate Release
A deep dive into the performance of Thiol-PEG3-phosphonic acid reveals its significant advantages in biosensor surface functionalization. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this versatile linker against common alternatives, supported by experimental data and detailed protocols to inform the design of highly sensitive and specific biosensors.
In the pursuit of more reliable and sensitive biosensing platforms, the choice of surface chemistry is paramount. This compound has emerged as a compelling candidate for the functionalization of gold and other metal surfaces in a variety of biosensor applications, including Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical sensors.[1] Its unique heterobifunctional structure, featuring a thiol group for robust anchoring to gold surfaces, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal phosphonic acid group for bioconjugation, offers a powerful combination of stability, resistance to non-specific binding, and versatile immobilization of bioreceptors.
This guide provides a comparative analysis of this compound against other widely used self-assembled monolayer (SAM)-forming molecules, such as traditional alkanethiols and carboxyl-terminated linkers.
Performance Comparison of Surface Chemistries
The selection of a surface linker significantly impacts key biosensor performance metrics, including sensitivity, limit of detection (LoD), stability, and resistance to non-specific binding. The following table summarizes the performance of biosensors functionalized with this compound and its alternatives. While direct head-to-head comparative data for this compound is not always available in published literature, performance can be inferred from studies on molecules with similar structural features.
| Surface Chemistry | Analyte/Biosensor Type | Sensitivity | Limit of Detection (LoD) | Key Advantages | Noteworthy Considerations |
| This compound | General Protein/Immunosensor | High (inferred) | Low (inferred) | Excellent resistance to non-specific binding due to the PEG spacer; Stable phosphonate (B1237965) linkage for subsequent conjugations.[1] | Limited direct comparative studies available. |
| Cysteamine (short-chain aminothiol) | Low-Density Lipoprotein (LDL)/Impedimetric Biosensor | 16.2 nF/ln(ng/mL) | 59 pg/mL | Simple, short-chain linker. | Higher concentrations can passivate the surface and decrease sensitivity.[1] |
| 11-Mercaptoundecanoic acid (11-MUA) (Carboxyl-terminated alkanethiol) | General Protein/SPR | Good | Analyte dependent | Well-established chemistry for EDC/NHS coupling of proteins. | Can exhibit higher non-specific binding compared to PEGylated surfaces. |
| 6-Mercapto-1-hexanol (MCH) (Hydroxyl-terminated alkanethiol) | General/As a blocking agent | Not directly applicable | Not directly applicable | Effective at passivating surfaces and reducing non-specific binding when used in mixed SAMs.[2] | Does not provide a functional group for direct covalent immobilization of bioreceptors. |
| Mixed SAMs (e.g., Carboxyl-thiol and PEO-thiol) | Prostate Specific Antigen/SPR | High | Analyte dependent | Tunable surface properties; PEO component significantly reduces non-specific binding.[3] | SAM composition can differ from the solution ratio, requiring optimization.[4] |
| Phosphonic acids on metal oxides (e.g., ITO, TiO2) | General/Electrochemical & Photoelectrochemical | Good | Analyte dependent | Form highly stable, well-ordered monolayers on metal oxide surfaces.[5][6] | Different surface chemistry compared to thiol-on-gold. |
The Strategic Advantage of the PEG Spacer
A significant advantage of this compound lies in its polyethylene glycol (PEG) spacer. This hydrophilic chain creates a hydration layer on the biosensor surface, which has been demonstrated to significantly reduce the non-specific adsorption of proteins and other biomolecules.[1][7] This reduction in background noise is critical for achieving a high signal-to-noise ratio, leading to improved sensitivity and lower limits of detection in complex biological samples.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent and reliable biosensor performance. The following are key protocols for the functionalization of gold biosensor surfaces.
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol outlines the steps for creating a well-ordered SAM on a gold-coated biosensor chip.[1]
Materials:
-
Gold-coated biosensor substrates
-
This compound
-
Absolute ethanol (B145695)
-
Clean glass vials
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Cleaning of Gold Substrates: Thoroughly clean the gold substrates to ensure a pristine surface for SAM formation. This can be achieved by methods such as piranha solution treatment (use with extreme caution) or UV/ozone cleaning.
-
Preparation of Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.74 mg of this compound (MW: 274.27 g/mol ) in 10 mL of absolute ethanol.
-
SAM Formation: Immerse the clean, dry gold substrates into the this compound solution in a clean glass vial. Ensure the entire gold surface is submerged.
-
Incubation: Seal the vial to minimize exposure to air and light. Incubate for 18-24 hours at room temperature to facilitate the formation of a well-ordered monolayer.
-
Rinsing and Drying: After incubation, carefully remove the substrates from the thiol solution using tweezers. Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules. Dry the functionalized substrates under a gentle stream of nitrogen gas.
Protocol 2: Activation of Terminal Phosphonic Acid Groups for Bioconjugation
This protocol describes the activation of the terminal phosphonic acid groups of the SAM to make them reactive towards primary amines on a bioreceptor using EDC/NHS chemistry. A similar protocol for carboxyl groups is well-established and can be adapted for phosphonic acids.[1]
Materials:
-
SAM-modified substrates from Protocol 1
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Procedure:
-
Prepare Activation Solution: Shortly before use, prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.
-
Phosphonic Acid Group Activation: Immerse the SAM-modified substrates in the EDC/NHS solution. Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts the phosphonic acid groups into amine-reactive NHS esters.
-
Rinsing: Remove the substrates from the activation solution. Immediately rinse with deionized water and then with the Wash Buffer (PBS) to remove excess EDC and NHS. The surface is now activated and ready for the immediate immobilization of the bioreceptor.
Visualizing the Workflow and Pathways
To further elucidate the processes involved in utilizing this compound for biosensor development, the following diagrams, created using the DOT language, illustrate the key workflows and signaling pathways.
Caption: Experimental workflow for biosensor fabrication and analyte detection.
Caption: Signaling pathway of a biosensor functionalized with this compound.
Caption: Logical comparison of this compound with alternative chemistries.
References
- 1. benchchem.com [benchchem.com]
- 2. Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Linker's Gambit: A Comparative Guide to PROTAC Efficacy Driven by Linker Chemistry
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker chemistry is a critical determinant of therapeutic success. Far from being a passive tether, the linker profoundly influences a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs synthesized with different linker chemistries, supported by experimental data, to empower the rational design of next-generation protein degraders.
The fundamental role of the linker is to bridge the gap between a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a productive ternary complex for subsequent ubiquitination and degradation of the target protein.[1][2][] The chemical nature of this linker—its composition, length, and rigidity—dramatically impacts the stability and geometry of this complex, ultimately governing the efficiency of protein degradation.[4] This guide delves into the most prevalent linker classes, presenting a comparative analysis of their performance and the experimental protocols used for their evaluation.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[5] The following tables summarize quantitative data from various studies, offering insights into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Flexible Linkers - Alkyl vs. Polyethylene (B3416737) Glycol (PEG)
Flexible linkers, predominantly composed of alkyl chains or polyethylene glycol (PEG) units, are often the initial choice in PROTAC design due to their synthetic accessibility.[5][6]
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Alkyl Chain | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | Alkyl linkers can enhance membrane permeability and bioavailability.[][8] |
| PEG Chain | Estrogen Receptor α (ERα) | von Hippel-Lindau (VHL) | 3 (for 21-atom linker) | 96 | PEG linkers improve aqueous solubility; however, their flexibility can sometimes be detrimental to ternary complex stability.[9][10] |
| PEG Chain | TANK-binding kinase 1 (TBK1) | VHL | 3 | 96 | Optimal linker length is crucial; linkers shorter than 12 atoms were found to be inactive for TBK1 degradation.[10][11] |
Table 2: Rigid and Clickable Linkers
Rigid linkers, which often incorporate cyclic structures, and linkers formed via "click chemistry" can offer advantages in terms of metabolic stability and synthetic efficiency.[5][6]
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Rigid (Piperidine/Cyclohexane) | Androgen Receptor (AR) | VHL | < 1 | >90 | Rigid linkers can pre-organize the PROTAC, leading to enhanced potency and improved pharmacokinetic profiles.[1] |
| Clickable (Triazole) | BRD4 | CRBN | Potent Degradation | High | Click chemistry facilitates the rapid synthesis of PROTAC libraries for efficient optimization of linker architecture.[1][] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these molecules, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for assessing PROTAC efficacy.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: Influence of linker chemistry on PROTAC properties and efficacy.
Detailed Experimental Protocols
Reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy. Below are methodologies for key assays.
Protein Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[4]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration and use a non-linear regression model to calculate the DC50 and Dmax values.
-
Cell Viability Assay (MTS Assay)
This assay is performed to assess the cytotoxicity of the PROTACs.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Plot the cell viability against the PROTAC concentration and calculate the IC50 value (the concentration for 50% inhibition of cell growth).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across the gastrointestinal tract.[]
-
Donor Plate Preparation: Add the PROTAC solution to the donor wells of a 96-well PAMPA plate.
-
Acceptor Plate Preparation: Fill the acceptor wells with a buffer solution.
-
Sandwich Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the two sets of wells are separated by a lipid-infused artificial membrane.
-
Incubation: Incubate the plate sandwich for a specified time (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the measured concentrations and incubation time.
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While flexible linkers like PEG and alkyl chains have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox.[5] Rigid and clickable linkers offer promising avenues to enhance potency, selectivity, and pharmacokinetic properties. The rational selection and optimization of the linker, guided by comparative experimental data from robust assays, will be paramount in unlocking the full therapeutic potential of PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Safety Operating Guide
Proper Disposal of Thiol-PEG3-phosphonic Acid: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Thiol-PEG3-phosphonic acid, ensuring laboratory safety and environmental compliance.
Researchers and drug development professionals handling this compound must adhere to strict disposal procedures to mitigate risks and protect the environment. This guide provides detailed, step-by-step instructions for the proper management of waste containing this bifunctional linker, from personal protective equipment (PPE) to the final disposal stream.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to consult the material's Safety Data Sheet (SDS). Thiols are known irritants to the skin, eyes, and respiratory system. The phosphonic acid component can be corrosive. Therefore, all handling must be conducted within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes and aerosols. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a lab coat. | Prevents skin contact. |
| Respiratory | Work in a well-ventilated chemical fume hood. | Minimizes inhalation of vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound involves a multi-step process to address the hazards associated with both the thiol and phosphonic acid functional groups.
Step 1: Segregation of Waste
All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste. Waste should be segregated into liquid and solid streams.
Step 2: Chemical Inactivation
To reduce the hazards associated with the thiol and phosphonic acid moieties, a two-part chemical inactivation process is recommended for liquid waste. This should be performed by trained personnel in a chemical fume hood.
Part A: Oxidation of the Thiol Group
The malodorous and reactive thiol group can be oxidized to the less hazardous sulfonic acid.
-
Reagent: Prepare a fresh solution of sodium hypochlorite (B82951) (household bleach, typically 5-6%).
-
Procedure: Slowly and with stirring, add the this compound waste to an excess of the bleach solution. The reaction can be exothermic, so slow addition and external cooling (e.g., an ice bath) may be necessary. The characteristic odor of the thiol should dissipate upon successful oxidation.[1][2][3][4]
Part B: Neutralization of the Phosphonic Acid Group
Phosphonic acid is acidic and should be neutralized before final disposal.
-
Reagent: Use a suitable base such as slaked lime (calcium hydroxide) or an alkaline carbonate (e.g., sodium carbonate).
-
Procedure: After the thiol oxidation is complete, slowly add the neutralizing agent to the solution while monitoring the pH with a calibrated pH meter. Adjust the pH to a neutral range (typically between 6 and 8).[5]
Step 3: Waste Collection and Labeling
Liquid Waste:
-
The treated and neutralized liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
The label must include:
-
"Hazardous Waste"
-
The chemical name: "Treated this compound waste (contains sulfonic acid and phosphate (B84403) salts)"
-
The primary hazards (e.g., "Corrosive" if pH is not neutral, "Environmental Hazard")
-
The date of accumulation.
-
Solid Waste:
-
Contaminated solid items such as gloves, pipette tips, and absorbent paper should be placed in a sealed, heavy-duty plastic bag.[3][4][6]
-
This bag should then be placed in a designated solid hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and indicate that it contains thiol-contaminated materials.
Step 4: Final Disposal
All chemical waste, both liquid and solid, must be disposed of through a licensed hazardous waste contractor.[6] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour any waste containing this compound down the drain, as phosphates can contribute to eutrophication of waterways.[7]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Environmental Considerations
The polyethylene (B3416737) glycol (PEG) linker in this molecule has variable biodegradability depending on its molecular weight. While lower molecular weight PEGs are more readily biodegradable, it is still crucial to prevent the release of this compound into the environment.[8] Proper disposal through licensed contractors ensures that the chemical is managed in an environmentally responsible manner.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. arkema.com [arkema.com]
- 6. benchchem.com [benchchem.com]
- 7. inorganic chemistry - Is phosphoric acid to be considered a hazardous waste? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling Thiol-PEG3-phosphonic Acid
Researchers and drug development professionals require clear, immediate, and actionable safety information when handling specialized chemical reagents. This guide provides essential safety protocols, operational plans, and disposal procedures for Thiol-PEG3-phosphonic acid, ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is mandatory to mitigate risks associated with its thiol and phosphonic acid functional groups. Data from analogous compounds suggest that this chemical should be treated as a potential skin and eye irritant, with possible respiratory irritation.[1][2][3][4]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes and aerosols.[1] |
| Skin Protection | Nitrile rubber gloves (double-gloving is recommended) and a flame-resistant lab coat. | Prevents skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of potential vapors or aerosols.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. | Essential for preventing direct skin contact with the chemical.[1][2] |
Operational and Handling Plan
A strict operational protocol is crucial to minimize exposure and maintain the stability of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[1]
-
Verify the immediate accessibility of an eyewash station and safety shower.[1]
-
Prepare and label all necessary glassware and equipment within the fume hood.[1]
-
Have designated and clearly labeled waste containers ready for both liquid and solid chemical waste.[1]
-
-
Handling:
-
Don all required PPE before handling the chemical.[1]
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
To minimize air exposure, especially for the thiol group which can oxidize, consider handling the compound under an inert gas atmosphere (e.g., argon or nitrogen).[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1][5]
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[1] The label must explicitly state that the container holds thiol-containing and phosphonic acid-containing waste.
-
-
Solid Waste:
-
General Guidance:
Diagrams for Operational Workflow and PPE Selection
To further clarify the procedural steps and decision-making processes, the following diagrams have been generated.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
